Tridecylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tridecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRUJKKWJGNYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064080 | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-33-3 | |
| Record name | Tridecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, tridecyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, tridecyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecylcyclohexane | |
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Foundational & Exploratory
Tridecylcyclohexane chemical properties and structure
An In-Depth Technical Guide to Tridecylcyclohexane: Structure, Properties, and Applications
Introduction
This compound is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a cyclohexane ring bonded to a tridecyl group, a 13-carbon alkyl chain.[1] This compound is typically a colorless to pale yellow liquid at ambient temperature.[1] Its nonpolar nature and substantial molecular weight bestow upon it distinct physical and chemical properties, rendering it a valuable component in a variety of industrial formulations.[1][2] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its structural features, potential synthetic routes, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
This compound is systematically known as 1-cyclohexyltridecane.[1] Its chemical identity is unambiguously established by its CAS Registry Number, 6006-33-3.[1][2][3][4][5][6][7][8]
Key Identifiers:
-
IUPAC Name: 1-Cyclohexyltridecane[1]
-
Synonyms: Cyclohexane, tridecyl-; this compound; n-Tridecylcyclohexane[1][2][6]
The structure of this compound consists of a central cyclohexane ring, which imparts a degree of rigidity, and a long, flexible tridecyl tail that contributes to its hydrophobic and oleophilic character.
Caption: 2D skeletal structure of this compound.
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The large nonpolar surface area results in significant van der Waals forces, leading to a relatively high boiling point and low volatility.[1] Its saturated hydrocarbon nature makes it chemically stable.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 346 °C | [2][7] |
| Melting Point | 18.51 °C | [2][4] |
| Density | 0.82 g/cm³ | [2] |
| Flash Point | 156.2 °C | [2] |
| Vapor Pressure | 0.000121 mmHg at 25 °C | [2] |
| Refractive Index | 1.4560 to 1.4580 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing alkyl-substituted cyclohexanes involves two main steps: the introduction of the alkyl chain onto an aromatic precursor, followed by the saturation of the aromatic ring.
Conceptual Synthetic Workflow:
-
Friedel-Crafts Acylation/Alkylation: This initial step would involve the reaction of benzene or cyclohexane with a suitable 13-carbon acyl chloride or alkyl halide (e.g., tridecanoyl chloride or 1-chlorotridecane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Friedel-Crafts alkylation can be prone to carbocation rearrangements, so acylation followed by reduction is often a more controlled method for introducing a straight-chain alkyl group.
-
Clemmensen or Wolff-Kishner Reduction: If acylation is used, the resulting ketone (cyclohexyl tridecyl ketone) would then be reduced to the corresponding alkane. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation.
-
Catalytic Hydrogenation: If the starting material was benzene, the final step is the reduction of the aromatic ring to a cyclohexane ring. This is typically achieved through catalytic hydrogenation, where the alkylbenzene is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst like rhodium, ruthenium, or nickel.
Caption: Conceptual synthetic pathways to this compound.
In terms of reactivity, this compound is a saturated hydrocarbon and is therefore relatively inert. Its chemical stability and low volatility are key properties for its industrial applications.[1] It will undergo combustion and can be subject to free-radical halogenation under UV light, typical reactions of alkanes and cycloalkanes.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry.[9][10][11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by a complex multiplet in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.9 ppm would correspond to the terminal methyl group (-CH₃) of the tridecyl chain. The protons on the cyclohexane ring would appear as broad multiplets, and the numerous methylene (-CH₂-) groups of the long alkyl chain would create a large, overlapping signal around 1.2-1.4 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the tridecyl chain. The number of signals would depend on the symmetry of the molecule. The terminal methyl carbon would appear at the most upfield position (around 14 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be relatively simple, dominated by absorptions corresponding to C-H bonds. Strong bands would be observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the CH₂, and CH₃ groups. C-H bending vibrations would be visible around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorptions in other regions would confirm the lack of functional groups.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound would show a molecular ion peak (M⁺) at m/z = 266. The fragmentation pattern would likely involve the loss of alkyl fragments from the tridecyl chain and the characteristic fragmentation of the cyclohexane ring.
Applications
The unique combination of hydrophobicity, high boiling point, and chemical stability makes this compound suitable for several industrial applications.[1]
-
Lubricants: Its long alkyl chain provides lubricity, making it a potential base oil or additive in lubricant formulations.
-
Plasticizers: It can be used as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to increase its flexibility, workability, or distensibility.
-
Solvents: As a nonpolar, high-boiling point solvent, it is used in various chemical processes and reactions where the dissolution of hydrophobic substances is required.[2]
-
Coatings and Cosmetics: In the coatings industry, it can improve spreadability and gloss.[2] Similarly, in cosmetics, it can enhance the texture and appearance of personal care products.[2]
Safety and Handling
According to available safety data, this compound is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[8] It is also a flammable liquid. While it may pose minimal health risks under normal handling conditions, appropriate safety measures should be taken to avoid prolonged exposure.[1]
Recommended Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is a versatile cycloalkane with a well-defined chemical structure and a valuable set of physicochemical properties. Its high molecular weight, hydrophobicity, and stability make it an important component in lubricants, plasticizers, and specialty solvents for various industries. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and commercial applications.
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The Synthesis and Purification of Tridecylcyclohexane: A Comprehensive Guide for Laboratory Applications
This technical guide provides a detailed exposition on the synthesis and purification of tridecylcyclohexane (C₁₉H₃₈), a saturated hydrocarbon of interest in various research and development applications, including its use as a lubricant, plasticizer, and in formulations requiring high hydrophobicity.[1] This document is intended for researchers, scientists, and professionals in drug development who require a practical, in-depth understanding of the preparation of high-purity this compound for laboratory use.
Introduction to this compound
This compound is a cycloalkane characterized by a cyclohexane ring substituted with a tridecyl group.[1] It is a colorless to pale yellow, hydrophobic liquid with a relatively high boiling point of 346°C.[1][2] These properties make it a stable and low-volatility compound suitable for specialized applications.[1] The synthesis and subsequent purification of this compound are critical to ensure the absence of impurities that could interfere with experimental outcomes. This guide outlines a robust two-step synthetic pathway followed by a rigorous purification protocol to yield high-purity this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈ | [3] |
| Molecular Weight | 266.51 g/mol | [2] |
| Boiling Point | 346°C | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 6006-33-3 | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Friedel-Crafts Alkylation: The initial step involves the alkylation of an aromatic ring, in this case, benzene, with a 13-carbon alkylating agent.
-
Catalytic Hydrogenation: The subsequent step is the saturation of the aromatic ring of the resulting tridecylbenzene to yield this compound.
This approach is favored due to the ready availability of the starting materials and the high yields achievable under controlled laboratory conditions.
Step 1: Friedel-Crafts Alkylation of Benzene with 1-Tridecene
The Friedel-Crafts alkylation reaction is a classic method for forming carbon-carbon bonds by substituting an alkyl group onto an aromatic ring.[4][5][6] In this protocol, 1-tridecene is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid superacid catalyst for a more environmentally friendly approach.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[8][9]
Causality of Experimental Choices:
-
Choice of Alkylating Agent: 1-Tridecene is selected over the corresponding alkyl halide to minimize the potential for carbocation rearrangements that can occur with longer alkyl chains, although some isomerization is still possible.[1]
-
Catalyst Selection: While aluminum chloride is a traditional and effective catalyst, solid acid catalysts like phosphotungstic acid on silica gel are gaining prominence due to their reduced corrosive nature and easier separation from the reaction mixture.[7]
-
Reaction Conditions: The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.
-
Reactant Charging: To the flask, add anhydrous benzene (serving as both reactant and solvent) and the Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add 1-tridecene to the stirred mixture from the dropping funnel. The addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the benzene solvent under reduced pressure using a rotary evaporator. The crude product is tridecylbenzene.
Step 2: Catalytic Hydrogenation of Tridecylbenzene
Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in the presence of a metal catalyst. In this step, the aromatic ring of tridecylbenzene is saturated to form the cyclohexane ring of this compound.
Causality of Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective catalysts for the hydrogenation of aromatic rings.
-
Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply for the reaction. The choice of solvent is crucial; ethanol or acetic acid are commonly used as they readily dissolve the substrate and do not interfere with the reaction.
Experimental Protocol: Catalytic Hydrogenation
-
Apparatus Setup: The reaction is performed in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) or a flask equipped with a balloon filled with hydrogen gas for smaller-scale reactions.
-
Reactant Charging: In the reaction vessel, dissolve the crude tridecylbenzene in a suitable solvent (e.g., ethanol). Carefully add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Seal the reaction vessel, purge with hydrogen gas to remove air, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 atm). Stir the mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: A two-step synthesis of this compound.
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts from the alkylation step (isomers of tridecylbenzene), and residual solvent. A multi-step purification process is necessary to achieve high purity.
Vacuum Fractional Distillation
Given the high boiling point of this compound (346°C), distillation at atmospheric pressure is not practical as it may lead to thermal decomposition.[2] Vacuum fractional distillation is the preferred method to separate this compound from lower and higher boiling point impurities.[10] This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature.[11][12]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for efficient separation. The apparatus should be connected to a vacuum pump with a pressure gauge and a cold trap.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stirrer. Gradually heat the flask while reducing the pressure.
-
Fraction Collection: Collect the fractions based on their boiling points at the reduced pressure. The main fraction containing this compound should be collected at a stable temperature.
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.
Table 2: Expected Boiling Points during Vacuum Distillation
| Compound | Approximate Boiling Point at Atmospheric Pressure (°C) | Expected Boiling Point Trend under Vacuum |
| Benzene (residual) | 80 | Lowest |
| 1-Tridecene (unreacted) | 233 | Lower |
| Tridecylbenzene isomers | ~330-340 | High |
| This compound | 346 | Highest |
Note: Actual boiling points under vacuum will depend on the specific pressure achieved.
Column Chromatography
For achieving the highest purity, particularly for removing isomeric impurities that may have close boiling points, column chromatography is an effective final purification step.[5][13] This technique separates compounds based on their differential adsorption onto a stationary phase.[13]
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is a common and effective stationary phase for the separation of nonpolar compounds like alkanes and alkyl-aromatics.
-
Mobile Phase: A nonpolar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate in a very low concentration, is used to elute the compounds. This compound, being a saturated alkane, is very nonpolar and will elute quickly with a nonpolar mobile phase.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel slurried in the chosen mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions by rotary evaporation to obtain the final purified product.
Diagram 2: Purification Logic for this compound
Caption: A logical workflow for the purification of this compound.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile and semi-volatile organic compounds.[14][15] The gas chromatogram will indicate the number of components in the sample, and the retention time of the major peak can be compared to a standard if available. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of this compound. A purity of >98% is typically considered suitable for most laboratory applications.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the cyclohexane ring and the long alkyl chain. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) confirms the complete hydrogenation of the benzene ring.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, further confirming its structure.[3][17][18] The absence of signals in the aromatic region (typically 100-150 ppm) is another indicator of successful hydrogenation.
-
Safety Considerations
-
This compound: May be fatal if swallowed and enters airways.[19] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
-
Benzene: Is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a certified chemical fume hood.
-
Aluminum Chloride: Is corrosive and reacts violently with water. Handle with care and under anhydrous conditions.
-
Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted with appropriate safety precautions and in specialized equipment.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation of benzene followed by catalytic hydrogenation provides a reliable route to this valuable laboratory chemical. Rigorous purification using vacuum fractional distillation and column chromatography is essential to obtain a high-purity product suitable for demanding research applications. The analytical techniques of GC-MS and NMR spectroscopy are indispensable for the verification of the structure and the assessment of the purity of the final product. Adherence to strict safety protocols throughout the synthesis and purification process is paramount.
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Tridecylcyclohexane CAS number 6006-33-3 physicochemical data
An In-Depth Technical Guide to the Physicochemical Properties of Tridecylcyclohexane (CAS 6006-33-3)
Authored by: A Senior Application Scientist
Introduction
This compound (CAS Registry Number: 6006-33-3) is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a tridecyl group.[1] This compound, with the molecular formula C19H38 and a molecular weight of 266.51 g/mol , is also known by its synonyms, including 1-Cyclohexyltridecane and n-Tridecylcyclohexane.[2][3][4][5] Its nonpolar nature renders it an effective solvent for hydrophobic substances.[2] At room temperature, it typically presents as a colorless to pale yellow liquid.[1][6] The unique combination of a bulky cycloalkane and a long alkyl chain imparts specific physicochemical characteristics that make it a valuable component in various industrial applications, including as a lubricant, plasticizer, and in the formulation of cosmetics and coatings.[1][2] This guide provides a comprehensive overview of its core physicochemical data, outlines methodologies for their determination, and discusses the interplay between its molecular structure and physical properties.
Core Physicochemical Data of this compound
The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, application, and for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| CAS Registry Number | 6006-33-3 | [2][3][4] |
| Molecular Formula | C19H38 | [1][2][3][5] |
| Molecular Weight | 266.51 g/mol | [2][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][6] |
| Boiling Point | 346 °C | [2][3][7][8] |
| Melting Point | 18.51 °C | [2][6][9] |
| Density | 0.82 g/cm³ | [2][10][11] |
| Vapor Pressure | 0.000121 mmHg at 25°C | [2] |
| Flash Point | 156.2°C / 156°C | [2][12] |
| Refractive Index | 1.4560 to 1.4580 | [2][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Hazard Statement | H304: May be fatal if swallowed and enters airways | [3][6][12] |
In-Depth Analysis of Key Physicochemical Properties
Boiling Point and Thermal Stability
This compound exhibits a high boiling point of 346 °C, which is a direct consequence of its large molecular size and the presence of the cyclohexane ring.[1][3][7][8] The significant van der Waals forces between the large C19H38 molecules require a substantial amount of energy to overcome, leading to low volatility. This property is advantageous in applications where resistance to evaporation is crucial, such as in lubricants and plasticizers.[1]
Melting Point and Physical State
The melting point of this compound is documented as 18.51 °C.[2][6][9] This places its freezing point just below typical room temperature, confirming its state as a liquid under most standard conditions. The long, flexible tridecyl chain disrupts efficient crystal lattice packing, resulting in a relatively low melting point for a molecule of its size.
Density and Refractive Index
With a density of 0.82 g/cm³, this compound is less dense than water.[2][10][11] Its refractive index, ranging from 1.4560 to 1.4580, is a useful parameter for identification and purity assessment in a laboratory or industrial setting.[2][6]
Solubility and Polarity
As a saturated hydrocarbon, this compound is a nonpolar compound.[2] This inherent hydrophobicity makes it insoluble in water but readily soluble in a wide range of nonpolar organic solvents.[1] This characteristic is fundamental to its use as a solvent and as a component in formulations requiring hydrophobic properties.[1]
Safety and Handling
The primary hazard associated with this compound is H304: May be fatal if swallowed and enters airways.[3][6][12] Due to its low volatility, the inhalation risk at ambient temperatures is relatively low, but appropriate safety measures, such as handling in well-ventilated areas and wearing protective equipment, should always be observed.[13] It is recommended to store the compound in a cool, dark place in a tightly sealed container.[13]
Experimental Determination of Physicochemical Properties
To ensure the quality and consistency of this compound, standardized methods are employed to determine its physicochemical properties.
Protocol 1: Determination of Boiling Point (Distillation Method)
-
Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, condenser, and receiving flask. Place a calibrated thermometer in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.
-
Sample Preparation: Place a sample of this compound and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise and enter the condenser.
-
Data Recording: Record the temperature at which the vapor temperature stabilizes during distillation. This temperature is the boiling point. The causality here is that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure, leading to a stable temperature plateau during the phase change.
Protocol 2: Determination of Density (Pycnometer Method)
-
Pycnometer Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again. The difference in weight allows for the calculation of the pycnometer's exact volume.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound sample.
-
Weighing: Weigh the pycnometer containing the sample.
-
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. This method is self-validating as the known density of water at a specific temperature serves as a standard.
Structure-Property Relationships
The physicochemical properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates these relationships.
Caption: Interplay between molecular structure and key physical properties.
Industrial Applications
The distinct physicochemical profile of this compound makes it suitable for several industrial uses:
-
Solvent: Its ability to dissolve nonpolar substances is crucial in various chemical processes and reactions.[2]
-
Plastics Industry: It serves as an ingredient in plastic production, enhancing product properties due to its compatibility with polymers.[2]
-
Cosmetics Industry: In personal care products, it improves spreadability and gloss, contributing to a desirable texture and appearance.[2]
-
Coatings Industry: It is used in paint and varnish formulations to enhance spreadability and ensure a high-quality finish.[2]
Conclusion
This compound (CAS 6006-33-3) is a high-molecular-weight alicyclic hydrocarbon with a well-defined set of physicochemical properties. Its high boiling point, low volatility, and hydrophobic nature are direct results of its molecular structure, comprising a cyclohexane ring and a long tridecyl side chain. These characteristics make it a valuable component in a range of industrial applications, from solvents to cosmetics. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and product development.
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Solubility of Tridecylcyclohexane in Common Organic Solvents: A Physicochemical and Methodological Analysis
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tridecylcyclohexane (C₁₉H₃₈), a large, non-polar aliphatic hydrocarbon. While specific quantitative solubility data for this compound is sparse in published literature, this document synthesizes fundamental principles of chemical solubility, predictive insights based on molecular structure, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its solubility profile across a spectrum of common organic solvents, from non-polar to polar protic. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of this compound solubility, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound (CAS 6006-33-3) is a saturated hydrocarbon featuring a cyclohexane ring substituted with a thirteen-carbon alkyl chain (tridecyl group).[1] Its molecular structure imparts significant non-polar and hydrophobic characteristics.[1] At room temperature, it is typically a colorless to pale yellow liquid with a high boiling point (approx. 346°C) and low volatility, making it suitable for applications such as a lubricant or plasticizer.[1][2] Understanding its solubility is critical for its application as a solvent, a reaction medium, or a non-polar vehicle in various chemical and pharmaceutical formulations.
Key Physicochemical Properties:
-
Molecular Formula: C₁₉H₃₈[1]
-
Molecular Weight: 266.51 g/mol [3]
-
Appearance: Colorless to almost colorless clear liquid[1]
-
Boiling Point: ~346 °C[2]
-
Key Structural Features: Non-polar cyclohexane ring and a long, non-polar C13 alkyl chain.
Theoretical Principles of Solubility
The solubility of a substance is governed by the intermolecular interactions between the solute (this compound) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarity and intermolecular forces are more likely to be miscible.[4]
This compound is exclusively non-polar. Its molecules interact primarily through weak, transient London dispersion forces. For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
-
In Non-Polar Solvents: Solvents like hexane or toluene also rely on London dispersion forces. The interactions between this compound and these solvent molecules are energetically similar to the interactions within the pure substances, leading to high solubility or complete miscibility.
-
In Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water or ethanol, have very strong solvent-solvent interactions. The large, non-polar this compound molecule cannot form these favorable interactions. Consequently, it disrupts the solvent's structure without offering a comparable energetic payoff, leading to its exclusion from the solvent and thus, very low solubility. This phenomenon is known as the hydrophobic effect.[5]
Predicted Solubility Profile of this compound
Based on its molecular structure and the principles of solubility, we can predict the solubility behavior of this compound in various classes of organic solvents. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents decreases significantly.[5]
Data Presentation: Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like." Both solute and solvent are non-polar hydrocarbons interacting solely through London dispersion forces.[4] |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | While toluene has a small dipole moment, it is predominantly non-polar and interacts well with other hydrocarbons.[6][7] |
| Slightly Polar / Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have low polarity and are effective at dissolving large non-polar compounds. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents have polar functional groups but also significant non-polar character, allowing them to dissolve non-polar compounds. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The higher polarity and smaller non-polar regions of these solvents make them less effective at solvating a large aliphatic molecule like this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen-bonding network of short-chain alcohols resists disruption by the large, non-polar solute. The hydrophobic effect dominates.[5] |
| Polar Protic | Water | Insoluble | Extreme mismatch in polarity and intermolecular forces. This compound is highly hydrophobic.[1][4] |
Advanced Solubility Prediction: QSPR Models
For novel compounds or those with limited experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a computational alternative for estimating solubility.[8] These data-driven methods build statistical models that correlate a molecule's computed structural descriptors with its observed physical properties.[8][9] While beyond the scope of this guide to implement, researchers should be aware that physics-based and machine learning models can provide valuable, albeit predictive, solubility estimates, especially when experimental determination is not feasible.[10][11]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic equilibrium solubility of compounds and is highly reliable for poorly soluble substances.[12] This protocol provides a self-validating system for generating trustworthy results.
Principle
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the concentration of the dissolved solute is at its maximum (saturation). The saturated solution is then carefully separated from the excess solid/liquid and analyzed to determine the solute concentration.
Materials and Equipment
-
This compound (>98% purity)
-
Solvents of interest (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.1 mg)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or a precision evaporator and gravimetric setup
-
Volumetric flasks and pipettes
-
Class A glassware
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen solvent to create solutions of varying, known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Response vs. Concentration).
-
-
Sample Preparation:
-
Add a known volume of the solvent (e.g., 10 mL) to several vials.
-
Add an excess amount of this compound to each vial. "Excess" ensures that a separate, undissolved phase of this compound remains visible after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker. A standard temperature is 25°C.
-
Agitate the mixtures at a constant speed for a period sufficient to reach equilibrium. For a liquid-liquid system, 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change between later time points).
-
-
Sample Separation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved phase to settle.
-
Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean analysis vial. This step is critical to remove any microdroplets of undissolved solute.
-
Analyze the filtered saturated solution using the pre-calibrated analytical method (e.g., GC-FID).
-
Use the calibration curve to determine the concentration of this compound in the aliquot. This concentration is the thermodynamic solubility.
-
Visualization of Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This compound, as a large saturated hydrocarbon, exhibits a predictable solubility profile governed by the "like dissolves like" principle. It is expected to be highly soluble in non-polar aliphatic and aromatic solvents and progressively less soluble in solvents of increasing polarity, with negligible solubility in polar protic solvents like water and short-chain alcohols. For applications requiring precise quantitative data, the standardized shake-flask method detailed herein provides a reliable and scientifically rigorous pathway to determine its thermodynamic solubility. This guide serves as a foundational resource for scientists, enabling informed solvent selection and facilitating further research and development involving this compound.
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Title: Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews Source: American Chemical Society URL: [Link]
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The Unseen Workhorse: A Technical Guide to Tridecylcyclohexane as a Nonpolar Solvent in Advanced Chemical Reactions
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While common solvents have their established roles, the demand for specialized solvents with unique properties is ever-present, particularly in the high-stakes arenas of pharmaceutical development and materials science. This technical guide delves into the characteristics and applications of a lesser-known but highly effective nonpolar solvent: tridecylcyclohexane. As a high-boiling, chemically inert, and purely nonpolar medium, this compound offers a unique combination of properties that make it an invaluable tool for challenging chemical transformations.
Introduction: Beyond Conventional Nonpolar Solvents
This compound (CAS No. 6006-33-3), also known as 1-cyclohexyltridecane, is a saturated cycloalkane featuring a thirteen-carbon alkyl chain attached to a cyclohexane ring.[1] This structure bestows upon it a suite of desirable properties for a nonpolar solvent, including a high boiling point, low vapor pressure, and excellent thermal and chemical stability.[1] Unlike aromatic solvents such as toluene or xylene, this compound is completely saturated, rendering it inert to many reactive reagents and intermediates. Its long alkyl chain contributes to its high molecular weight and strong van der Waals forces, resulting in a high boiling point and low volatility.[1][2] These characteristics make it particularly suitable for high-temperature reactions where solvent containment is crucial. Furthermore, its purely hydrocarbon nature ensures minimal interaction with polar functional groups, providing a truly nonpolar environment for sensitive chemical processes.[1]
Core Physicochemical Properties
A thorough understanding of a solvent's physical properties is paramount for its effective application. The key physicochemical properties of this compound are summarized in the table below, providing a clear basis for its selection in specific reaction contexts.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈ | [1] |
| Molecular Weight | 266.51 g/mol | [1] |
| CAS Number | 6006-33-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 346 °C | [1] |
| Melting Point | 18.51 °C | [1] |
| Density | 0.82 g/cm³ | [1] |
| Flash Point | 156.2 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis of this compound: A Note on Purity
The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of tridecylbenzene. This process involves the saturation of the aromatic ring of the tridecylbenzene precursor, typically using a heterogeneous catalyst such as nickel or palladium on a solid support, under a hydrogen atmosphere. The reaction is driven to completion by elevated temperature and pressure.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound via catalytic hydrogenation.
For applications in drug development and high-performance materials, the purity of the solvent is of utmost importance. The hydrogenation process must be carefully controlled to ensure complete saturation of the aromatic ring and to minimize the presence of residual starting material or partially hydrogenated intermediates. Post-reaction purification, typically involving distillation and filtration to remove the catalyst, is a critical step to achieve the high purity required for sensitive applications.
Applications in Chemical Synthesis: A High-Temperature, Inert Medium
The unique properties of this compound make it a valuable solvent for a range of chemical reactions, particularly those requiring high temperatures and an inert environment.
High-Temperature Polymerization Reactions
In the synthesis of certain polymers, high temperatures are often necessary to achieve the desired molecular weight and material properties. Solvents with high boiling points are essential for these processes to maintain a liquid phase at the required reaction temperature. This compound, with its boiling point of 346 °C, is an excellent candidate for such applications. Its chemical inertness is also a significant advantage, as it will not interfere with the polymerization catalyst or the growing polymer chains.
For instance, in Ziegler-Natta or metallocene-catalyzed olefin polymerization, the choice of an inert, non-coordinating solvent is crucial for catalyst activity and polymer morphology. While toluene is commonly used, its aromatic nature can sometimes lead to unwanted side reactions or coordination with the catalyst. This compound provides a completely saturated and non-coordinating alternative, which can be particularly beneficial for high-temperature solution polymerization processes.
Experimental Protocol: Illustrative High-Temperature Ethylene Polymerization
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: this compound, previously dried and deoxygenated, is added to the reactor. The reactor is then heated to the desired temperature (e.g., 150-200 °C). Ethylene gas is then introduced to the desired pressure.
-
Catalyst Injection: A solution of a suitable metallocene catalyst and a co-catalyst (e.g., methylaluminoxane, MAO) in a small amount of an appropriate solvent is injected into the reactor to initiate polymerization.
-
Reaction: The polymerization is allowed to proceed for the desired time, with continuous feeding of ethylene to maintain constant pressure.
-
Termination and Product Isolation: The reaction is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, filtered, washed with a suitable solvent (e.g., acetone), and dried under vacuum.
Organometallic Reactions
Organometallic reagents, such as Grignard and organolithium reagents, are highly reactive and sensitive to protic solvents. While ethers like diethyl ether and tetrahydrofuran (THF) are commonly used due to their ability to solvate the metal center, they can sometimes participate in side reactions. In cases where a completely non-coordinating and inert environment is required, especially at higher temperatures, a hydrocarbon solvent is preferred. While alkanes like hexane are suitable for the formation of some organolithium reagents, their low boiling points limit their use in subsequent reactions that require heating.
This compound, being a high-boiling alkane, can serve as an excellent solvent for organometallic reactions that need to be conducted at elevated temperatures. Its inert nature ensures that it will not react with the organometallic species, and its high boiling point allows for a wide range of reaction temperatures.
Comparative Analysis with Other Nonpolar Solvents
The choice of a nonpolar solvent often involves a trade-off between various properties. The following table provides a comparison of this compound with other commonly used nonpolar solvents.
| Solvent | Boiling Point (°C) | Polarity | Key Advantages | Key Disadvantages |
| This compound | 346 | Nonpolar | Very high boiling point, chemically inert, low volatility | High viscosity, difficult to remove |
| Toluene | 111 | Nonpolar (Aromatic) | Good solvating power for many organics, moderate boiling point | Can participate in side reactions, aromatic toxicity |
| Hexane | 69 | Nonpolar | Low boiling point (easy to remove), readily available | Low boiling point limits reaction temperature, flammable |
| Dodecane | 216 | Nonpolar | High boiling point, inert | Can be difficult to remove, may contain impurities |
Safety, Handling, and Environmental Considerations
As with any chemical, proper safety precautions must be observed when handling this compound. It is a combustible liquid with a high flash point.[1] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are essential. Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.
From an environmental perspective, this compound is a hydrocarbon and should be disposed of in accordance with local regulations for organic waste. Its low water solubility means that spills should be contained to prevent entry into waterways.
Conclusion: A Niche but Powerful Tool in the Chemist's Arsenal
This compound is a specialized nonpolar solvent that offers a unique set of properties, most notably its very high boiling point and chemical inertness. While its high boiling point can make it difficult to remove post-reaction, this same property makes it an excellent choice for high-temperature chemical processes where solvent containment and a stable reaction medium are paramount. For researchers and drug development professionals tackling challenging syntheses that require extreme conditions and a truly non-interacting solvent, this compound represents a powerful, albeit niche, tool that can enable reactions that are not feasible in more conventional solvents. Its careful consideration and application can unlock new possibilities in the synthesis of complex molecules and advanced materials.
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Thermal stability and degradation of Tridecylcyclohexane
An In-Depth Technical Guide to the Thermal Stability and Degradation of Tridecylcyclohexane
Abstract
This compound (TDC), a saturated cycloalkane with a long alkyl side chain, is valued in applications requiring high boiling points and chemical stability, such as specialty lubricants and heat transfer fluids.[1] Understanding its behavior at elevated temperatures is critical for defining its operational limits and ensuring system reliability. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing its degradation mechanisms, the resultant byproducts, and the experimental methodologies used for its characterization. We synthesize findings from pyrolysis studies to present a free-radical degradation pathway and provide field-proven, step-by-step protocols for thermogravimetric analysis (TGA) and isothermal decomposition studies. This document is intended for researchers, chemical engineers, and formulation scientists working with high-performance fluids.
Introduction to this compound (C₁₉H₃₈)
This compound is an organic compound consisting of a cyclohexane ring bonded to a thirteen-carbon alkyl chain.[1] Its high molecular weight (266.51 g/mol ) and saturated structure impart a high boiling point (346°C), low volatility, and significant hydrophobicity.[1][2] These properties make it a suitable component for formulations in demanding industrial environments where thermal and chemical resilience are paramount. However, like all hydrocarbons, this compound will undergo decomposition when subjected to sufficiently high thermal stress, breaking down into a complex mixture of smaller molecules. The onset temperature and rate of this degradation define its ultimate thermal stability.
Fundamentals of Thermal Degradation in Alkylcyclohexanes
The thermal decomposition (pyrolysis) of large saturated hydrocarbons like this compound proceeds through a free-radical chain reaction mechanism.[3] This process can be understood through three fundamental stages:
-
Initiation: The process begins when thermal energy becomes sufficient to overcome the bond dissociation energy of the weakest covalent bond in the molecule, causing it to break homolytically. This creates two highly reactive radical species. For long-chain alkylcyclohexanes, the C-C bonds in the alkyl side chain are generally more susceptible to scission than the C-C or C-H bonds within the stable cyclohexane ring.[4]
-
Propagation: The initial radicals trigger a cascade of subsequent reactions. A radical can abstract a hydrogen atom from another TDC molecule, creating a new, large radical and a stable molecule. More significantly, the alkyl radicals can undergo β-scission, where the C-C bond beta to the radical center breaks, yielding a stable alkene and a smaller radical.[5] This process is the primary driver for the reduction in molecular weight and the formation of a wide array of degradation products.
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule.
The specific products formed are dictated by the relative rates of competing propagation reactions, which are influenced by temperature and pressure.
The Degradation Pathway of this compound
Based on experimental evidence from the pyrolysis of this compound and related long-chain alkylcyclohexanes, a primary degradation pathway can be elucidated.[3][4]
Initiation: Side-Chain Scission
The degradation of this compound is initiated by the homolytic cleavage of a C-C bond within the long tridecyl side chain. Scission can occur at various points, but β-scission relative to the ring is a key pathway.
Propagation: β-Scission and Hydrogen Abstraction
Following initiation, the resulting radicals propagate a chain reaction. The pyrolysis of TDC yields specific major product pairs, which strongly supports a mechanism dominated by β-scission.[3] For example, a primary radical formed on the alkyl chain can undergo β-scission to release an alkene (e.g., 1-tridecene) and a cyclohexyl radical. The cyclohexyl radical can then abstract a hydrogen to form stable cyclohexane.[3][5] An alternative pathway involves a different bond scission event that leads to the formation of methylenecyclohexane and an n-dodecyl radical, which subsequently stabilizes to n-dodecane.[3]
Visualization of the Primary Degradation Pathway
The following diagram illustrates the key free-radical steps in the thermal decomposition of this compound, leading to the experimentally observed major products.
Caption: Primary free-radical degradation pathway of this compound.
Experimental Methodologies for Stability Assessment
A multi-faceted approach is required to fully characterize the thermal stability of this compound. Thermogravimetric Analysis (TGA) provides a broad overview of the decomposition temperature, while isothermal studies yield precise kinetic data.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[6] It is an essential technique for determining the onset temperature of thermal degradation, which signals the upper limit of a material's thermal stability.[7]
Table 1: Key Parameters from TGA of this compound
| Parameter | Description | Typical Value (°C) |
|---|---|---|
| T-onset | The extrapolated temperature at which mass loss begins. | ~350 - 400 |
| T₅% | Temperature at which 5% mass loss has occurred. | ~400 - 425 |
| T₁₀% | Temperature at which 10% mass loss has occurred. | ~425 - 450 |
| Residue @ 600°C | Percentage of mass remaining at the end of the test. | < 1% (in inert atm.) |
(Note: Values are estimates based on typical behavior of high molecular weight hydrocarbons. Actual values must be determined experimentally.)
Protocol 1: TGA for Thermal Stability Screening
-
Instrument Preparation: Ensure the TGA balance is calibrated and the sample chamber is clean.
-
Sample Loading: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[7]
-
Thermal Program:
-
Equilibrate the sample at 40°C.
-
Ramp the temperature from 40°C to 600°C at a constant heating rate of 10°C/min.[8]
-
-
Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature (T-onset) and the temperatures corresponding to 5% and 10% mass loss (T₅% and T₁₀%).[9]
Isothermal Decomposition and Kinetic Analysis
To understand the rate of degradation at specific temperatures, isothermal experiments are conducted. By measuring the extent of decomposition over time at several temperatures, one can determine the reaction order and derive Arrhenius parameters (activation energy and pre-exponential factor) that describe the temperature dependence of the reaction rate.[3][10]
Table 2: Experimentally Determined Kinetic Parameters for this compound Pyrolysis[3]
| Parameter | Description | Value |
|---|---|---|
| Temperature Range | The experimental temperature range for the study. | 400 - 450 °C |
| Activation Energy (E*) | The minimum energy required to initiate the decomposition reaction. | 59.4 kcal/mol |
| Pre-exponential Factor (log A) | The frequency of molecular collisions in the correct orientation. | 14.9 s⁻¹ |
Protocol 2: Isothermal Decomposition for Kinetic Analysis
-
Reactor Preparation: Use high-pressure reactors made of an inert material like stainless steel (e.g., Swagelok tubing bombs or sealed ampules).
-
Sample Loading: Add a precise amount of this compound to each reactor. Purge with an inert gas to remove oxygen before sealing.
-
Thermal Stressing: Place the sealed reactors into a pre-heated, temperature-controlled environment (e.g., a sand bath or oven) set to the desired temperature (e.g., 400°C, 425°C, 450°C).[3]
-
Time Course: Remove individual reactors at specific time intervals (e.g., 10 min, 30 min, 60 min, 120 min) and immediately quench the reaction by cooling.
-
Product Analysis:
-
Carefully open the cooled reactor.
-
Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Kinetic Modeling:
-
Quantify the remaining percentage of this compound at each time point.
-
Plot the concentration versus time to determine the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and pre-exponential factor (A).
-
Overall Experimental Workflow
The comprehensive assessment of thermal stability involves a logical sequence of preparation, experimentation, and analysis.
Caption: Workflow for thermal stability and kinetic analysis.
Analysis of Degradation Products
Identifying the molecules formed during pyrolysis is crucial for understanding the degradation mechanism. The primary technique for this is Gas Chromatography-Mass Spectrometry (GC-MS), which separates the complex mixture and identifies individual components.
Table 3: Major and Minor Products from the Pyrolysis of this compound[3]
| Product | Classification | Likely Formation Route |
|---|---|---|
| 1-Tridecene | Major | β-Scission of a primary alkyl radical. |
| Cyclohexane | Major | H-abstraction by a cyclohexyl radical. |
| n-Dodecane | Major | H-abstraction by a dodecyl radical. |
| Methylenecyclohexane | Major | β-Scission of a radical on the carbon adjacent to the ring. |
| Cyclohexene | Minor | β-Scission (C-H bond) of a cyclohexyl radical. |
| Methylcyclohexane | Minor | H-abstraction by a methylcyclohexyl radical (from rearrangement). |
| n-Tridecane | Minor | H-abstraction by a tridecyl radical. |
| Lighter Hydrocarbons | Minor | Secondary cracking of larger fragments (e.g., ethene, propene).[4][11] |
Conclusion
The thermal stability of this compound is governed by its susceptibility to free-radical chain reactions that are initiated in the long alkyl side chain at temperatures typically above 400°C.[3] The degradation process results in a predictable set of smaller hydrocarbon products, primarily through β-scission and hydrogen abstraction mechanisms. A thorough characterization using both dynamic (TGA) and isothermal (sealed reactor) methods is essential to define its operational limits. The kinetic parameters derived from these studies are critical for predicting the fluid's lifetime and degradation profile in high-temperature applications, thereby ensuring the safety and reliability of systems where it is employed.
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Tridecylcyclohexane safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Tridecylcyclohexane for Laboratory Professionals
Section 1: Introduction and Physicochemical Profile
This compound (CAS RN: 6006-33-3), also known as 1-cyclohexyltridecane, is a saturated aliphatic hydrocarbon characterized by a cyclohexane ring substituted with a C13 alkyl chain (tridecyl group).[1] This structure imparts a high molecular weight, low volatility, and significant hydrophobic (lipophilic) character. In research and industrial settings, it is valued for its properties as a high-boiling point solvent, lubricant, and plasticizer.[1] Its chemical stability and non-polar nature make it a useful component in formulations where water insolubility and thermal resistance are required.[1]
From a safety perspective, its high boiling point of approximately 346°C means it has a low vapor pressure at ambient temperatures, reducing the risk of inhalation exposure compared to more volatile hydrocarbons.[2] However, its classification as an aspiration toxicant presents a significant acute hazard that must be managed with rigorous handling protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6006-33-3 | [1] |
| Molecular Formula | C₁₉H₃₈ | [1][3][4] |
| Molecular Weight | 266.51 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 346°C (655°F) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents |[1] |
Section 2: Hazard Identification and Toxicological Assessment
Understanding the toxicological profile of this compound is fundamental to establishing safe handling procedures. While it may appear relatively benign due to its low volatility, it carries significant health risks as defined by the Globally Harmonized System (GHS).
Primary Hazard: Aspiration Toxicity (Category 1)
The most critical health hazard associated with this compound is its classification as an aspiration toxicant, carrying the hazard statement H304: May be fatal if swallowed and enters airways .[5][6]
-
Causality and Mechanism: Aspiration is the entry of a liquid or solid directly through the oral or nasal cavity, or indirectly from vomiting, into the trachea and lower respiratory system. Due to their low surface tension and viscosity, aliphatic hydrocarbons like this compound can easily spread across the mucous membranes of the respiratory tract. This can lead to severe chemical pneumonitis, pulmonary edema, and hemorrhage, which can be fatal. The "Do NOT induce vomiting" directive in first aid is a direct consequence of this hazard, as regurgitation increases the risk of the substance entering the lungs.[5][7]
Other Significant Hazards
While aspiration is the principal concern, other potential hazards associated with aliphatic hydrocarbons warrant caution.
-
Skin Irritation (Category 2): Prolonged or repeated skin contact can cause defatting of the skin, leading to dryness, cracking, and dermatitis.[6][7][8] The H315 statement "Causes skin irritation" is often applied to similar hydrocarbon solvents.[5][6][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): Inhalation of high concentrations of vapors or mists may cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea (H336).[6][7][8] While the low volatility of this compound mitigates this risk at room temperature, it becomes a concern if the substance is heated, aerosolized, or handled in poorly ventilated spaces.
-
Environmental Hazards: Many long-chain hydrocarbons are classified as toxic to aquatic life with long-lasting effects (H411).[5] Therefore, releases to the environment must be strictly avoided.[9][10]
Table 2: GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement | Precautionary Code |
|---|---|---|---|
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | P301+P310, P331 |
| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation | P280, P302+P352 |
| STOT - Single Exposure | 3 (Potential) | H336: May cause drowsiness or dizziness | P261, P271 |
| Aquatic Hazard (Chronic) | 2 (Assumed) | H411: Toxic to aquatic life with long lasting effects | P273 |
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
To minimize risk, a systematic approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures down to the least effective. Personal Protective Equipment (PPE) is always the final line of defense, relied upon only after higher-level controls have been established.
-
Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous substance. In research, this may not always be feasible if this compound is required for its specific properties.
-
Engineering Controls: These controls physically separate personnel from the hazard. For this compound, this is the most critical step.
-
Chemical Fume Hood/Local Exhaust Ventilation (LEV): All handling of this compound that could produce vapors or aerosols (e.g., heating, sonicating, vortexing) must be performed inside a certified chemical fume hood or with LEV.[5][8] This captures contaminants at the source, preventing them from entering the laboratory air.
-
-
Administrative Controls: These are work policies and procedures that reduce exposure duration or intensity.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards (especially aspiration toxicity) and the safe handling procedures outlined in the SOPs and Safety Data Sheet (SDS).
-
Designated Areas: Clearly mark areas where this compound is handled and stored.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[7][9] Hands must be washed thoroughly with soap and water after handling the chemical, even when gloves have been worn.[11][12]
-
-
Personal Protective Equipment (PPE): PPE is used to protect the user from residual risk that cannot be eliminated by other controls.
Section 4: Personal Protective Equipment (PPE) Protocols
Proper selection and use of PPE are essential for protecting researchers.[13][14]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable for aliphatic hydrocarbons, but it is imperative to consult the glove manufacturer's compatibility and permeation data for this compound specifically.[15] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing to protect against splashes and contamination.
-
-
Respiratory Protection: Due to its low volatility, respiratory protection is typically not required when handling this compound at ambient temperatures with adequate engineering controls (i.e., in a fume hood).[6] However, if engineering controls are insufficient or if aerosols/mists are generated, an appropriate respirator (e.g., an air-purifying respirator with an organic vapor cartridge) must be used.
Experimental Protocol: Donning and Doffing PPE
I. Donning Sequence (Putting On):
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on chemical safety goggles.
-
Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
II. Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, turning them inside out as you remove them to contain contamination. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove goggles last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Section 5: Standard Operating Procedures for Handling and Storage
Adherence to validated SOPs is non-negotiable for ensuring safety and experimental integrity.
Experimental Protocol: Safe Laboratory Handling
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (glassware, absorbents for spills, waste containers) inside the fume hood.
-
Don the required PPE as described in Section 4.
-
-
Aliquotting and Transfer:
-
Ground and bond containers and receiving equipment when transferring large volumes to prevent static discharge, which can be an ignition source.[6][7][11]
-
Use a pipette with a mechanical filler or a pump for transfers. Never pipette by mouth. [12]
-
Perform all transfers over a secondary containment tray to catch any potential spills.
-
-
Post-Handling:
-
Tightly close the primary container immediately after use.[7]
-
Decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Dispose of contaminated waste (e.g., pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Doff PPE and wash hands.
-
Storage Requirements
-
Location: Store in a cool, dry, dark, and well-ventilated area.[5][16]
-
Container: Keep containers tightly sealed to prevent leakage.[6][7]
-
Incompatibilities: Segregate from strong oxidizing agents, as contact can lead to a vigorous, heat-generating reaction.[9][11]
-
Ignition Sources: Store away from all sources of heat, sparks, open flames, and direct sunlight.[5][6][7][9]
Section 6: Emergency Response and First Aid
A well-rehearsed emergency plan is critical. All laboratory personnel must know the location of safety showers, eyewash stations, fire extinguishers, and spill kits.[17]
Experimental Protocol: Chemical Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and notify emergency personnel.
-
Control Ignition Sources: If safe to do so, remove all potential ignition sources from the area.[5][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill by covering it with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[5][7][9] Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol | Critical Rationale |
|---|---|---|
| Ingestion | Immediately call a POISON CENTER or doctor. [7][11] Do NOT induce vomiting. [5][7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. | The primary risk is aspiration into the lungs, which is made more likely by vomiting. Medical intervention is required immediately. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[11] Seek medical attention if symptoms (dizziness, nausea) persist. | Removes the individual from the source of exposure. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[11] If irritation occurs, seek medical advice. | Prompt removal and rinsing minimize skin damage and absorption. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[11] If eye irritation persists, get medical advice/attention. | Thorough rinsing is necessary to remove the chemical and prevent eye damage. |
Section 7: Conclusion
This compound is a valuable chemical in research and development, but its safe use is predicated on a thorough understanding of its hazards. The risk of fatal chemical pneumonitis from aspiration is the most significant danger and dictates the stringent first aid protocol for ingestion. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by clear administrative procedures and correct PPE usage—researchers can handle this substance with a high degree of safety. A prepared and practiced emergency response plan ensures that any accidental exposures or spills are managed effectively to protect the health of laboratory personnel and the environment.
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- This compound. (n.d.).
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The Emergence of Tridecylcyclohexane in the Chemical Compendium: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₉H₃₈, represents a molecule whose journey into the annals of chemical literature is intrinsically linked to the systematic efforts of mid-20th-century chemists to characterize the fundamental components of petroleum. While not a household name, its study has contributed to a broader understanding of the physical and chemical properties of long-chain alkylcycloalkanes. This technical guide delves into the discovery and history of this compound, tracing its likely first synthesis and characterization, and contextualizing its importance within the broader landscape of hydrocarbon chemistry.
The Genesis of a Standard: The American Petroleum Institute Research Project 44
The story of this compound's formal entry into the chemical literature is not one of a serendipitous discovery but rather a product of a deliberate and ambitious undertaking: the American Petroleum Institute (API) Research Project 44. Initiated in 1942 in collaboration with the National Bureau of Standards (NBS), this project was born out of the critical need for reliable and comprehensive data on the properties of hydrocarbons.[1][2][3] The burgeoning petroleum and chemical industries of the era required a standardized set of physical and thermodynamic constants for the myriad of compounds found in crude oil to advance refining processes and develop new technologies.[1][2][3]
A Plausible Path to Synthesis: From Benzene to this compound
While a singular "discovery" paper for this compound is not apparent, its synthesis would have relied on well-established chemical reactions of the time. The most probable synthetic route involves a two-step process: Friedel-Crafts alkylation followed by catalytic hydrogenation.
Step 1: Friedel-Crafts Alkylation of Benzene
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, was a cornerstone of organic synthesis for attaching alkyl substituents to aromatic rings. In the case of this compound's precursor, tridecylbenzene (also known as 1-phenyltridecane), the synthesis would involve the reaction of benzene with a tridecylating agent, such as 1-chlorotridecane or tridecene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Illustrative Friedel-Crafts Alkylation
-
Reaction Setup: A stirred reaction vessel equipped with a reflux condenser and a dropping funnel would be charged with anhydrous aluminum chloride and an excess of dry benzene, serving as both reactant and solvent.
-
Addition of Alkylating Agent: 1-Chlorotridecane would be added dropwise to the stirred suspension at a controlled temperature to manage the exothermic reaction.
-
Reaction Progression: The mixture would be stirred for several hours, often with gentle heating, to ensure complete reaction.
-
Workup: The reaction mixture would then be quenched by carefully pouring it over ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer containing tridecylbenzene would be separated, washed with water and a mild base (like sodium bicarbonate solution) to remove acidic impurities, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude tridecylbenzene would be purified by fractional distillation under reduced pressure to obtain the desired product with high purity.
Step 2: Catalytic Hydrogenation of Tridecylbenzene
The conversion of the aromatic tridecylbenzene to the saturated this compound would be achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the benzene ring in the presence of a metal catalyst.
Experimental Protocol: Illustrative Catalytic Hydrogenation
-
Catalyst: A finely divided metal catalyst, such as platinum, palladium, or Raney nickel, would be employed.
-
Reaction Conditions: Tridecylbenzene would be dissolved in a suitable solvent (e.g., ethanol or acetic acid) and placed in a high-pressure autoclave with the catalyst. The vessel would be pressurized with hydrogen gas to several atmospheres.
-
Reaction Execution: The mixture would be heated and agitated to ensure efficient contact between the reactants and the catalyst surface. The progress of the reaction would be monitored by the uptake of hydrogen.
-
Isolation and Purification: Upon completion, the catalyst would be removed by filtration. The solvent would be evaporated, and the resulting this compound would be purified by fractional distillation under vacuum to yield a highly pure sample.
Caption: Probable two-step synthesis of this compound.
Definitive Characterization: The Work of Forziati and Rossini
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈ | |
| Molecular Weight | 266.51 g/mol | |
| CAS Number | 6006-33-3 | |
| Boiling Point | 345.85 °C (at 760 mmHg) | [7] |
| Melting Point | 18.5 °C | [7] |
| Density | 0.854 g/cm³ (at 20 °C) | |
| Refractive Index | 1.468 (at 20 °C) |
Modern Context and Applications
While the initial interest in this compound was for establishing fundamental physical constants, it has found relevance in other scientific domains. In geochemistry and environmental science, long-chain alkylcyclohexanes can serve as biomarkers in petroleum exploration and for tracking oil contamination. In the context of drug development, while not a therapeutic agent itself, the cyclohexane moiety is a common scaffold in medicinal chemistry due to its conformational properties and metabolic stability. A thorough understanding of the properties of simple substituted cyclohexanes like this compound provides a foundational knowledge base for designing more complex drug molecules.
Conclusion
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CAS Common Chemistry. This compound. [Link]
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Forziati, A. F., & Rossini, F. D. (1949). Physical Properties of Sixty API-NBS Hydrocarbons. Journal of Research of the National Bureau of Standards, 43(5), 473-476. [Link]
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Voeltz, R. E. (2007). American Petroleum Institute Research Project 44: Description and Analysis. University of Nebraska - Lincoln. [Link]
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Rossini, F. D., et al. (1947). Selected values of properties of hydrocarbons. National Bureau of Standards Circular C461. [Link]
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National Bureau of Standards. (1976). Hydrocarbons for fuel - 75 years of materials research at NBS. [Link]
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Rossini, F. D., et al. (1947). Selected values of properties of hydrocarbons. : Prepared as part of the work of the American Petrolum Institute Research project 44. National Bureau of Standards circular ; C461. [Link]
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Methodological & Application
Application Note: Tridecylcyclohexane as a Robust Internal Standard for GC-MS Quantitative Analysis
Introduction: The Imperative for Precision in Quantitative GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its sensitivity and selectivity in identifying and quantifying volatile and semi-volatile compounds.[1] However, the accuracy and precision of quantitative analysis can be compromised by variations inherent in the analytical process, including sample preparation, injection volume, and instrument response fluctuations.[2][3] The internal standard (IS) method is a powerful technique to mitigate these sources of error, ensuring reliable and reproducible results.[2][4] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[2] By comparing the analyte's response to that of the internal standard, variations in the analytical process can be normalized.[2]
This application note provides a comprehensive guide to the use of tridecylcyclohexane as an internal standard in GC-MS analysis. We will delve into the physicochemical properties that make it an excellent choice for a range of non-polar to moderately polar analytes, present a detailed protocol for its implementation, and discuss data analysis and validation.
Why this compound? A Profile of an Ideal Internal Standard
The selection of an appropriate internal standard is critical for the success of the quantitative method.[5][6] An ideal internal standard should be chemically similar to the analyte, but not present in the original sample, and should be well-resolved chromatographically from all other components.[1][2] this compound (C19H38), a saturated hydrocarbon, exhibits several properties that make it a superior internal standard for many GC-MS applications.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C19H38 | [7], [8] |
| Molecular Weight | 266.51 g/mol | [7][9] |
| Boiling Point | Not explicitly available, but expected to be high due to its high molecular weight. | |
| Structure | A cyclohexane ring with a C13 alkyl chain. | [7] |
Advantages of this compound as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with analytes or sample matrix components during sample preparation and analysis.
-
Elution in a "Quiet" Region: Due to its high molecular weight and non-polar nature, this compound typically elutes at a later retention time in a region of the chromatogram that is often free from interfering endogenous compounds, particularly in the analysis of more volatile analytes.[10]
-
Distinct Mass Spectrum: The mass spectrum of this compound shows characteristic fragmentation patterns for cycloalkanes, allowing for easy identification and quantification without isobaric interference from common analytes.[11]
-
Commercial Availability: High-purity this compound is readily available from various chemical suppliers.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte in a complex matrix.
Materials and Reagents
-
This compound (≥98% purity)
-
Analyte of interest (analytical standard grade)
-
High-purity solvent (e.g., hexane, dichloromethane) compatible with the analyte and GC-MS system
-
Sample matrix
-
Volumetric flasks, pipettes, and syringes
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. To each calibration standard, add a constant volume of the IS Stock solution to achieve a final, consistent concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation
-
Accurately weigh or measure a known amount of the sample matrix.
-
Spike the sample with a known volume of the IS Stock solution to achieve the same final concentration as in the calibration standards.
-
Perform the necessary extraction, derivatization, or cleanup steps for your specific application. The early addition of the internal standard helps to correct for analyte loss during these steps.[2]
GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions. These should be optimized for the specific analyte and instrument.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or other as appropriate)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM)
Workflow Diagram
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Data Analysis: From Raw Data to Accurate Quantification
The core of the internal standard method lies in the use of response ratios.
Calculation of the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a measure of the detector's response to the analyte relative to the internal standard. It is calculated from the analysis of the calibration standards.[12]
RRF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)
Where:
-
AreaAnalyte = Peak area of the analyte
-
ConcAnalyte = Concentration of the analyte
-
AreaIS = Peak area of the internal standard (this compound)
-
ConcIS = Concentration of the internal standard (this compound)
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the concentration of the analyte.[3][5] The resulting curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
Quantification of the Analyte in Samples
The concentration of the analyte in the unknown sample is calculated using the following equation:
ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RRF)
Method Validation: Ensuring Trustworthy Results
A quantitative method using an internal standard must be validated to ensure its accuracy and precision.[13][14] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by analyzing samples spiked with a known amount of analyte and calculating the percent recovery.
-
Precision: Evaluated by repeatedly analyzing a single sample and expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape for this compound | Column contamination, active sites in the inlet liner. | Bake out the column, replace the inlet liner. |
| Variable Internal Standard Area | Inconsistent spiking, injector discrimination. | Ensure accurate and consistent addition of the IS. Optimize injector parameters. |
| Non-linear Calibration Curve | Detector saturation, incorrect standard preparation. | Dilute standards to be within the linear range of the detector. Remake calibration standards. |
| Co-elution with Analyte or Matrix Component | Inappropriate column or temperature program. | Optimize the GC temperature program. Consider a column with a different stationary phase. |
Conclusion
This compound serves as an excellent internal standard for a wide range of GC-MS applications due to its chemical inertness, distinct chromatographic and mass spectral properties, and commercial availability. The implementation of this compound, following a well-defined and validated protocol, can significantly enhance the accuracy, precision, and overall robustness of quantitative GC-MS analysis. By compensating for variations in sample preparation and instrument performance, researchers, scientists, and drug development professionals can have greater confidence in their analytical results.
References
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Internal standard. Wikipedia. [Link]
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INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. [Link]
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What Is An Internal Standard In Gas Chromatography? Chemistry For Everyone. [Link]
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n-Tridecylcyclohexane. National Institute of Standards and Technology. [Link]
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Standard Operating Procedures. United States Environmental Protection Agency. [Link]
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Quantification using internal standard... a protocol. Chromatography Forum. [Link]
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Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. American Journal of Clinical Pathology. [Link]
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From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]
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This compound. Global Substance Registration System. [Link]
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Is it possible to validate a method without IS (Internal Standard)? ResearchGate. [Link]
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Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. National Center for Biotechnology Information. [Link]
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Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. [Link]
-
Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Defense Technical Information Center. [Link]
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Organic Solvents Retention Time Table. GL Sciences. [Link]
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Cyclohexane retention time & response issues. Chromatography Forum. [Link]
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Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. ScienceOpen. [Link]
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Mass Spectrometry of Cycloalkanes. YouTube. [Link]
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Untargeted GC–MS reveals differential regulation of metabolic pathways in cyanobacterium Anabaena and its biofilms with Trichoderma viride and Providencia sp. National Center for Biotechnology Information. [Link]
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Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. National Center for Biotechnology Information. [Link]
-
Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. ResearchGate. [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. National Center for Biotechnology Information. [Link]
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Application Note: Tridecylcyclohexane for Robust Quantification of Semi-Volatile Organic Compounds (SVOCs)
Introduction: The Challenge of Accurate SVOC Quantification
Semi-volatile organic compounds (SVOCs) represent a broad class of environmental and industrial contaminants with boiling points generally ranging from 240°C to 400°C.[1] Their analysis is critical in diverse fields, from environmental monitoring to food safety and drug development. However, the inherent chemical diversity and the complexity of sample matrices present significant analytical challenges.[2] Matrix effects, which are the alteration of an analyte's response due to co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[3][4]
To mitigate these challenges and ensure data integrity, the use of internal and surrogate standards is a well-established and essential practice in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These standards are compounds added to a sample at a known concentration to correct for variations in sample preparation, injection volume, and instrument response.[7] This application note provides a detailed guide on the use of Tridecylcyclohexane (CAS 6006-33-3) as a highly effective standard for the quantification of SVOCs.
This compound: An Ideal Standard for SVOC Analysis
The selection of an appropriate internal or surrogate standard is paramount for the success of an analytical method. An ideal standard should possess several key characteristics: it should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from the target analytes. This compound, a saturated hydrocarbon, fulfills these criteria for a wide range of SVOCs.
Physicochemical Properties of this compound
This compound (C₁₉H₃₈) is a cycloalkane with a tridecyl side chain.[8] Its key physical and chemical properties make it an excellent choice as a standard for SVOC analysis:
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈ | [8][9][10] |
| Molecular Weight | 266.51 g/mol | [8][9] |
| Boiling Point | 346 °C | [8][11] |
| Melting Point | 18.51 °C | [8][11] |
| Density | 0.82 g/mL | [8] |
| Vapor Pressure | 0.000121 mmHg at 25°C | [8] |
| Solubility | Insoluble in water, soluble in organic solvents | [10] |
Its high boiling point and low vapor pressure are consistent with the behavior of many SVOCs, ensuring it co-extracts and behaves similarly to the target analytes during sample preparation and analysis.[10] Its nonpolar nature makes it compatible with common extraction solvents used for SVOCs, such as dichloromethane and hexane.[8]
Rationale for Use: Surrogate vs. Internal Standard
It is crucial to understand the distinction between a surrogate and an internal standard, as their point of addition and function differ.
-
Surrogate Standard: A surrogate is added to the sample before any extraction or cleanup steps.[5][12] Its primary purpose is to monitor the efficiency of the entire sample preparation process, including extraction and potential analyte loss.[12]
-
Internal Standard (IS): An internal standard is typically added to the sample extract just before instrumental analysis.[12] It is used to correct for variations in instrument performance and injection volume.[12]
This compound can be effectively utilized as both a surrogate and an internal standard, depending on the specific requirements of the analytical method. When used as a surrogate, it provides a measure of the overall method recovery. When used as an internal standard, it ensures precise quantification by normalizing the response of the target analytes. Some methods, like EPA method 525.2, add the internal standard at the beginning of the process, similar to a surrogate.[12]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound in the quantification of SVOCs by GC-MS.
Materials and Reagents
-
This compound (analytical standard grade, ≥99% purity)
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Methanol, HPLC grade
-
Hexane, pesticide residue grade or equivalent
-
Sodium sulfate, anhydrous, analytical grade
-
Target SVOC analytical standards
-
Calibrated volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
Preparation of Standard Solutions
3.2.1. This compound Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in dichloromethane and bring the volume to the mark.
-
Calculate the exact concentration in µg/mL.
-
Store the stock solution at 4°C in an amber glass vial.
3.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve the desired concentrations for calibration and spiking. The concentration of the working standard will depend on the expected concentration range of the analytes in the samples.
Sample Preparation and Spiking
The following is a general protocol for a solid matrix (e.g., soil, sediment). This can be adapted for liquid matrices.
-
Sample Homogenization: Homogenize the sample to ensure representativeness.
-
Surrogate Spiking:
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into an extraction thimble or vessel.
-
Spike the sample with a known volume of the this compound working standard solution (if used as a surrogate). The spiking level should be chosen to be in the mid-range of the calibration curve.
-
-
Extraction:
-
Extract the SVOCs from the sample using an appropriate technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent (e.g., dichloromethane/hexane 1:1 v/v).
-
-
Drying and Concentration:
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Internal Standard Spiking:
-
If this compound is being used as an internal standard, add a known volume of the working standard solution to the final 1 mL extract just prior to GC-MS analysis.
-
GC-MS Analysis
3.4.1. Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for SVOC analysis.[13][14]
3.4.2. Suggested GC-MS Conditions
| Parameter | Condition |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial 60°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) |
3.4.3. Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.
Data Interpretation and Quality Control
Surrogate Recovery
When this compound is used as a surrogate, its recovery is calculated to assess the efficiency of the sample preparation method. The recovery should fall within a predefined acceptance range (e.g., 70-130%). Deviations outside this range may indicate matrix interference or issues with the extraction process.
Recovery (%) = (Concentration found / Concentration spiked) x 100
Internal Standard Response
The peak area of the internal standard should be monitored across all samples and standards in an analytical batch. A significant variation (e.g., > ±30%) in the internal standard response may indicate a problem with the injection or instrument performance.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for SVOC analysis using this compound as a standard.
Caption: General workflow for SVOC analysis using this compound.
Conclusion
This compound is a robust and reliable standard for the quantification of a wide range of semi-volatile organic compounds. Its physicochemical properties closely mimic those of many target SVOCs, ensuring its suitability for monitoring sample preparation efficiency as a surrogate and for correcting instrumental variations as an internal standard. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate accurate and precise analytical methods for SVOC analysis. The proper implementation of this compound as a standard will significantly enhance the quality and reliability of analytical data in this critical field.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Biotage. What is the difference between an Internal Standard and Surrogate?. (2023-01-18). [Link]
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-
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-
CAS Common Chemistry. This compound. [Link]
-
ResearchGate. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. [Link]
-
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-
Pacific Rim Laboratories. Naming of Standards in Analytical Chemistry. (2020-05-26). [Link]
-
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-
ACS Omega. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021-05-04). [Link]
-
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-
LCGC. The LCGC Blog: Measuring Quality... [Link]
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ResearchGate. Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. [Link]
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Reddit. I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard?. (2019-01-15). [Link]
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Bio-PAT. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
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Shimadzu. Analysis of VOC and SVOC Emissions from Automotive Interior Materials Using GCMS-QP2050 in Accordance with ISO 12219-11. [Link]
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ResearchGate. Sampling and Analysis of Semi-volatile Organic Compounds (SVOCs) in Indoor Environments. [Link]
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Journal of Chromatography A. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. [Link]
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Pace Analytical. SVOC TEST METHODS. (2024-01-18). [Link]
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AMI Scientific. This compound TCI Analytical reagent. [Link]
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Agilent. Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]
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Agilent. Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. (2022-03-30). [Link]
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US EPA. SEMIVOLATILE ORGANIC COMPOUNDS (SVOCs) SW-846 Method 8270 Table 1A. Summary of Holding Times. [Link]
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Chromatography Today. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025-03-10). [Link]
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SCIEX. What is matrix effect and how is it quantified?. (2023-10-19). [Link]
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Science.gov. validate analysis methods: Topics by Science.gov. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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National Institutes of Health. Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024-08-05). [Link]
-
University of Birmingham. Traffic emitted semi-volatile organic compounds (SVOCs) and intermediate volatility organic compounds (IVOCs). [Link]
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US EPA. EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). (2025-09-30). [Link]
-
Waters. Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. [Link]
-
Agilent. Novel Column Chemistry Raises the Bar on Sensitivity and Data Accuracy in the Analysis of Semivolatile Organic Compounds. (2024-08-14). [Link]
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Application Note: Tridecylcyclohexane as a Novel Internal Standard for the Analysis of High-Molecular-Weight Hydrocarbons in Environmental Samples
Abstract
This document outlines the proposed application of tridecylcyclohexane as a high-purity internal standard (IS) or surrogate for the quantitative analysis of persistent, high-molecular-weight organic contaminants in environmental matrices. While not widely documented in existing environmental protection protocols, the unique physicochemical properties of this compound make it an excellent candidate for methods targeting contaminants such as Total Petroleum Hydrocarbons (TPH) in the diesel and oil range, Polycyclic Aromatic Hydrocarbons (PAHs), and other hydrophobic compounds. This guide provides the scientific rationale for its use, its key properties, and detailed, field-ready protocols for its application in soil and water sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Case for this compound
The Role of Internal Standards and Surrogates
Quantitative analysis of organic pollutants in complex environmental matrices like soil and water is subject to variability during sample preparation, extraction, and instrumental analysis. Internal standards and surrogates are crucial for ensuring the accuracy and precision of these measurements.[1][2]
-
Surrogates are compounds added to a sample in a known amount before extraction. They are chosen to be chemically similar to the target analytes but not naturally present in the samples. Their recovery provides a measure of the extraction efficiency for each specific sample.[3][4]
-
Internal Standards (IS) are added to the sample extract just before instrumental analysis. An IS is used to correct for variations in injection volume and instrument response, with analyte concentrations calculated relative to the IS response.[1] In many modern methods, particularly isotope dilution, a labeled standard is added at the beginning and serves both functions. For non-isotope-labeled standards, the term is sometimes used more broadly.
Why this compound is a Strong Candidate
The ideal standard should not be present in environmental samples, should co-extract with the target analytes, and should have a chromatographic retention time that does not interfere with target compounds.[1] this compound (C19H38), a saturated cycloalkane, possesses a unique combination of properties that make it highly suitable for these roles in the analysis of semi-volatile and non-volatile hydrophobic contaminants:
-
Chemical Inertness and Stability: As a saturated alicyclic hydrocarbon, it is chemically stable and resistant to degradation during sample preparation and analysis.[3]
-
Low Volatility: With a high boiling point, it is well-suited for methods targeting semi-volatile compounds (SVOCs), such as those in diesel fuel, motor oil, and heavy crude oils, as it will not be lost during solvent evaporation steps.[3][5]
-
Hydrophobicity: Its non-polar nature ensures it partitions with hydrophobic contaminants during liquid-liquid or solid-phase extraction.[3]
-
Unique Mass Spectrum: In GC-MS analysis, its fragmentation pattern is distinct from common aromatic and polycyclic aromatic pollutants, minimizing spectral interference.
-
Anthropogenic Origin: this compound is not a naturally occurring compound and is unlikely to be found as a background contaminant in typical environmental samples.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a standard is critical for method development. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₈ | [3][6] |
| Molecular Weight | 266.51 g/mol | [4][6][7] |
| CAS Number | 6006-33-3 | [3][8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 346 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3] |
| Density | ~0.864 g/mL at 25 °C | |
| Vapor Pressure | Low (specific value not readily available, but implied by high boiling point) | [3][8] |
Proposed Analytical Applications and Protocols
The following sections detail proposed protocols for using this compound as a surrogate standard for the analysis of TPH (Diesel Range Organics - DRO) in soil and water. These protocols are based on established methodologies (e.g., EPA Method 8015-series for DRO) and adapted for the specific use of this compound.
Workflow Overview
The general workflow for analyzing environmental samples for high-molecular-weight hydrocarbons using this compound as a surrogate is visualized below.
Protocol 1: Analysis of TPH-DRO in Soil
This protocol is designed for the determination of diesel and oil range organics in soil and solid waste, incorporating this compound as a surrogate to monitor extraction efficiency.
4.2.1 Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone (pesticide grade or equivalent).
-
Drying Agent: Anhydrous sodium sulfate, granular.
-
Standards: this compound (surrogate), TPH-DRO standard (e.g., diesel fuel composite), Internal Standard solution (e.g., anthracene-d10).
-
Apparatus: Sonicator or shaker, centrifuge, concentration apparatus (e.g., Kuderna-Danish or nitrogen evaporator), GC vials.
4.2.2 Sample Preparation and Extraction
-
Weigh approximately 10-20 g of the homogenized soil sample into a beaker or extraction vessel.
-
Create a matrix spike sample by adding a known amount of the TPH-DRO standard to a separate 10-20 g aliquot of the sample.
-
Surrogate Spiking: Add a precise volume (e.g., 100 µL) of a 100 µg/mL this compound solution in acetone to all samples, including the matrix spike and a method blank (sand or sodium sulfate).
-
Add 30 mL of a 1:1 mixture of acetone and DCM to each sample.
-
Extract the sample using sonication for 15 minutes or mechanical shaking for 1-2 hours.
-
Decant the solvent. Repeat the extraction (steps 4-5) two more times, combining the solvent extracts.
-
Filter the combined extract through a funnel containing anhydrous sodium sulfate to remove water.
-
Concentrate the extract to a final volume of 1.0 mL using a nitrogen evaporator.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of an internal standard solution (e.g., 1000 µg/mL anthracene-d10) to the final 1.0 mL extract just prior to analysis.
Protocol 2: Analysis of TPH-DRO in Water
This protocol uses liquid-liquid extraction to isolate diesel and oil range organics from aqueous samples.
4.3.1 Materials and Reagents
-
Solvent: Dichloromethane (DCM), pesticide grade.
-
Reagents: Hydrochloric acid (for pH adjustment).
-
Standards: this compound (surrogate), TPH-DRO standard, Internal Standard solution (e.g., anthracene-d10).
-
Apparatus: 1-L separatory funnels, concentration apparatus, GC vials.
4.3.2 Sample Preparation and Extraction
-
Measure 1.0 L of the water sample into a 1-L separatory funnel.
-
Create a matrix spike sample by adding a known amount of the TPH-DRO standard to a separate 1.0 L aliquot.
-
Surrogate Spiking: Add a precise volume (e.g., 100 µL) of a 100 µg/mL this compound solution in acetone to all samples, including the matrix spike and a method blank (reagent water).
-
Check the pH of the sample and adjust to <2 with hydrochloric acid.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Drain the lower DCM layer into a collection flask.
-
Repeat the extraction (steps 5-7) two more times using fresh 60 mL aliquots of DCM, combining the extracts.
-
Dry, concentrate, and add the internal standard to the final extract as described in steps 7-9 of the soil protocol.
Instrumental Analysis: GC-MS
GC-MS Conditions
Gas chromatography combined with mass spectrometry offers the sensitivity and selectivity needed for complex environmental samples.[9][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good resolution for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures volatilization of high-boiling point compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 320°C (hold 10 min) | Separates volatile components from the higher molecular weight TPH fraction. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Acquisition Mode | Full Scan (m/z 45-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity. |
Quantification and Quality Control
-
Quantification: The TPH-DRO concentration is quantified by integrating the total area of the unresolved complex mixture (UCM) and any resolved peaks within the diesel range (typically C10 to C28). This response is compared to the response of the calibration standards.
-
Surrogate Recovery: The recovery of this compound is calculated in all samples, blanks, and spikes. It should fall within a pre-determined acceptance window (typically 50-140%).[11] Results for samples with recoveries outside this window should be flagged.
-
Internal Standard Response: The peak area of the internal standard (e.g., anthracene-d10) should be monitored to ensure consistent instrument performance.[11]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
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EPA method protocols using Tridecylcyclohexane as an internal standard
An Application Note and Protocol for the Quantitation of Diesel Range Organics (DRO) in Environmental Samples Using Tridecylcyclohexane as an Internal Standard in Accordance with EPA SW-846 Method 8015 Principles
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed application note and a comprehensive laboratory protocol for the quantitative analysis of Diesel Range Organics (DRO) in environmental matrices. The methodology is developed in alignment with the principles and quality control requirements of the U.S. Environmental Protection Agency (EPA) SW-846 Method 8015.[1][2] A key feature of this protocol is the use of this compound as a robust internal standard (IS) to enhance accuracy and precision. This guide is intended for researchers, environmental scientists, and analytical chemists in drug development and environmental monitoring fields. It offers an in-depth explanation of the experimental choices, a self-validating protocol, and the necessary quality control procedures to ensure data of high integrity.
Introduction: The Rationale for an Optimized Internal Standard
The analysis of Total Petroleum Hydrocarbons (TPH), and specifically the Diesel Range Organics (DRO) fraction, is a cornerstone of environmental contamination assessment. DRO corresponds to the range of alkanes from approximately C10 to C28, with a boiling point range of roughly 170°C to 430°C.[3][4] EPA Method 8015 provides a framework for this analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).[1]
While EPA methods provide guidance, they also allow for flexibility to improve analytical performance, provided that rigorous quality control (QC) is documented.[1] The choice of an internal standard is critical for correcting variability in sample injection, extraction efficiency, and instrument response. While deuterated standards are ideal for mass spectrometry, for GC-FID analysis of complex hydrocarbon mixtures, a stable, non-native compound with similar chemical properties to the analytes is paramount.
This protocol validates the use of This compound (C19H38) as a superior internal standard for DRO analysis.
Expertise & Experience: Why this compound?
The selection of this compound is based on several key physicochemical properties that make it an ideal internal standard for DRO analysis:
-
Chemical Similarity: As a high-molecular-weight cycloalkane, its non-polar nature closely mimics the aliphatic and cyclic hydrocarbons found in diesel fuel, ensuring similar behavior during extraction and chromatographic analysis.
-
Boiling Point and Retention Time: With a boiling point of approximately 346°C, this compound elutes late in the DRO chromatogram but well before the end of the typical C28 elution window and any significant column bleed.[5] This placement minimizes interference with target analytes while ensuring it is captured within the analytical run.
-
Absence in Samples: this compound is not a natural component of petroleum distillates or common environmental samples, a fundamental requirement for an internal standard.[6]
-
Stability: It is a chemically stable compound that does not degrade during sample preparation or analysis.
-
Detector Response: It produces a strong, clear peak with a Flame Ionization Detector (FID), which is ideal for quantification.
The logical flow for this analytical approach is visualized in the workflow diagram below.
Caption: High-level workflow for DRO analysis using this compound IS.
Materials and Reagents
-
Solvents: Methylene chloride (CH₂Cl₂), Acetone, Hexane (Pesticide grade or equivalent).
-
Reagents: Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Standards:
-
Certified Diesel Fuel #2 Reference Standard.
-
This compound (≥98% purity).
-
n-Alkane Standard (C10-C40 or similar range) for retention time window determination.
-
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, graduated cylinders, Pasteur pipettes.
Detailed Protocols
Preparation of Standard Solutions
Trustworthiness in analytical chemistry begins with meticulous standard preparation. All standards must be stored at 4°C in amber vials to prevent degradation.
-
This compound Internal Standard (IS) Stock Solution (10,000 mg/L):
-
Accurately weigh 100 mg of pure this compound into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methylene chloride.
-
-
Internal Standard Spiking Solution (200 mg/L):
-
Transfer 200 µL of the IS Stock Solution into a 10 mL volumetric flask.
-
Bring to volume with methylene chloride. This solution will be used to spike all samples, blanks, and calibration standards.
-
-
Diesel Calibration Stock Standard (e.g., 20,000 mg/L):
-
Prepare from a certified commercial diesel reference material according to the manufacturer's instructions, or by accurately weighing 200 mg of diesel fuel into a 10 mL volumetric flask and diluting with methylene chloride.
-
-
Calibration Curve Standards:
-
Prepare a minimum of five calibration standards from the Diesel Calibration Stock Standard to bracket the expected concentration range of the samples.
-
To each calibration standard, add a constant amount of the Internal Standard Spiking Solution. For example, to prepare a 1 mL standard, add the appropriate volume of diesel stock and 50 µL of the 200 mg/L IS spiking solution, resulting in a final IS concentration of 10 mg/L.
-
| Calibration Level | Diesel Stock (20,000 mg/L) Volume (µL) | IS Spiking Solution (200 mg/L) Volume (µL) | Final Volume (mL) | Final Diesel Conc. (mg/L) | Final IS Conc. (mg/L) |
| 1 | 2.5 | 50 | 1 | 50 | 10 |
| 2 | 5 | 50 | 1 | 100 | 10 |
| 3 | 25 | 50 | 1 | 500 | 10 |
| 4 | 50 | 50 | 1 | 1000 | 10 |
| 5 | 100 | 50 | 1 | 2000 | 10 |
Sample Preparation and Extraction
This protocol follows the principles of EPA Method 3550 for soil extraction.
-
Soil/Solid Samples:
-
Weigh 10-30 g of the homogenized sample into a beaker.
-
Mix with an equal weight of anhydrous sodium sulfate to remove moisture.
-
Transfer the sample to an appropriate extraction vessel.
-
Add a precise volume of the Internal Standard Spiking Solution (200 mg/L) directly onto the sample matrix. This early addition is crucial as it accounts for analyte loss during extraction and concentration steps.
-
Extract the sample with methylene chloride using an appropriate technique (e.g., sonication or pressurized fluid extraction).
-
Concentrate the extract to a final volume of 1.0 mL.
-
-
Water Samples:
-
For a 1 L water sample, transfer to a separatory funnel.
-
Add a precise volume of the Internal Standard Spiking Solution (200 mg/L) .
-
Extract three times with 60 mL portions of methylene chloride (EPA Method 3510).
-
Pass the combined extracts through anhydrous sodium sulfate to remove water.
-
Concentrate the extract to a final volume of 1.0 mL.
-
Caption: Sample extraction workflow for soil and water matrices.
GC-FID Instrumental Analysis
The following conditions are a robust starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 or equivalent with FID |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1 µL, Splitless |
| Inlet Temperature | 290 °C |
| Oven Program | Initial: 40°C, hold 2 min |
| Ramp 1: 10°C/min to 320°C | |
| Hold: 10 min | |
| Detector | FID @ 340 °C |
| Gases | Hydrogen, Air, and Makeup (Helium) per manufacturer specs |
Data Analysis and Quality Control: A Self-Validating System
Adherence to the following QC protocols ensures the trustworthiness and defensibility of the data, consistent with EPA SW-846 Chapter One guidelines.
Calibration and Quantitation
-
Retention Time Window: First, analyze the n-alkane standard to define the retention time window for DRO (from the apex of the C10 peak to the apex of the C28 peak).
-
Internal Standard Calibration:
-
Analyze the five calibration standards.
-
For each standard, calculate the Relative Response Factor (RRF) for the total DRO area relative to the this compound IS:
RRF = (ADRO / AIS) * (CIS / CDRO)
Where:
-
ADRO = Total area of peaks within the DRO retention time window.
-
AIS = Area of the this compound peak.
-
CDRO = Concentration of the diesel standard.
-
CIS = Concentration of the internal standard.
-
-
-
Calibration Verification:
-
The calibration is valid if the percent relative standard deviation (%RSD) of the RRFs across all five levels is ≤ 20% .
-
If the %RSD is > 20%, a linear regression with a correlation coefficient (r²) of ≥ 0.99 may be used.
-
-
Sample Quantitation:
-
Analyze the prepared sample extracts.
-
Calculate the concentration of DRO in the sample using the average RRF from the initial calibration:
CDRO in Sample = (ADRO / AIS) * (CIS / RRFavg)
-
Mandatory Quality Control Checks
| QC Parameter | Frequency | Acceptance Criteria | Corrective Action |
| Method Blank | One per 20 samples | Below reporting limit | Identify and eliminate source of contamination; re-extract batch. |
| Laboratory Control Sample (LCS) | One per 20 samples | 70-130% recovery | Investigate analytical process; re-prepare and re-analyze batch. |
| Internal Standard Area | Every sample | Within 50-150% of the average area in calibration standards | Check for matrix interference or extraction issues; dilute and re-analyze. |
| Continuing Calibration Verification (CCV) | Every 10 samples | % Difference ≤ 20% from average RRF | Recalibrate instrument and re-analyze samples since last valid CCV. |
Conclusion
This application note presents a robust and reliable protocol for the quantitation of Diesel Range Organics, leveraging this compound as an internal standard. The choice of this IS is justified by its chemical properties, which ensure it behaves consistently with the target analytes throughout the analytical process. By adhering to the detailed experimental procedures and stringent, self-validating quality control measures outlined herein, laboratories can produce high-quality, defensible data that meets the rigorous standards of environmental analysis and regulatory compliance.
References
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Shimadzu Scientific Instruments. (2021, March 8). Analysis of Diesel Range Organics (DRO) and Motor/Lube Oil Range Organics (ORO) in Ultrashort Run Time. Retrieved January 7, 2026, from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8015B: Nonhalogenated Organics Using GC/FID. SW-846. Retrieved January 7, 2026, from [Link]
-
FMS, Inc. (n.d.). Pressurized Liquid Extraction of Soil Samples for the Analysis of Diesel Range Organics by GC–FID. LCGC International. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2017, May 22). Quality Assurance and Hazardous Waste Test Methods. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2014, July). Guidance Regarding Flexibility Inherent to SW-846 Methods and the Precedence of SW-846 Quality Control Criteria. Retrieved January 7, 2026, from [Link]
-
Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for Tridecylcyclohexane as a Lubricant in High-Vacuum Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of tridecylcyclohexane as a specialized lubricant in high-vacuum environments. This compound, a high molecular weight cycloalkane, presents potential advantages for applications requiring low volatility and minimal outgassing. This guide offers a comprehensive overview of its properties, practical methodologies for its application, and critical considerations for maintaining the integrity of high-vacuum systems. The protocols outlined herein are designed to be self-validating, emphasizing scientific integrity and experimental causality.
Introduction: The Challenge of High-Vacuum Lubrication
High-vacuum systems, essential in fields ranging from semiconductor manufacturing to mass spectrometry and space simulation, present a unique and demanding environment for lubrication. Traditional lubricants are unsuitable as their volatile components can evaporate, a phenomenon known as outgassing. This outgassing can contaminate sensitive surfaces, degrade the vacuum level, and lead to the failure of critical components.[1]
The ideal lubricant for high-vacuum applications must exhibit several key characteristics:
-
Low Vapor Pressure: The most critical property is an extremely low vapor pressure to minimize volatilization and maintain the integrity of the vacuum.[2]
-
Low Outgassing: Materials must have minimal Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM) to prevent contamination of sensitive optical and electronic components.[3]
-
Thermal Stability: The lubricant must withstand the temperature fluctuations within the vacuum chamber without decomposing.
-
Chemical Inertness: It should not react with process gases or the materials of the vacuum chamber and its components.
-
Material Compatibility: The lubricant must be compatible with a wide range of materials, including metals, polymers, and ceramics, without causing corrosion, swelling, or degradation.[4]
This compound (C₁₉H₃₈), a saturated cycloalkane, offers a promising profile for such applications due to its high molecular weight and stable chemical structure.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow, hydrophobic liquid.[5] Its structure, consisting of a stable cyclohexane ring and a long alkyl chain, contributes to its relatively high boiling point and low volatility compared to smaller hydrocarbons.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₈ | |
| Molecular Weight | 266.51 g/mol | |
| CAS Number | 6006-33-3 | |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
It is imperative for users to experimentally verify the vapor pressure and outgassing characteristics of this compound for their specific application and vacuum requirements.
Outgassing Considerations and Material Compatibility
Outgassing Performance
Outgassing is typically quantified by the ASTM E595 standard, which measures the Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM) of a material when heated to 125°C in a vacuum for 24 hours. For use in sensitive applications like spacecraft, a TML of less than 1% and a CVCM of less than 0.1% are generally required.[3]
Although specific ASTM E595 data for this compound is not available, high molecular weight hydrocarbons with low vapor pressures are expected to exhibit low outgassing. However, impurities or lower molecular weight contaminants can significantly increase outgassing. Therefore, it is crucial to use a high-purity grade of this compound and to consider pre-treatment methods such as vacuum baking to further reduce volatile components.
Material Compatibility
This compound, as a non-polar hydrocarbon, is expected to be compatible with most metals and ceramics commonly used in high-vacuum systems, such as stainless steel, aluminum, and alumina. However, its compatibility with polymeric materials, especially elastomers used for seals, must be carefully evaluated.
Table 2: Predicted Compatibility of this compound with Common Vacuum Materials
| Material Class | Specific Examples | Predicted Compatibility | Rationale and Considerations |
| Metals | Stainless Steel (304, 316), Aluminum (6061), Copper | Excellent | Hydrocarbon lubricants are generally non-corrosive to these metals. |
| Ceramics | Alumina, Macor | Excellent | Ceramics are highly resistant to chemical attack from hydrocarbons. |
| Elastomers | Viton® (FKM), Buna-N (Nitrile) | Good to Fair | Swelling may occur with prolonged exposure. Pre-testing is essential. |
| Plastics | PEEK, Vespel® (Polyimide) | Good | These high-performance polymers generally show good resistance to hydrocarbons. |
| PTFE (Teflon®) | Excellent | PTFE is highly resistant to hydrocarbons. | |
| Acrylic, Polycarbonate | Poor | These plastics are prone to crazing and degradation upon exposure to hydrocarbons. |
Users must conduct their own compatibility testing with the specific materials present in their vacuum system to avoid material degradation and system contamination.
Experimental Protocols
Pre-treatment of this compound (Vacuum Degassing)
To minimize outgassing, it is highly recommended to degas the this compound before introduction into the high-vacuum system.
Objective: To remove dissolved gases and volatile impurities from the lubricant.
Materials:
-
High-purity this compound
-
Vacuum flask or chamber
-
Vacuum pump capable of reaching at least 10⁻³ Torr
-
Stir plate and magnetic stir bar
-
Heating mantle (optional)
Protocol:
-
Place a magnetic stir bar in the vacuum flask.
-
Add the desired amount of this compound to the flask.
-
Assemble the vacuum apparatus, ensuring all connections are secure.
-
Begin stirring the lubricant.
-
Slowly evacuate the flask. Observe for initial vigorous bubbling as dissolved gases are removed.
-
Once the initial outgassing subsides, continue to pump down to the base pressure of the vacuum pump.
-
For enhanced degassing, the lubricant can be gently heated to 40-50°C using a heating mantle while under vacuum. Caution: Do not overheat, as this can increase the vapor pressure of the this compound itself.
-
Continue degassing for a minimum of 4 hours, or until the pressure in the flask stabilizes at a low value.
-
Slowly vent the flask with a dry, inert gas such as nitrogen or argon before use.
Caption: Workflow for vacuum degassing of this compound.
Application of this compound to Components
The method of application will depend on the specific component being lubricated. The goal is to apply a thin, uniform film of the lubricant.
Objective: To properly lubricate components for use in a high-vacuum environment.
Materials:
-
Degassed this compound
-
Lint-free wipes
-
Clean, solvent-resistant applicators (e.g., swabs, brushes)
-
Appropriate solvents for cleaning (e.g., isopropanol, acetone)
-
Personal Protective Equipment (PPE): gloves, safety glasses
Protocol:
-
Component Cleaning: Thoroughly clean the component to be lubricated to remove any existing contaminants. This typically involves a multi-step process with solvents of decreasing polarity, followed by a final rinse with a high-purity solvent and drying in a clean environment.
-
Lubricant Application:
-
For small bearings or moving parts: Apply a minimal amount of the degassed this compound using a clean applicator. A thin film is sufficient; excess lubricant can trap contaminants and increase outgassing.
-
For O-rings and seals: Apply a very thin, uniform layer of the lubricant to the O-ring using a lint-free wipe or a gloved finger. The goal is to provide a light coating that fills microscopic surface imperfections without creating a thick layer that could trap gas.
-
-
Wiping Excess: Carefully wipe away any excess lubricant from the component and surrounding areas using a clean, lint-free wipe.
-
Installation: Handle the lubricated component with clean tools and gloves to prevent re-contamination before installation into the vacuum system.
Caption: Protocol for applying this compound lubricant.
Safety and Handling
This compound should be handled in a well-ventilated area. Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.[6][7] Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal. Store this compound in a tightly sealed container in a cool, dark place away from oxidizing agents.[8]
Conclusion and Recommendations
This compound presents a viable option as a lubricant for certain high-vacuum applications due to its anticipated low vapor pressure and good thermal stability. However, the lack of specific, publicly available data on its outgassing properties and material compatibility necessitates a cautious and empirical approach.
Key Recommendations:
-
Source High-Purity this compound: The purity of the lubricant is paramount to its performance in a high-vacuum environment.
-
Perform Vacuum Degassing: Always pre-treat the lubricant to remove dissolved gases and volatile impurities.
-
Conduct Material Compatibility Tests: Before widespread use in a system, test the compatibility of this compound with all relevant materials, especially elastomers and plastics.
-
Validate Performance: It is strongly recommended that users conduct their own outgassing tests (e.g., according to ASTM E595) and performance evaluations under conditions that mimic their specific application to qualify this compound for its intended use.
By following these guidelines and protocols, researchers and scientists can effectively evaluate and utilize this compound as a lubricant in their high-vacuum systems, ensuring the integrity of their experiments and the longevity of their equipment.
References
-
Hilton, M. R., & Fleischauer, P. D. (1993). Lubricants for High-Vacuum Applications. Defense Technical Information Center. [Link]
-
NASA Goddard Space Flight Center. Outgassing Database. [Link]
-
Vacaero. (2015, May 11). Dry Lubricants for Vacuum Service. [Link]
-
Christy, R. I. Guidelines and Practical Applications for Lubrication in Vacuum. [Link]
-
Repsol. (2024, July 18). How to store and handle oils and lubricants safely. [Link]
-
Japan Aerospace Exploration Agency. Collection of Data on Outgas of Organic Materials for Space Use. [Link]
-
NIST. Cyclohexane. [Link]
-
Scott, B. A. An Overview of Lubrication and Associated Materials for Vacuum Service. [Link]
-
Gear Solutions. (2005, April 1). Safety Tips for Handling Industrial Lubricants. [Link]
-
TotalSDS. (2025, February 2). Industrial Lubricant Hazards & Safety Tips. [Link]
-
Valvoline Global Europe. Lubricant Safety Practices to Consider. [Link]
-
National Institute of Standards and Technology. n-Tridecylcyclohexane. [Link]
Sources
- 1. vacaero.com [vacaero.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Outgassing Database | Goddard Engineering and Technology Directorate [etd.gsfc.nasa.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. totalsds.com [totalsds.com]
- 7. Lubricant Safety Practices to Consider - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 8. How to store and handle oils and lubricants safely | Repsol [lubricants.repsol.com]
Sample preparation techniques for using Tridecylcyclohexane internal standard
An Application Guide to Sample Preparation with Tridecylcyclohexane as an Internal Standard
Abstract
Quantitative analysis in complex matrices is a significant challenge in analytical chemistry, where sample preparation and instrumental variability can compromise accuracy and precision. The internal standard (IS) method is a cornerstone technique for mitigating these issues, particularly in chromatographic analyses like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive overview and detailed protocols for the use of this compound (CAS 6006-33-3) as a robust internal standard. We will explore the physicochemical properties that make this compound an ideal IS for the analysis of non-polar semivolatile organic compounds (SVOCs) and hydrocarbons. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate rugged analytical methods.
The Foundational Principle of Internal Standardization
In an ideal analytical world, every sample injection and instrument response would be perfectly reproducible. In reality, minor variations in sample volume, extraction efficiency, and instrument sensitivity are inevitable.[1][2] The external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, cannot account for these sample-specific variations.
The internal standard method corrects for these potential errors.[2] An IS is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. A precise and constant amount of the IS is added to every sample, calibration standard, and quality control (QC) sample before any sample preparation steps.[1]
The fundamental principle is that any loss of analyte during sample processing or variation in injection volume will affect the internal standard to the same degree.[3][4] Quantification is therefore based on the ratio of the analyte's response to the IS's response, as shown in the equation below. This ratio normalization provides a more accurate and precise measurement of the analyte concentration.[5]
Analyte/IS Response Ratio = Analyte Peak Area / Internal Standard Peak Area
The use of an appropriate IS is particularly crucial for mitigating "matrix effects," where co-eluting compounds from the sample matrix enhance or suppress the analyte's signal in the detector, a common issue in mass spectrometry.[3][6][7] An IS that co-elutes and behaves similarly to the analyte will experience similar matrix effects, allowing for effective correction.[5]
Physicochemical Profile: Why this compound?
The selection of an internal standard is critical for method success. An ideal IS should not be present in the sample, must be chemically stable, chromatographically resolved from analytes, and share physicochemical properties with the target compounds.[8] this compound, a saturated cycloalkane, fulfills these criteria for a wide range of non-polar analytes.
Its key attributes are summarized below:
| Property | Value | Significance for IS Application |
| Molecular Formula | C₁₉H₃₈ | High carbon-to-hydrogen ratio, typical of hydrocarbon analytes. |
| Molecular Weight | 266.51 g/mol [9][10][11] | Falls within the typical mass range for semivolatile organic compounds. |
| Boiling Point | ~346 °C[9][12] | High boiling point ensures it is not lost during solvent evaporation steps and elutes within the typical GC run time for SVOCs. |
| Structure | Cyclohexane ring with a C₁₃ alkyl chain | Saturated, non-polar structure mimics many environmental contaminants like diesel range organics and PAHs. It is chemically inert, preventing reactions during sample prep. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, dichloromethane)[12][13] | Ensures it partitions with non-polar analytes during liquid-liquid or solid-liquid extractions. |
| Natural Occurrence | Not a common industrial chemical or environmental contaminant | Low probability of being present in test samples, avoiding interference. |
These properties make this compound an excellent internal standard for GC-based methods analyzing hydrocarbon fractions, mineral oils, polycyclic aromatic hydrocarbons (PAHs), and other non-polar SVOCs in environmental, industrial, and food safety applications.
Core Protocols for Sample Preparation
The addition of the internal standard at the earliest possible stage is paramount. The following protocols detail common extraction techniques for different sample matrices, incorporating this compound as the IS.
Protocol: Analysis of Hydrocarbons in Water by Liquid-Liquid Extraction (LLE)
This protocol is suitable for determining non-polar contaminants like diesel range organics in wastewater or environmental water samples.
Objective: To extract analytes and the IS from a water matrix into an organic solvent, which is then concentrated for GC-MS analysis.
Materials & Reagents:
-
1-L amber glass bottles with PTFE-lined caps
-
1-L separatory funnel
-
Dichloromethane (DCM), pesticide residue grade
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours
-
Glass wool
-
Concentrator tube and Kuderna-Danish (K-D) apparatus
-
This compound IS solution (e.g., 100 µg/mL in DCM)
-
Nitrogen blow-down apparatus
-
GC vials with PTFE-lined septa
Step-by-Step Procedure:
-
Measure 1 liter of the water sample into the separatory funnel.
-
Internal Standard Spiking: Add 1.0 mL of the 100 µg/mL this compound internal standard solution directly into the water sample in the separatory funnel. This results in a final IS concentration of 100 µg/L.
-
Add 60 mL of DCM to the funnel.
-
Seal the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate (to remove residual water) into a K-D flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of DCM, combining all extracts in the K-D flask.
-
Concentrate the extract to approximately 5 mL using the K-D apparatus in a hot water bath.
-
Further concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Rationale & Key Considerations:
-
Why DCM? Dichloromethane is an effective solvent for a broad range of non-polar and semi-polar organic compounds and is denser than water, simplifying separation.[14]
-
Why add the IS to the water? Adding the IS to the aqueous sample ensures it undergoes the exact same extraction process as the analytes, correcting for any inefficiencies in partitioning from water to DCM.
Protocol: Analysis of SVOCs in Soil/Sludge by Solvent Extraction
This protocol is based on principles from EPA Method 3570 and is suitable for solid or semi-solid matrices.[15]
Objective: To extract analytes and the IS from a solid matrix using a solvent, followed by cleanup and concentration.
Materials & Reagents:
-
Glass centrifuge tubes (50 mL) with PTFE-lined screw caps
-
Sonicator or wrist-action shaker
-
Centrifuge
-
Dichloromethane (DCM) or a 1:1 mixture of Acetone:Hexane, pesticide residue grade
-
Anhydrous sodium sulfate
-
This compound IS solution (e.g., 100 µg/mL)
-
Concentration apparatus (K-D or equivalent)
-
GC vials
Step-by-Step Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
If the sample is wet, mix it with an equal weight of anhydrous sodium sulfate until it becomes a free-flowing powder.
-
Internal Standard Spiking: Add 1.0 mL of the 100 µg/mL this compound solution directly onto the sample.
-
Immediately add 20 mL of the extraction solvent (e.g., DCM).
-
Cap the tube tightly and sonicate for 15 minutes or shake for 1 hour.
-
Centrifuge the sample at ~2000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the solvent extract into a concentration flask.
-
Repeat the extraction (steps 4-7) with a fresh 20 mL aliquot of solvent, combining the extracts.
-
Concentrate the extract to a final volume of 1.0 mL.
-
The extract is now ready for GC-MS analysis. If cleanup is required (e.g., for high lipid content), a solid-phase extraction (SPE) step may be added before final concentration.
Workflow Diagram: Solid Matrix Solvent Extraction
Rationale & Key Considerations:
-
Solvent Choice: An Acetone:Hexane mixture is effective because acetone helps penetrate the moist sample matrix to desorb analytes, while hexane efficiently dissolves the non-polar compounds.
-
Immediate Solvent Addition: After spiking the IS onto the solid, solvent should be added immediately to prevent the volatile and some semivolatile components from being lost to the air.
Method Validation and Quality Control
A method using an internal standard is only trustworthy if its performance is properly validated.[16]
Calibration: The calibration curve must be prepared by plotting the analyte/IS response ratio against the analyte concentration. A constant amount of this compound is added to each calibration level.
Quality Control: The response (i.e., peak area) of this compound must be monitored for every injection in an analytical batch.
-
Consistency: The IS response should be relatively consistent across all samples, calibrators, and QCs. Significant deviation (e.g., > ±50% of the average response in the calibration standards) in a particular sample may indicate a severe matrix effect or a problem with sample preparation for that specific sample.[1]
-
Recovery: While the IS corrects for losses, extremely low recovery can indicate a fundamental failure in the extraction process and may compromise the limit of quantitation.
QC Logic Diagram
Conclusion
This compound is a highly effective and reliable internal standard for the quantitative GC-MS analysis of non-polar semivolatile organic compounds across a variety of complex matrices. Its chemical inertness, high boiling point, and low probability of natural occurrence make it an excellent choice for robust method development. By incorporating this compound at the beginning of the sample preparation process as detailed in the protocols herein, laboratories can significantly improve the accuracy, precision, and trustworthiness of their analytical results.
References
- Vertex AI Search. (2025, March 10).
- CymitQuimica. CAS 6006-33-3: this compound.
- Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS)
- Chromatography Online.
- Taylor & Francis Online. (2017, July 14).
- Reddit. (2024, July 4). Accounting for the matrix effect.
- Benchchem.
- Alfa Chemistry. Internal Standard vs.
- U.S. Food and Drug Administration (FDA). Q2(R2)
- LCGC International. When Should an Internal Standard be Used?.
- Labsolu. This compound.
- National Institutes of Health (NIH). (2024, August 5).
- National Institutes of Health (NIH). (2023, September 25). Development of Simplified and Efficient Sample Preparation Methods for the Analysis of Problem Material within the Diesel Fuel Delivery System.
- LookChem. Cas 6006-33-3,N-TRIDECYLCYCLOHEXANE.
- Cheméo. Chemical Properties of n-Tridecylcyclohexane (CAS 6006-33-3).
- U.S. Environmental Protection Agency (EPA). Cyclohexane, tridecyl- - Substance Details - SRS.
- Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
- National Institutes of Health (NIH). This compound | C19H38 | CID 22327 - PubChem.
- Retsch.
- Sigma-Aldrich.
- U.S. Environmental Protection Agency (EPA). EPA Method 3570 (SW-846): Microscale Solvent Extraction (MSE).
- U.S. Environmental Protection Agency (EPA). EPA Method 5030C (SW-846): Purge-and-Trap for Aqueous Samples.
- U.S. Environmental Protection Agency (EPA). Approved CWA Test Methods: Organic Compounds.
- ResearchGate. (2018, February 22). (PDF)
- U.S. Environmental Protection Agency (EPA). (2025, September 30). EPA Method 8270E (SW-846)
- PubMed.
- National Institutes of Health (NIH). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- U.S. Environmental Protection Agency (EPA). Direct Interface GC/MS Method.
- PubMed Central (PMC) - National Institutes of Health (NIH).
- ResearchGate. (2020, February 21). Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis?.
- PubMed. (2012, November 8). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment.
- ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
- National Institute of Standards and Technology (NIST). n-Tridecylcyclohexane - the NIST WebBook.
- Thermo Fisher Scientific.
Sources
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- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. This compound | C19H38 | CID 22327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 6006-33-3,N-TRIDECYLCYCLOHEXANE | lookchem [lookchem.com]
- 13. CAS 6006-33-3: this compound | CymitQuimica [cymitquimica.com]
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- 15. epa.gov [epa.gov]
- 16. fda.gov [fda.gov]
Calculating relative response factors for Tridecylcyclohexane in chromatography
Protocol for the Accurate Determination of the Relative Response Factor for Tridecylcyclohexane using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract and Foundational Principles
This application note provides a comprehensive, scientifically grounded protocol for determining the Relative Response Factor (RRF) of this compound against a primary reference standard using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, a high-boiling, non-polar saturated hydrocarbon, presents unique analytical challenges that necessitate a robust and validated methodology for accurate quantification.
The core principle of this protocol is to address the differential response of the Flame Ionization Detector (FID). While highly sensitive to organic compounds, the FID's response is proportional to the number of effective carbon atoms entering the flame, leading to variations in signal intensity for equimolar amounts of different compounds.[1][2][3] The RRF is a critical parameter that corrects for this disparity, enabling the accurate quantification of an analyte (like an impurity) when a certified reference material for it is unavailable or impractical to use for routine analysis.[4][5][6] This is explicitly permitted by regulatory guidelines, such as ICH Q3B(R2), provided the RRF is correctly determined.[5]
This guide moves beyond a simple recitation of steps to explain the causality behind the protocol design, ensuring that researchers, scientists, and drug development professionals can not only execute the procedure but also adapt it based on a solid understanding of the underlying chromatographic and analytical principles.
Causality of Experimental Design: Why This Approach?
The choice of Gas Chromatography with a Flame Ionization Detector (GC-FID) is deliberate for analyzing a volatile, non-polar compound like this compound.
-
Gas Chromatography (GC): GC is the premier technique for separating volatile and thermally stable compounds.[7][8] The high temperatures achievable in the GC inlet and column oven are essential to ensure the complete vaporization and subsequent elution of high-molecular-weight analytes like this compound.[7][8]
-
Flame Ionization Detector (FID): The FID is the detector of choice for hydrocarbons due to its high sensitivity, broad linear range, and robust performance.[1][2][9] Its response is highly reliable and proportional to the mass of carbon atoms combusted, making it ideal for quantitative analysis.[3] However, because this response is structure-dependent, the RRF becomes non-negotiable for accurate quantification against a different reference standard.
The "Slope Method" is mandated in this protocol for RRF determination.[6][10] Unlike single-point estimations, this method leverages a multi-point calibration curve (minimum of five non-zero concentrations, as recommended by ICH Q2(R1)) for both the analyte and the reference standard.[11] This approach is superior because it:
-
Validates Linearity: It confirms a linear relationship between concentration and detector response across a defined range.
-
Enhances Accuracy: The slope of the regression line provides a more statistically robust measure of the detector's response factor (RF) than a single-point measurement, minimizing the impact of any single measurement error.[4][10]
-
Establishes Range: The process inherently determines the working quantitative range of the method.[11]
Instrumentation, Reagents, and Consumables
Instrumentation
-
Gas Chromatograph: An instrument equipped with a temperature-programmable column oven, a split/splitless injector, and a Flame Ionization Detector is required. The system must be capable of reaching and maintaining the high temperatures specified in this protocol.[12]
-
Chromatography Data System (CDS): A validated CDS is required for instrument control, data acquisition, and peak integration.
Reagents and Materials
-
This compound: Certified standard, purity ≥ 98%.
-
Reference Standard: A well-characterized, stable compound (e.g., the Active Pharmaceutical Ingredient (API) if this compound is an impurity, or a stable hydrocarbon like n-Tetradecane). Purity must be accurately known.
-
Solvent: High-purity, GC-grade solvent (e.g., Hexane, Dichloromethane) that fully dissolves both this compound and the reference standard without co-eluting with any peaks of interest.[13]
-
Gases: High-purity Helium or Hydrogen (Carrier Gas), Hydrogen (FID), and Zero Air (FID).
Consumables
-
GC Column: A low-bleed, high-temperature capillary column with a non-polar stationary phase is critical. A 5% Phenyl Polysiloxane phase (e.g., DB-5, ZB-5HT) is highly recommended for its thermal stability and appropriate selectivity for hydrocarbons.[14][15]
-
Typical Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Vials and Caps: 2 mL autosampler vials with PTFE/silicone septa.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringes: Calibrated microsyringes for manual injections or autosampler syringes.
Experimental Protocol: Step-by-Step RRF Determination
Preparation of Stock and Calibration Solutions
Causality: Accurate solution preparation is the foundation of a reliable RRF. Using a calibrated analytical balance and Class A volumetric glassware minimizes systematic errors in concentration, which directly impact the slope of the calibration curve. Preparing separate stock solutions for the analyte and reference standard prevents cross-contamination.
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL Class A volumetric flask. Record the exact weight.
-
Accurately weigh approximately 25 mg of this compound into a separate 25 mL Class A volumetric flask. Record the exact weight.
-
Dissolve the contents of each flask with the selected GC-grade solvent and dilute to the mark. Mix thoroughly. Calculate the precise concentration of each stock solution.
-
-
Calibration Curve Solutions Preparation:
-
Prepare a series of at least five calibration solutions for both the Reference Standard and this compound by performing serial dilutions from their respective stock solutions.
-
The concentration range should span from the limit of quantitation (LOQ) to approximately 150% of the expected concentration in a typical sample, as per ICH guidelines.[6][16]
Table 1: Example Dilution Scheme for Calibration Standards
Calibration Level Concentration (µg/mL) Volume of Stock (µL) Final Volume (mL) Level 1 (LOQ) 1.0 10 10 Level 2 5.0 50 10 Level 3 10.0 100 10 Level 4 25.0 250 10 | Level 5 | 50.0 | 500 | 10 |
-
Chromatographic Conditions
Causality: The selected GC parameters are designed to ensure the sharp, symmetrical, and well-resolved elution of this compound. A high inlet temperature ensures complete and rapid vaporization.[7][8] The temperature program begins at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the high-boiling this compound in a reasonable time. A high detector temperature prevents condensation and ensures stable response.
Table 2: Recommended GC-FID Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Injector | ||
| Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of this compound. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Focuses analytes at the column head. |
| Ramp Rate | 15 °C/min | Efficiently separates analytes. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of high-boiling compounds. |
| Detector (FID) | ||
| Temperature | 300 °C | Prevents condensation and ensures signal stability. |
| H₂ Flow | 30 mL/min (or manufacturer's optimum) | Fuel for the flame.[1] |
| Air Flow | 300 mL/min (or manufacturer's optimum) | Oxidizer for the flame; typically 10:1 Air:H₂ ratio.[1] |
| Makeup Gas (He/N₂) | 25 mL/min | Sweeps peak to the detector jet, minimizing band broadening. |
| Injection |
| Volume | 1 µL | Standard volume for capillary GC. |
Data Acquisition and System Suitability
-
Sequence Setup: Create a sequence in the CDS to inject a solvent blank, followed by the calibration standards for both the Reference Standard and this compound, from the lowest to the highest concentration.
-
System Suitability: Before acquiring data, perform replicate injections (e.g., n=6) of a mid-level concentration standard to establish system suitability. The criteria should align with USP <621> or internal laboratory standards.[12][17]
-
Precision (RSD): Peak area relative standard deviation (RSD) should be ≤ 2.0%.
-
Peak Symmetry (Tailing Factor): Should be between 0.8 and 1.8.[17]
-
-
Execute Sequence: Run the full sequence and acquire the data.
Data Analysis and RRF Calculation Workflow
The following workflow outlines the process of calculating the RRF using the robust slope method.
Caption: Figure 1: Workflow for RRF Determination via the Slope Method.
-
Integrate Peaks: Using the CDS, integrate the peak area for the Reference Standard and this compound in each chromatogram.
-
Generate Calibration Curves: For each compound, create a plot of Peak Area (y-axis) versus Concentration (x-axis).
-
Perform Linear Regression: Apply a linear regression (least squares) analysis to each data set. The regression should be forced through the origin only if scientifically justified (i.e., a blank shows zero response).
-
Verify Linearity: The correlation coefficient (r²) for each curve should be ≥ 0.999 to confirm linearity.
-
Calculate the RRF: Use the slopes obtained from the linear regression to calculate the RRF.
The fundamental equations are:
-
Response Factor (RF) = Peak Area / Concentration[18]
-
From the calibration curve, y = mx + b, the slope (m) is the Response Factor.
-
Relative Response Factor (RRF) = Slope of this compound / Slope of Reference Standard [4][5][10]
Application of RRF in Routine Analysis
Once the RRF is determined and validated, it can be used to calculate the concentration of this compound in a sample where only the Reference Standard is run.
Corrected Concentration of this compound = (Area_TDC / Area_Ref) * (Concentration_Ref / RRF)
This equation allows for the accurate quantification of this compound without the need to weigh and prepare a standard of it for every analytical run, saving time and resources.[10]
Ensuring Trustworthiness: Validation and System Checks
A calculated RRF is only reliable if it is validated. The process itself contains self-validating checks, but a holistic view of factors affecting accuracy is crucial.
Caption: Figure 2: Interrelated Factors Governing RRF Accuracy.
-
Specificity: The chromatographic method must demonstrate baseline resolution between this compound, the reference standard, and any other potential components in the sample matrix.
-
Accuracy and Recovery: The accuracy of the RRF should be confirmed by performing a recovery study.[10] This involves spiking a known amount of this compound into a sample matrix and using the calculated RRF to quantify it. The recovery should fall within acceptable limits (e.g., 90-110%), as per ICH Q2(R1) guidelines.[16]
-
Robustness: The RRF should be re-verified if significant changes are made to the chromatographic system, such as installing a new column, changing the detector, or altering critical method parameters.[19]
By adhering to this comprehensive protocol, laboratories can confidently determine and apply the Relative Response Factor for this compound, ensuring accurate and reliable quantitative results that meet the stringent requirements of the pharmaceutical and chemical industries.
References
-
Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
Bhaskar, N. (2022, March 30). How to establish a Relative Response Factor (RRF)? [Video]. YouTube. [Link]
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. [Link]
-
PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]
-
Petrochromatics. (2021, January 2). Relative Response Factor | How to apply on FID with Mole Basis | Part 1. [Video]. YouTube. [Link]
-
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. [Link]
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Application Notes and Protocols: The Use of Tridecylcyclohexane in the Analysis of Petroleum Hydrocarbons
Introduction
In the intricate world of petroleum analysis, molecular fossils, or biomarkers, serve as invaluable tools for understanding the origin, thermal maturity, and depositional environment of crude oils.[1] Among these, saturated hydrocarbons like tridecylcyclohexane (C₁₉H₃₈) offer crucial insights. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the analysis of petroleum hydrocarbons. We will delve into the fundamental principles, provide detailed analytical protocols, and explain the significance of this biomarker in geochemical and environmental forensic investigations.[2][3]
Petroleum is a complex mixture of hydrocarbons, and its characterization is essential for exploration, production, and environmental monitoring.[4][5] Biomarkers are organic compounds present in petroleum that retain a significant portion of their original biological carbon skeleton, providing a fingerprint of the source organic matter.[6] Alkylcyclohexanes, including this compound, are a class of saturated cyclic hydrocarbons that are particularly useful in these analyses. Their distribution and abundance can reveal critical information about the source rock and the subsequent alteration processes the oil has undergone.[7]
The primary analytical technique for biomarker analysis is gas chromatography-mass spectrometry (GC-MS).[1][8] This powerful tool allows for the separation of complex hydrocarbon mixtures and the identification of individual compounds based on their mass spectra and retention times.[9] More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer even greater resolution for extremely complex samples.[10]
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective analysis.
Structure and Formula:
-
Structure: A cyclohexane ring substituted with a tridecyl (C₁₃H₂₇) alkyl chain.
Caption: Chemical structure of this compound.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Registry Number | 6006-33-3 | [11] |
| Boiling Point | 600 K | [11] |
| Kovats Retention Index (Standard non-polar) | 1918, 1949, 1950 | [13] |
The Kovats retention index is a critical parameter in gas chromatography that helps in the identification of compounds by normalizing retention times relative to n-alkanes.[14][15][16][17]
Analytical Methodology: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for identifying and quantifying this compound in petroleum samples.[8][18] The following protocol outlines a standard procedure.
Part 1: Sample Preparation
Proper sample preparation is paramount to obtaining reliable and reproducible results. The goal is to isolate the hydrocarbon fraction from the complex crude oil matrix.[19]
Protocol: Extraction and Fractionation of Petroleum Hydrocarbons
-
Initial Dilution: Accurately weigh approximately 100 mg of the crude oil sample into a vial and dilute it with 1.5 mL of a suitable solvent like toluene or n-hexane.[20][21] This step reduces the viscosity of the sample for easier handling.
-
Asphaltene Precipitation: Add an excess of n-pentane or n-hexane to the diluted sample to precipitate the asphaltenes, which are high molecular weight, polar compounds.[3]
-
Centrifugation: Centrifuge the mixture to separate the precipitated asphaltenes from the soluble fraction (maltenes).
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel or a combination of silica and alumina.[22]
-
Carefully load the maltene fraction onto the column.
-
Elute the saturated hydrocarbons with a non-polar solvent like n-hexane. This separates the saturates from the aromatic and polar compounds.
-
Collect the saturate fraction for GC-MS analysis.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected saturate fraction under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for injection into the GC-MS.
-
Caption: Workflow for petroleum sample preparation.
Part 2: Instrumental Analysis
The instrumental parameters must be optimized to achieve good separation and sensitive detection of this compound.
Protocol: GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.[20] A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 4°C/minute to 300°C.
-
Final hold: 300°C for 20 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[9]
-
Part 3: Data Analysis and Interpretation
Identification:
-
Retention Time: The retention time of this compound is compared to that of an authentic standard or determined using retention indices.[15][16]
-
Mass Spectrum: The mass spectrum of the unknown peak is compared to a library spectrum (e.g., NIST) or the spectrum of a pure standard.[13] The fragmentation pattern of alkylcyclohexanes is characterized by a prominent molecular ion (M+) peak and a series of fragment ions resulting from the loss of alkyl chains.[23][24]
Characteristic Mass Fragments of this compound:
| m/z | Interpretation |
| 266 | Molecular Ion (M+) |
| 83 | Cyclohexyl cation |
| 82 | Cyclohexene radical cation |
| 55 | C₄H₇⁺ fragment |
Quantification:
For quantitative analysis, a calibration curve is prepared using a series of this compound standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.
Applications in Petroleum Geochemistry and Environmental Forensics
The analysis of this compound, in conjunction with other biomarkers, provides valuable information for various applications.
-
Source Rock Characterization: The distribution of alkylcyclohexanes can indicate the type of organic matter that formed the petroleum.
-
Thermal Maturity Assessment: The relative abundance of certain biomarkers changes with increasing thermal stress, allowing for the determination of the oil's maturity.
-
Oil Spill Fingerprinting: In environmental forensics, the unique biomarker profile of a spilled oil, including its alkylcyclohexane distribution, can be used to identify the source of the pollution.[2][3]
-
Biodegradation Assessment: Different classes of hydrocarbons are susceptible to microbial degradation at different rates. The relative depletion of more easily biodegradable compounds compared to more resistant ones like certain cyclic hydrocarbons can indicate the extent of biodegradation.[18]
Conclusion
This compound is a significant biomarker in the analysis of petroleum hydrocarbons. Its detection and quantification, primarily through GC-MS, provide critical data for petroleum exploration, environmental monitoring, and forensic investigations. The protocols and information presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their analytical workflows. Adherence to standardized methods, such as those outlined by ASTM, is crucial for ensuring data quality and comparability.[25][26][27][28][29]
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Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry. (2023). MDPI. [Link]
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This compound. PubChem. [Link]
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GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELDS IN SERBIA. (2017). ResearchGate. [Link]
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Cyclohexane. NIST WebBook. [Link]
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Sample Preparation for Solid Petroleum-Based Matrices Based on Direct Matrix Introduction Oriented to Hydrocarbon Profiling. (2020). ACS Publications. [Link]
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Forensic Investigations of Petroleum Hydrocarbon Environmental Impacts: Overview & Case Studies. Eurofins. [Link]
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Biomarker Analysis in Petroleum Exploration. ResearchGate. [Link]
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Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM. [Link]
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Petroleum Geochemistry Research Laboratory Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. USGS. [Link]
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Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification. (2010). Taylor & Francis Online. [Link]
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C-GC-MS ,and its application to crude oil analysis. Geological Society of Malaysia. [Link]
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n-Tridecylcyclohexane. NIST WebBook. [Link]
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The Kovats Retention Index: Cyclohexane (C6H12). The Pherobase. [Link]
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Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Agilent. [Link]
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GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELD. GRANTHAALAYAH. [Link]
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Guide+to+ASTM+Test+Methods+for+the+Analysis+of+Petroleum+Products+and+Lubricants.pdf. ResearchGate. [Link]
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Petroleum Forensics: Identifying Biomarkers in Crude Oil Application Note. Leco. [Link]
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Application Notes & Protocols: The Role of Tridecylcyclohexane in Formulating Diesel Surrogate Fuel Mixtures
Abstract: The ignition quality of diesel fuel, quantified by the cetane number (CN), is a critical parameter for engine performance, efficiency, and emissions. The standardized measurement of CN, as outlined in ASTM D613, relies on primary reference fuels (PRFs) with defined cetane values. However, real-world diesel is a complex blend of hundreds of hydrocarbons, including n-alkanes, iso-alkanes, cycloalkanes (naphthenes), and aromatics. To facilitate research and computational modeling, surrogate fuels—mixtures with a reduced number of components designed to emulate the properties of a target fuel—are essential. This document explores the role of tridecylcyclohexane (C₁₉H₃₈) as a representative heavy cycloalkane component in diesel surrogate fuel mixtures, providing its physicochemical properties and detailed protocols for the formulation and ignition quality testing of such research fuels.
Introduction: Beyond Primary Reference Fuels
The cetane number scale is the industry-standard metric for the ignition quality of diesel fuel.[1][2][3] It is defined by two primary reference fuels (PRFs): n-hexadecane (also known as cetane), which has excellent ignition properties and is assigned a CN of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane), which has poor ignition quality and is assigned a CN of 15.[4][5][6] The CN of a test fuel is determined by matching its ignition delay in a standardized Cooperative Fuel Research (CFR) engine to a volumetric blend of these two PRFs.[1][2][4]
While essential for standardization, the PRF binary system does not capture the full chemical complexity of commercial diesel fuel, which influences not only ignition but also combustion phasing, heat release, and emission formation.[7][8] Diesel fuel is a distillate fraction of crude oil typically containing hydrocarbons with 9 to 20 carbon atoms.[9] This complex composition includes a significant fraction of cycloalkanes (naphthenes). To create research fuels that more accurately reflect real-world diesel, multi-component surrogate mixtures are formulated. These surrogates often include at least one compound from each major hydrocarbon class.
This compound, a C19 saturated cycloalkane, represents the class of heavy, long-chain alkylcyclohexanes found in diesel fuel.[1] Although not a primary reference fuel, its structural characteristics—a saturated cyclic ring combined with a long paraffinic chain—provide a unique influence on fuel properties like density, viscosity, and combustion behavior, making it a valuable component for formulating high-fidelity surrogate fuels for advanced combustion research.
Physicochemical Properties of this compound and Primary Reference Fuels
The selection of components for surrogate fuels is guided by their ability to collectively match the target properties of the real fuel. The properties of this compound, when compared to the PRFs, highlight its role in representing the heavier, cyclic fraction of diesel.
| Property | This compound | n-Hexadecane (Cetane) | Isocetane (HMN) |
| Chemical Formula | C₁₉H₃₈ | C₁₆H₃₄ | C₁₆H₃₄ |
| Molecular Weight ( g/mol ) | 266.51 | 226.45 | 226.45 |
| CAS Number | 6006-33-3 | 544-76-3 | 4390-04-9 |
| Structure | Alkyl-Substituted Cyclohexane | Normal Alkane | Branched Alkane |
| Boiling Point (°C) | 345.9 | 287 | 240 |
| Cetane Number (CN) | Not Standardized | 100 (by definition) | 15 (by definition) |
Data compiled from various sources.[4][5]
Causality Behind Component Selection:
-
n-Hexadecane: Its long, straight paraffinic chain autoignites readily under compression, making it the ideal high-cetane reference.
-
Isocetane (HMN): Its highly branched structure is resistant to autoignition, providing a stable, low-cetane reference point.[5][6]
-
This compound: The cyclohexane ring introduces molecular rigidity and increases density compared to a corresponding n-alkane, while the long tridecyl (C₁₃H₂₇) side chain contributes to a higher boiling point and influences ignition behavior. The cetane number of cycloalkanes generally increases with the length of the linear alkyl side chain. Therefore, this compound is expected to have a moderate to high cetane number, representing a class of compounds that bridge the properties of pure paraffins and more complex cyclic structures.
Protocols for Surrogate Fuel Formulation and Evaluation
The following protocols are intended for research purposes to create and characterize diesel surrogate fuels containing this compound. These are not protocols for creating certified reference fuels for ASTM D613 calibration.
This protocol describes the preparation of a 1-liter batch of a three-component surrogate fuel designed to represent the n-alkane, cycloalkane, and aromatic content of a typical diesel fuel.
Materials:
-
n-Hexadecane (≥99% purity)
-
This compound (≥98% purity)
-
1-Methylnaphthalene (≥99% purity)
-
Calibrated volumetric flasks (Class A, 1000 mL)
-
Calibrated graduated cylinders or pipettes
-
Amber glass storage bottle (1000 mL), cleaned and dried
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Workflow Diagram: Surrogate Fuel Preparation
Caption: Workflow for preparing a multi-component diesel surrogate fuel.
Step-by-Step Procedure:
-
Component Volume Calculation: Determine the target volumetric percentages for each component. For this example, a blend representing a high-paraffin, low-aromatic diesel is targeted:
-
n-Hexadecane: 65% (650 mL)
-
This compound: 25% (250 mL)
-
1-Methylnaphthalene: 10% (100 mL)
-
-
Safety Precautions: Perform all handling and blending operations inside a certified fume hood. Wear appropriate PPE.
-
Blending: a. Using a calibrated graduated cylinder or pipette, accurately measure 650 mL of n-hexadecane. b. Transfer the n-hexadecane into the 1000 mL volumetric flask. c. Measure 250 mL of this compound and add it to the same volumetric flask. d. Measure 100 mL of 1-methylnaphthalene and add it to the flask.
-
Homogenization: a. Stopper the volumetric flask securely. b. Invert the flask gently at least 20 times to ensure the mixture is completely homogeneous. Avoid vigorous shaking to prevent aerosol formation.
-
Storage: a. Carefully transfer the final surrogate mixture into the amber glass storage bottle. b. Label the bottle clearly with the exact composition (e.g., "Surrogate D-1: 65% n-C₁₆H₃₄ / 25% C₁₉H₃₈ / 10% C₁₁H₁₀ by vol."), the date of preparation, and the preparer's initials. c. Store in a cool, dark, and well-ventilated area away from ignition sources.
Trustworthiness Note: The accuracy of this protocol depends entirely on the purity of the starting materials and the precision of the volumetric measurements. For high-fidelity research, it is recommended to verify the purity of each component via Gas Chromatography (GC) prior to blending and to confirm the final blend composition using the same method.
This protocol outlines the general procedure for measuring the ignition quality of the prepared surrogate fuel using an Ignition Quality Tester (IQT), which yields a Derived Cetane Number (DCN). The IQT is a constant volume combustion chamber that provides a faster, more automated alternative to the CFR engine.[5][7]
Materials:
-
Prepared surrogate fuel mixture
-
IQT Calibration Fuels (e.g., n-heptane, methylcyclohexane)
-
High-purity compressed air and nitrogen
-
Ignition Quality Tester (IQT) instrument
Workflow Diagram: DCN Measurement (ASTM D6890)
Caption: General workflow for DCN determination using an IQT per ASTM D6890.
Step-by-Step Procedure:
-
Instrument Preparation: a. Power on the IQT and allow the combustion chamber to reach the specified operating temperature and pressure as defined in ASTM D6890. b. Perform all required system checks and calibrations using the specified calibration fluids (typically n-heptane).
-
System Validation: a. Run a validation check using a certified fuel with a known DCN to ensure the instrument is operating within tolerance. b. If the validation fails, perform necessary maintenance and recalibration before proceeding.
-
Sample Analysis: a. Place the prepared surrogate fuel sample into the instrument's fuel reservoir. b. Initiate the automated test sequence. The IQT will automatically perform a series of fuel injections into the heated, pressurized combustion chamber. c. For each injection, the instrument's data acquisition system records the pressure trace and precisely measures the ignition delay—the time between the start of injection and the onset of combustion.
-
DCN Calculation and Reporting: a. After a statistically significant number of cycles, the instrument's software averages the ignition delay measurements. b. The software then uses an established empirical correlation (Equation 1) to convert the average ignition delay into a Derived Cetane Number.
-
DCN = A + (B / ID) + (C / ID²) (Equation 1) Where ID is the ignition delay in milliseconds, and A, B, and C are constants derived from the calibration with primary reference fuels. c. The final DCN value for the surrogate fuel is reported, typically to one decimal place.
-
Self-Validation Note: The ASTM D6890 method includes rigorous quality control procedures. Running check fuels with known DCN values before and after the surrogate sample analysis provides a self-validating system, ensuring the instrument's response has not drifted during the measurement.
Conclusion and Future Directions
This compound serves as a critical molecular representative for the heavy cycloalkane fraction in diesel fuel. While not a standardized primary reference fuel, its inclusion in surrogate fuel mixtures is vital for formulating research fuels that accurately mimic the physicochemical and combustion properties of real-world diesel. The protocols provided herein offer a framework for the systematic preparation and ignition quality evaluation of such surrogates. Future research should focus on the experimental determination of the cetane number of pure this compound and other long-chain alkylcyclohexanes to refine their application in both empirical and model-based surrogate fuel development. This will enhance the fidelity of combustion models and support the development of next-generation engines and fuels.
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McCormick, R. L., & Westbrook, S. R. (2017). Compendium of Experimental Cetane Numbers. National Renewable Energy Laboratory (NREL). [Link]
-
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-
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-
Testbook. The two reference fuels used for Cetane rating are. [Link]
-
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-
Comptes Rendus Chimie. (2021). Optimization of formulation for surrogate fuels for diesel–biodiesel mixtures. [Link]
-
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Application Notes and Protocols for the Analysis of Tridecylcyclohexane
Introduction: Tridecylcyclohexane in Modern Analytical Chemistry
This compound (C19H38) is a saturated cycloalkane that serves as a significant analyte in various scientific and industrial fields.[1][2][3] Its high molecular weight and specific structure make it a valuable biomarker in geochemical and environmental analyses, particularly for the forensic investigation of petroleum product spills.[4][5] Furthermore, its stability and predictable chromatographic behavior lend it to applications as an internal or surrogate standard in the analysis of complex hydrocarbon mixtures. This document provides a comprehensive guide to the analytical methodologies for this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification and identification of this and similar long-chain cycloalkanes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C19H38 | [1][2][3] |
| Molecular Weight | 266.51 g/mol | [1][2][3] |
| CAS Number | 6006-33-3 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 362.2 °C (predicted) | |
| LogP | 8.3 (predicted) |
The high boiling point and LogP value indicate that this compound is a non-polar, semi-volatile organic compound, necessitating specific considerations for sample preparation and chromatographic analysis.
Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of this compound.[4] This technique offers the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.
The Rationale Behind GC-MS for this compound Analysis
The choice of GC-MS is dictated by the chemical nature of this compound and the complexity of the matrices in which it is typically found.
-
Gas Chromatography (GC): As a semi-volatile compound, this compound is readily amenable to gas chromatography. A non-polar capillary column is ideal, as it separates hydrocarbons based on their boiling points and, to a lesser extent, their molecular shape. Temperature programming is crucial to ensure the timely elution of this high-boiling-point analyte while maintaining good resolution from other components in the sample.
-
Mass Spectrometry (MS): Mass spectrometry provides unambiguous identification of this compound, even in complex mixtures where co-elution with other hydrocarbons is possible. Electron ionization (EI) is the most common ionization technique for this application, producing a characteristic fragmentation pattern that serves as a molecular fingerprint.[6][7]
Experimental Workflow: From Sample to Result
A robust analytical method for this compound encompasses several critical stages, from sample preparation to data analysis.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation for Petroleum and Environmental Matrices
This protocol is designed for the extraction and fractionation of this compound from complex matrices like crude oil, contaminated soil, or water. The goal is to isolate the saturated hydrocarbon fraction, which contains the target analyte.
Materials:
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Silica Gel (activated)
-
Glass column for chromatography
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction:
-
Liquid Samples (e.g., Crude Oil, Water): Perform a liquid-liquid extraction using hexane or dichloromethane. For water samples, a separatory funnel is appropriate. For viscous oils, dilute with hexane before extraction.
-
Solid Samples (e.g., Soil, Sediment): Use Soxhlet extraction with a 1:1 mixture of hexane and dichloromethane.
-
-
Drying: Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Fractionation:
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturated hydrocarbon fraction (containing this compound) with hexane.
-
Elute the aromatic fraction with a more polar solvent like dichloromethane (this fraction can be discarded or saved for other analyses).
-
-
Concentration: Concentrate the saturated hydrocarbon fraction to a final volume of 1 mL using a rotary or nitrogen evaporator. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
This protocol provides the instrumental parameters for the analysis of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
GC Parameters:
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5%-phenyl)-methylpolysiloxane | A standard non-polar column provides excellent separation of hydrocarbons based on boiling point.[8] |
| Injector Temperature | 280 °C | Ensures complete vaporization of the high-boiling-point analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 60 °C, hold for 2 minRamp 1: 10 °C/min to 300 °CHold: 10 min | A temperature ramp is necessary to elute the high-molecular-weight this compound in a reasonable time while separating it from lighter hydrocarbons.[9] |
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra.[8] |
| Source Temperature | 230 °C | Standard source temperature for good sensitivity and minimal thermal degradation. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification. SIM mode provides higher sensitivity for quantification.[8][10] |
| SIM Ions for this compound | m/z 83, 97, 111, 266 (Molecular Ion) | These are characteristic fragment ions of alkyl-substituted cycloalkanes. m/z 83 is often a prominent peak. The molecular ion at m/z 266 may be of low abundance.[6] |
Data Analysis and Interpretation
Identification of this compound
The identification of this compound is based on two key pieces of information:
-
Retention Time: The time it takes for the analyte to elute from the GC column. This should be consistent with the analysis of a known standard under the same conditions. The retention index can also be calculated for system-independent comparison.[10][11][12]
-
Mass Spectrum: The fragmentation pattern of the analyte must match the reference mass spectrum of this compound.[13][14]
Expected Mass Spectrum of this compound:
The mass spectrum of this compound is characterized by the following features:
-
A molecular ion peak (M+) at m/z 266, which may be weak.[1][2]
-
The base peak is often at m/z 83, corresponding to the cyclohexyl ring after the loss of the tridecyl chain.
-
A series of fragment ions corresponding to the loss of alkyl radicals from the tridecyl chain, resulting in peaks at m/z M-15, M-29, M-43, etc.
-
Characteristic peaks for cycloalkanes at m/z 97, 111, etc.[6]
Caption: Simplified MS fragmentation of this compound.
Quantification
For accurate quantification, an internal standard method is recommended. An ideal internal standard would be a deuterated analog of this compound. If this is not available, a long-chain alkane or another cycloalkane that is not present in the sample can be used.
Calculation:
The concentration of this compound is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
The response factor (RF) is determined by analyzing a calibration standard containing known concentrations of this compound and the internal standard.
Applications in Research and Industry
-
Environmental Forensics: this compound, as a component of some crude oils and refined products, can be used to identify the source of petroleum contamination in the environment.[4][5]
-
Geochemical Studies: The presence and abundance of this compound and other cycloalkanes in rock extracts and crude oils can provide information about the origin and thermal maturity of the organic matter.[10]
-
Quality Control in the Petrochemical Industry: This method can be adapted to monitor the composition of hydrocarbon streams and final products.[13]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Tridecylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Tridecylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Retrieved from [Link]
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC.
-
Khan Academy. (n.d.). Retention Index | Kovat's index. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). Retention Indices For Most Frequently Reported Essential Oil Compounds in GC. Retrieved from [Link]
- Savage, P. E., & Klein, M. T. (1989). Asphaltene reaction pathways. 4. Pyrolysis of this compound and 2-ethyltetralin. Industrial & Engineering Chemistry Research, 28(11), 1593–1599.
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
- Kwon, J. H., Belanger, J. M., & Pare, J. R. (2003). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Food chemistry, 82(3), 479-484.
-
YouTube. (n.d.). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
- Wang, Z., Fingas, M., & Page, D. S. (2009). Characteristics of bicyclic sesquiterpanes in crude oils and petroleum products. Chemosphere, 76(7), 938–945.
-
YouTube. (n.d.). How Do You Interpret GC-MS Data? - Chemistry For Everyone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Eurofins. (n.d.). Petroleum Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, decyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 4. Characteristics of bicyclic sesquiterpanes in crude oils and petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsus.com [eurofinsus.com]
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- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
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- 14. Cyclohexane [webbook.nist.gov]
Troubleshooting & Optimization
Troubleshooting Tridecylcyclohexane co-elution with analytes in GC
Technical Support Center: Gas Chromatography
Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common and frustrating issue: the co-elution of the contaminant tridecylcyclohexane with critical analytes. This document provides in-depth, experience-based solutions in a direct question-and-answer format to help you identify the problem, isolate its source, and achieve chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: I have an unexpected, large peak in my chromatogram that is co-eluting with my analyte. How can I determine if it is this compound?
Answer: Identifying an unknown peak is the first critical step. This compound (C19H38, MW: 266.5 g/mol ) is a non-polar, high-boiling point hydrocarbon.[1][2][3] Its presence is often indicated by a large, well-shaped peak, especially on non-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
Identification Strategy:
-
Mass Spectrometry (MS) Confirmation: If you are using a GC-MS system, the mass spectrum is the most definitive tool. The electron ionization (EI) mass spectrum of this compound will show characteristic hydrocarbon fragmentation patterns. Look for a molecular ion peak (M+) at m/z 266, although it may be weak. More prominent fragments will arise from the loss of alkyl chains from the cyclohexane ring, leading to clusters of peaks separated by 14 amu (CH2 groups).[4][5] You can compare your acquired spectrum against a library standard, such as the one available in the NIST Mass Spectral Library.[2][6]
-
Retention Time Index (RTI): On a non-polar column, elution is primarily driven by boiling point.[7][8][9] this compound has a high boiling point and will therefore have a long retention time. If you suspect this contaminant, you can run an alkane standard mixture to calculate the retention index of your unknown peak. This provides a more robust identification metric than retention time alone.
-
Review Historical Data: Check chromatograms from previous analyses, especially system blanks or solvent blanks. A recurring peak across different sample batches strongly suggests a system or solvent contamination issue rather than a sample-specific component.
Q2: I've confirmed the contaminant is this compound. Where is it coming from?
Answer: this compound is a common laboratory contaminant, often originating from plasticware. It is used as a plasticizer or mold-release agent in the manufacturing of various plastic products.[10][11] When organic solvents come into contact with these plastics, they can leach the contaminant into your sample or solvent stock.
Systematic Troubleshooting Protocol to Pinpoint the Source:
The most reliable way to find the source is to perform a systematic analysis of blanks, removing one potential source at a time.
-
Direct Injection: Inject the solvent used for your sample preparation directly into the GC. If the peak is present, your solvent is contaminated.
-
Vial & Cap Test: Take a clean, unused autosampler vial and cap. Add your "clean" solvent (as verified in step 1), cap it, and let it sit for 30 minutes before analyzing. If the peak appears, the vials or septa are the source.
-
Sample Preparation Pathway: If the above tests are negative, the contamination is coming from your sample preparation workflow.
-
Pipette Tips: Dispense solvent using a plastic pipette tip into a clean vial and analyze.
-
Syringe Filters: Pass solvent through a syringe filter into a clean vial and analyze.
-
Collection Tubes: Any plastic centrifuge tubes or storage containers are suspect. Wash a tube with your solvent and analyze the solvent.
-
This systematic process is visualized in the flowchart below.
Troubleshooting Flowchart: Identifying the Source of this compound Contamination
Sources
- 1. This compound | C19H38 | CID 22327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Tridecylcyclohexane [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. n-Tridecylcyclohexane [webbook.nist.gov]
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- 8. jcanoingenieria.com [jcanoingenieria.com]
- 9. fishersci.ca [fishersci.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Optimizing Tridecylcyclohexane concentration for internal standard calibration
Welcome to the Technical Support Center for advanced chromatographic and mass spectrometric analysis. This guide provides researchers, scientists, and drug development professionals with expert insights and actionable protocols for the critical process of internal standard (IS) selection and concentration optimization. Our goal is to move beyond rote procedures and empower you with the scientific rationale needed to develop robust, accurate, and defensible analytical methods.
Introduction: The Role of the Internal Standard
In quantitative analysis, the internal standard is the bedrock of precision and accuracy. An IS is a compound of known concentration added consistently to every sample, including calibration standards (calibrators), quality controls (QCs), and unknown subject samples.[1][2] Its primary function is to correct for variability that can occur during sample preparation, injection, and analysis.[1][3][4] By calculating the ratio of the analyte's response to the IS's response, we can compensate for volumetric inconsistencies, extraction losses, and fluctuations in instrument performance, such as detector sensitivity or ionization efficiency in mass spectrometry.[2][4][5]
Part 1: The First Principle: Selecting an Appropriate Internal Standard
The success of the internal standard method hinges entirely on selecting the right compound. An inappropriate IS can introduce more error than it corrects. This section outlines the essential criteria for IS selection and uses the user-queried compound, Tridecylcyclohexane, as a case study for a scientifically unsound choice in most bioanalytical applications.
Key Characteristics of an Ideal Internal Standard
An effective internal standard should possess several key attributes:
-
Structural Similarity: The IS should be chemically and physically similar to the analyte to ensure it behaves nearly identically during extraction, chromatography, and detection.[2][6][7] For mass spectrometry, this is why stable isotope-labeled (SIL) versions of the analyte are the gold standard.[8][9] They have nearly identical retention times and ionization efficiencies but are distinguishable by mass.[7][8]
-
Chromatographic Resolution: The IS peak must be well-resolved from the analyte peak and any other interferences in the sample matrix.[8][10] For MS-based methods, co-elution is acceptable and often preferred, as the detector can distinguish the compounds by their mass-to-charge ratio (m/z).[7][8]
-
Absence from Samples: The IS must not be naturally present in the samples being analyzed.[2][10]
-
Purity and Stability: The IS must be available in a pure form and must not degrade during sample storage or analysis.[7][8] Any impurities present should not interfere with the analysis.[8]
-
Appropriate Concentration: It should be added at a concentration that provides a strong, reproducible signal without saturating the detector.[2][7]
Case Study: Why this compound is an Unconventional Choice
While this compound, a saturated hydrocarbon, might be considered in some niche GC applications for analyzing other hydrocarbons, it is a fundamentally poor choice for the vast majority of applications in drug development and bioanalysis for the following reasons:
-
Lack of Structural Similarity: Most pharmaceutical compounds are complex molecules containing heteroatoms (N, O, S, etc.) and various functional groups. This compound lacks this complexity. It will not mimic the extraction behavior, chromatographic retention on polar columns, or ionization efficiency (especially for LC-MS) of a typical drug molecule. This violates the most critical principle of IS selection.
-
Poor Ionization: In electrospray ionization (ESI), the dominant technique in modern bioanalysis, nonpolar compounds like this compound ionize very poorly, if at all. This would result in a weak or non-existent signal, making it useless for its intended purpose.
-
Matrix Incompatibility: Its behavior in a biological matrix (like plasma or urine) would be entirely different from a polar drug molecule, leading to inconsistent recovery during sample preparation steps like protein precipitation or liquid-liquid extraction.[3]
Part 2: Frequently Asked Questions (FAQs) on IS Concentration Optimization
This section directly addresses the core technical questions encountered when optimizing the concentration of a correctly chosen internal standard.
Q1: What is the primary goal of optimizing the IS concentration?
The goal is to find a concentration that yields a consistent, reproducible, and robust signal across all samples in an analytical run.[1] The IS response should be strong enough to be well above the instrument's noise level but not so high that it causes detector saturation or suppresses the ionization of the analyte of interest.[7][11] A properly optimized IS concentration is a cornerstone of a rugged and reliable method.
Q2: What is a good starting point for my IS concentration?
A widely accepted starting point is to choose a concentration that produces a response similar to the analyte's response at the midpoint of the calibration curve. A more conservative and often better approach is to target a response in the lower third of the calibration range.[7] This ensures the IS signal is easily measurable without being overwhelmingly high, which could interfere with the ionization of the analyte, especially at the lower limit of quantification (LLOQ).[7]
Q3: How do I experimentally determine the optimal IS concentration?
A systematic experiment is required. The following protocol outlines a robust approach:
-
Prepare Analyte Solutions: Prepare solutions of your analyte at concentrations corresponding to your Lower Limit of Quantification (LLOQ), a mid-range QC, and your Upper Limit of Quantification (ULOQ).
-
Prepare IS Stock Solution: Prepare a concentrated stock solution of the internal standard.
-
Create Test Samples: For each analyte level (LLOQ, Mid, ULOQ), create a series of samples by spiking in the IS at different concentrations. A good range to test would be 5-10 concentrations spanning one to two orders of magnitude (e.g., 1, 5, 10, 25, 50, 100, 500 ng/mL).
-
Process and Analyze: Process these test samples using your complete analytical method (e.g., extraction, derivatization) and analyze them via GC-MS or LC-MS.
-
Evaluate the Data: For each IS concentration, evaluate the following parameters:
-
IS Peak Area/Height: Plot the IS response versus the IS concentration. The response should be linear in the chosen range. Avoid concentrations on the plateau of the curve, which indicate detector saturation.
-
IS Peak Shape: Ensure the peak shape is sharp and symmetrical. Poor peak shape can indicate mass overload.
-
Analyte Response: At each analyte level, check if the analyte's absolute signal is suppressed as the IS concentration increases. Significant suppression is a clear sign the IS concentration is too high.[12][13]
-
Response Ratio Precision: Calculate the Response Ratio (Analyte Area / IS Area). For replicate injections at each level, calculate the percent relative standard deviation (%RSD). The optimal IS concentration will contribute to the lowest %RSD for the response ratio.
-
The optimal concentration is the one that provides a stable IS signal with good precision and minimal impact on the analyte signal across the entire calibration range.
Q4: What are the signs of an incorrect IS concentration?
Too High:
-
Detector Saturation: The IS peak may appear flattened or "fronting." The relationship between concentration and response will become non-linear.
-
Ion Suppression: In LC-MS, an excessively high IS concentration can compete with the analyte for ionization, suppressing the analyte's signal, particularly at low concentrations.[12][13] This can negatively impact assay sensitivity.
-
Poor Precision: An unstable, saturating signal can lead to high variability in the IS response and, consequently, poor precision in the final calculated results.
Too Low:
-
Poor Signal-to-Noise (S/N): The IS peak is too small, making accurate integration difficult. This leads to high variability (%RSD) in the IS response.
-
Increased Impact of Interferences: A low IS signal is more susceptible to interference from background noise or minor components in the matrix.
Q5: Should the IS concentration be identical in every standard, QC, and unknown sample?
Yes, this is a fundamental requirement of the internal standard method.[1] A constant amount of the IS must be added to every single sample (except for double blanks) before any significant sample processing steps.[1][6] This ensures that the IS experiences the same procedural variations as the analyte, allowing the response ratio to accurately correct for these inconsistencies.[2][8]
Part 3: Troubleshooting Guide for Internal Standard Issues
Even with a well-chosen and optimized IS, problems can arise during routine analysis. The U.S. Food and Drug Administration (FDA) has published guidance on evaluating IS responses, emphasizing that trends and systemic differences should be investigated.[1][6][14]
| Observed Problem | Potential Root Causes | Recommended Actions & Investigation |
| High Variability in IS Response (%RSD > 15%) | 1. Inconsistent sample preparation (pipetting errors).2. Poor mixing of IS with sample.3. IS instability in the sample matrix or autosampler.4. Instrument issue (inconsistent injection volume, fluctuating spray in MS source). | 1. Review pipetting techniques; use a calibrated positive displacement pipette.2. Ensure vortexing/mixing steps are adequate and consistent.3. Perform stability tests of the IS in the processed sample at autosampler temperature.4. Run system suitability tests; check for clogs or leaks in the injector/LC system. |
| Systematic Drift in IS Response (Gradual increase/decrease over the run) | 1. Instrument sensitivity drift (detector aging, source contamination).2. Temperature effects in the autosampler affecting sample volume/viscosity.3. Gradual evaporation of solvent from vials. | 1. Monitor system performance; clean the MS source if necessary.2. Ensure the autosampler tray is temperature-controlled and equilibrated.3. Use appropriate vial caps/seals. Re-injecting calibrators at the end of the run can help diagnose this. |
| Abnormal IS Response in Unknown Samples (Consistently higher or lower than calibrators/QCs) | 1. Matrix Effects: Components in the unknown sample matrix are suppressing or enhancing the IS signal.[3][6][9]2. Metabolite Interference: A metabolite of the drug has the same mass and retention time as the IS.3. Cross-Contamination: Contamination from a previous, high-concentration sample. | 1. Dilute the affected sample with the blank matrix and re-analyze.[15] If the IS response normalizes, a matrix effect is likely the cause.2. Requires investigation with high-resolution MS or changing chromatographic conditions.3. Inject blank samples after high-concentration samples to check for carryover. Optimize injector wash methods. |
| No IS Peak or Very Low Signal | 1. IS spiking solution was not added.2. Wrong IS solution used.3. Severe ion suppression.4. Complete IS degradation. | 1. Review sample preparation batch records. Re-prepare and re-analyze the sample.2. Verify all reagents and solutions.3. Investigate matrix effects as described above.4. Check the stability of the IS stock and working solutions. |
Troubleshooting Workflow Diagram
Sources
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- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Addressing Matrix Effects in the Analysis of Tridecylcyclohexane
Welcome to the technical support guide for the analysis of Tridecylcyclohexane (TDCH) in complex sample matrices. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will delve into the underlying causes of matrix effects and provide robust, field-proven strategies to mitigate their impact, ensuring the accuracy and reliability of your quantitative data.
Understanding the Challenge: What are Matrix Effects?
In the world of analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. When analyzing complex samples such as biological fluids, environmental extracts, or industrial formulations for this compound, these co-existing compounds can interfere with the analytical signal, a phenomenon known as the matrix effect.[1] This interference can manifest as either signal enhancement or suppression, leading to inaccurate quantification of TDCH.[2][3]
While matrix effects are a known issue in Liquid Chromatography-Mass Spectrometry (LC-MS), they are also a significant concern in GC-MS.[2] In GC-MS, matrix-induced enhancement is a common observation.[1] This can occur when non-volatile matrix components accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade.[1] This "analyte protectant" effect can lead to an artificially high signal response.[1][4] Conversely, signal suppression can also occur, though less frequently, due to competition for ionization in the MS source or interference with the analyte's transfer from the GC to the MS.[1][5]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of validating analytical methods to ensure they are accurate, precise, and specific for their intended purpose, which includes addressing potential matrix effects.[6][7][8]
Visualizing the Impact of Matrix Effects
The following diagram illustrates the fundamental concept of how matrix components can influence the analyte signal during analysis.
Caption: How matrix components can alter the true analyte signal.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound in complex samples.
Q1: My TDCH recovery is unexpectedly high and inconsistent across different sample types. What could be the cause?
A1: This is a classic symptom of a matrix-induced enhancement effect.[4] Non-volatile components in your sample matrix may be accumulating in the GC inlet liner, creating a protective layer that prevents the thermal degradation or adsorption of TDCH.[1][4] This leads to a more efficient transfer of the analyte to the column and, consequently, an artificially inflated signal. The variability you're observing is likely due to differences in the composition and concentration of these matrix components across your various sample types.
Q2: I suspect matrix effects are impacting my results. How can I confirm this?
A2: A straightforward way to diagnose matrix effects is to compare the signal response of TDCH in a pure solvent standard versus a matrix-matched standard.[1]
-
Procedure:
-
Prepare a TDCH standard at a known concentration in a clean solvent (e.g., hexane).
-
Prepare a second standard at the same concentration by spiking it into a blank sample matrix extract (a sample of the same type you are analyzing, but without the analyte present).
-
Analyze both standards under the same GC-MS conditions.
-
-
Interpretation:
-
If the peak area of TDCH in the matrix-matched standard is significantly different (higher or lower) than in the solvent standard, you have a matrix effect.
-
A higher response indicates signal enhancement, while a lower response points to signal suppression.
-
Q3: What are the most effective strategies to mitigate matrix effects for TDCH analysis?
A3: There are several proven strategies. The best approach often depends on the complexity of your matrix and the required sensitivity of your assay.
-
Thorough Sample Preparation: The most direct way to combat matrix effects is to remove the interfering components before analysis.[9]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing the appropriate sorbent and elution solvents, you can selectively isolate TDCH while washing away matrix components.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can separate TDCH from interfering substances based on its differential solubility in two immiscible liquids.[10][11]
-
-
Matrix-Matched Calibration: This is a widely used and recommended approach, especially by regulatory bodies.[4] It involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[2][12][13] This ensures that the standards and samples experience the same matrix effects, thus compensating for any signal suppression or enhancement.[13]
-
Method of Standard Additions: This is a powerful technique when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[14][15] It involves adding known amounts of a TDCH standard directly to aliquots of the sample.[14] By plotting the instrument response against the concentration of the added standard, the original concentration of TDCH in the sample can be determined by extrapolation.[15][16]
-
Use of an Internal Standard: An internal standard (IS) is a compound that is chemically similar to the analyte but not present in the sample. It is added in a known amount to all samples, standards, and blanks. The ratio of the analyte signal to the IS signal is then used for quantification. An ideal IS for TDCH would be a deuterated or ¹³C-labeled version of this compound. If a labeled analog is not available, a structurally similar hydrocarbon that does not co-elute with other sample components can be used.[17][18][19]
Q4: How do I choose between matrix-matched calibration and the method of standard additions?
A4: The choice depends on the availability of a representative blank matrix and the variability of your samples.
| Strategy | When to Use | Advantages | Disadvantages |
| Matrix-Matched Calibration | When a consistent and analyte-free blank matrix is readily available.[2] | Relatively straightforward to implement for a batch of similar samples.[12] | Requires a true blank matrix, which can be difficult to obtain.[2] Ineffective if the matrix composition varies significantly between samples.[20] |
| Method of Standard Additions | When a blank matrix is not available, or when sample matrices are highly variable.[14] | Highly accurate as it compensates for matrix effects in each individual sample.[15] | More labor-intensive as a separate calibration curve must be prepared for each sample.[15] Requires more sample volume. |
Q5: Can simply diluting my sample help reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[2][21][22] However, the major drawback is that it also lowers the concentration of TDCH, which may compromise the sensitivity of your assay and raise the limit of quantitation.[2] This approach is only feasible if the original concentration of TDCH is high enough to remain detectable after dilution.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for implementing key strategies to address matrix effects.
Protocol 1: Development of a Matrix-Matched Calibration Curve
This protocol outlines the preparation of calibration standards in a blank matrix extract to compensate for consistent matrix effects.
Objective: To create a calibration curve that accurately reflects the analytical response of TDCH in the presence of the sample matrix.
Materials:
-
Blank matrix (e.g., drug-free plasma, uncontaminated soil extract)
-
This compound (TDCH) certified reference standard
-
Appropriate solvent (e.g., hexane)
-
Volumetric flasks and pipettes
-
GC-MS system
Procedure:
-
Prepare a Blank Matrix Extract: Process the blank matrix using the same extraction procedure as your unknown samples.
-
Prepare a TDCH Stock Solution: Accurately prepare a concentrated stock solution of TDCH in the chosen solvent.
-
Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.
-
Spike the Blank Matrix Extract: For each calibration level, add a small, known volume of the corresponding working standard to a fixed volume of the blank matrix extract. Ensure the volume of added standard is minimal to avoid significantly altering the matrix composition.
-
Create a Calibration Curve: Analyze each of the matrix-matched standards using your validated GC-MS method. Plot the peak area of TDCH against the corresponding concentration to generate the calibration curve.
-
Quantify Unknown Samples: Analyze your unknown samples and determine the TDCH concentration by interpolating their peak areas on the matrix-matched calibration curve.
Caption: Workflow for matrix-matched calibration curve preparation.
Protocol 2: Method of Standard Additions
This protocol is ideal for samples with variable matrix composition or when a blank matrix is unavailable.
Objective: To accurately quantify TDCH in a complex sample by creating a calibration curve within the sample itself.
Materials:
-
Unknown sample containing TDCH
-
This compound (TDCH) certified reference standard
-
Appropriate solvent
-
Volumetric flasks and pipettes
-
GC-MS system
Procedure:
-
Prepare a TDCH Spiking Solution: Prepare a standard solution of TDCH at a concentration that is significantly higher than the expected concentration in your sample.
-
Aliquot the Sample: Dispense equal volumes of the unknown sample into a series of at least four volumetric flasks.
-
Spike the Aliquots:
-
Leave the first flask unspiked (this is your zero addition).
-
Add increasing, known volumes of the TDCH spiking solution to the subsequent flasks.
-
-
Dilute to Volume: Dilute all flasks to the final volume with the appropriate solvent.
-
Analyze the Samples: Analyze each of the prepared solutions using your GC-MS method.
-
Plot the Data: Create a plot with the added concentration of TDCH on the x-axis and the corresponding instrument response (peak area) on the y-axis.
-
Determine the Original Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the original concentration of TDCH in the unknown sample.[15][16]
Caption: Workflow for the method of standard additions.
References
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. [Link]
-
Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. (2012). Journal of Chromatography A. [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. [Link]
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The use of hydrocarbon analyses for environmental assessment and remediation. (2008). Journal of Soil Contamination. [Link]
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Standard addition. (n.d.). Wikipedia. [Link]
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Tech Tip 26: Standard Additions. (n.d.). Anthias Consulting. [Link]
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Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Unknown Source. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
ion suppression on GC-MS. (2009). Chromatography Forum. [Link]
-
Video: Method of Standard Addition to Minimize Matrix Effect. (2015). JoVE. [Link]
-
Analysis of Petroleum Hydrocarbons in Environmental Media. (n.d.). Hawaii State Department of Health. [Link]
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Use of the standard addition method in quantitative chromatographic analysis. (2006). Journal of Analytical Chemistry. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. (2014). gmp-compliance.org. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
The use of hydrocarbon analyses for environmental assessment and remediation. (2008). Taylor & Francis Online. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). Talanta. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]
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Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. [Link]
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Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025). ResearchGate. [Link]
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Practical Steps in GC Troubleshooting. (n.d.). Agilent. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. [Link]
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Oil and Grease Measurements - Frequent Questions. (2007). US EPA. [Link]
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Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (2024). Pharmaceutical Methods. [Link]
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Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). ResearchGate. [https://www.researchgate.net/publication/344186595_Overcoming_Matrix_Effects_in_Liquid_Chromatography-Mass_Spectrometry]([Link]_ Chromatography-Mass_Spectrometry)
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matrix-matched standard calibration: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Matrix-matched Calibration. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC. [Link]
-
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. [Link]
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Table 1 Internal standards and performance check standards for GC-MS. (n.d.). ResearchGate. [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online. [Link]
-
Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. (n.d.). PubMed. [Link]
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How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014). ResearchGate. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Molecules. [Link]
-
Complexities in tetracycline analysis-chemistry, matrix extraction, cleanup, and liquid chromatography. (n.d.). PubMed. [Link]
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Technical Support Center: Optimizing Tridecylcyclohexane Peak Shape in Gas Chromatography
Welcome to the technical support center for improving the gas chromatography (GC) analysis of Tridecylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for a non-polar, high-boiling point compound like this compound (Boiling Point: ~346 °C) is often due to active sites within the GC system, particularly in the inlet liner or the front of the column.[1][2] These active sites, typically exposed silanol groups (Si-OH) on glass or fused silica surfaces, can interact with analytes, causing a portion of the molecules to lag behind the main peak.[3][4] Other causes include poor column installation, contamination, or a mismatch between your analyte and injection solvent.[1][2]
Q2: What is causing my this compound peak to show fronting?
Peak fronting, which appears as a leading edge or "shark fin" shape, is most commonly a sign of column overload.[1][5] This happens when you inject too much sample for the column's capacity, causing excess analyte molecules to travel ahead of the main band.[5][6] It can also be caused by a solubility mismatch between the sample solvent and the stationary phase.[7]
Q3: My this compound peak is broad. How can I make it sharper?
Broad peaks can result from several factors. For a high-boiling compound like this compound, an unoptimized temperature program is a frequent cause.[8] A slow temperature ramp can lead to excessive diffusion of the analyte band on the column.[9] Other potential causes include a contaminated system, slow injection speed, or using a column with a film thickness that is too thick for the application.[10]
Q4: Can the inlet liner really have that much of an impact on a non-polar hydrocarbon?
Absolutely. While this compound is non-polar, the inlet liner is a critical component where sample volatilization occurs.[11] An "active" liner with exposed silanol groups can cause adsorption and peak tailing, even for relatively non-polar compounds, especially at trace levels.[3][12] Furthermore, the liner's geometry and the presence of glass wool can affect vaporization efficiency and cleanliness, indirectly impacting peak shape.[13] Using a high-quality, deactivated liner is crucial for robust and reproducible results.[14]
In-Depth Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem and can significantly impact integration accuracy and resolution. For this compound, the primary causes are typically related to system activity or improper setup.
-
System Activity: This is the leading cause of peak tailing for many compounds. Active sites are locations in the sample path that can interact with the analyte.
-
Mechanism: Silanol (Si-OH) groups on the inner surfaces of the inlet liner, glass wool, or the column itself can form hydrogen bonds with analytes, causing reversible adsorption.[4][15] This delays the elution of a fraction of the analyte molecules, resulting in a tailing peak.
-
Troubleshooting Protocol:
-
Inject an Inert Hydrocarbon: Inject a light, non-polar hydrocarbon like methane or hexane. If this peak does not tail, it strongly suggests that the issue is chemical activity rather than a physical problem in the flow path.[7][16]
-
Replace the Inlet Liner: The liner is often the first point of contact and a common source of activity. Replace the current liner with a new, high-quality deactivated liner.[1][14][17] It is often more economical and reliable to replace liners rather than attempting to clean and deactivate them.[18][19]
-
Trim the Column: If a new liner doesn't resolve the issue, the front end of the column may be contaminated or have active sites. Trim 10-20 cm from the inlet side of the column and reinstall it.[1][20]
-
Use a Guard Column: For samples with a complex or "dirty" matrix, installing a deactivated guard column can protect the analytical column from contamination and extend its lifetime.
-
-
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volume or turbulence in the flow path.
-
Mechanism: A jagged or uneven column cut can disrupt the smooth flow of carrier gas, causing eddies that trap analyte molecules and lead to tailing.[21] Incorrect insertion depth can create dead volumes where the sample can diffuse and broaden.[2]
-
Troubleshooting Protocol:
-
Re-cut the Column: Remove the column and make a clean, 90-degree cut using a ceramic scoring wafer or a specialized tool. Inspect the cut with a magnifier to ensure it is square and free of shards.[1][22]
-
Verify Installation Depth: Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet. Ensure the nut and ferrule are properly tightened to prevent leaks without crushing the column.
-
-
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Peak fronting is less common than tailing but indicates a fundamental issue with analyte concentration or compatibility with the stationary phase.
-
Column Overload: This is the most frequent cause of peak fronting.[1][5]
-
Mechanism: The concentration of the analyte in the injection band is too high for the amount of stationary phase available at that point in the column. The stationary phase becomes saturated, and the excess analyte molecules are forced to move ahead of the bulk of the sample, resulting in a fronting peak.[1]
-
Troubleshooting Protocol:
-
Reduce Injection Volume: The simplest solution is to inject a smaller volume of your sample.[5]
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, dilute your sample.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[5][6]
-
Use a Higher Capacity Column: Consider a column with a thicker stationary phase film or a wider internal diameter (ID).[5][10] Both of these will increase the sample capacity.
-
-
-
Solvent-Phase Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.
-
Mechanism: If the sample is dissolved in a solvent that is not readily miscible with the stationary phase, it can cause the analyte to band improperly at the head of the column, potentially leading to fronting.
-
Troubleshooting Protocol:
-
Choose a Compatible Solvent: For this compound on a non-polar stationary phase (like a DB-1 or DB-5), use a non-polar solvent such as hexane or cyclohexane.
-
-
| Parameter | Recommendation | Rationale |
| Sample Concentration | Decrease | Reduces the mass of analyte loaded onto the column, preventing saturation.[1] |
| Injection Volume | Decrease | Directly reduces the amount of analyte introduced to the system.[5] |
| Split Ratio | Increase | Vents more of the sample, allowing less to enter the column.[5] |
| Column Film Thickness | Increase | Provides more stationary phase for the analyte to interact with, increasing capacity.[23] |
| Column Internal Diameter | Increase | A wider ID column has a higher sample capacity.[10] |
Issue 3: Broad Peaks
Broad peaks compromise resolution and sensitivity. For high-boiling compounds like this compound, thermal conditions are paramount.
-
Suboptimal Temperature Program: An isothermal run or a slow temperature ramp is often unsuitable for analytes with high boiling points.
-
Mechanism: this compound requires a high temperature to elute in a reasonable time. If the oven temperature is too low or the ramp rate is too slow, the analyte band will diffuse and broaden as it moves through the column.[8][9] Temperature programming ensures that the peak remains sharp by accelerating its movement as the analysis progresses.[8][24]
-
Troubleshooting Protocol:
-
Implement a Temperature Program: If you are running isothermally, switch to a temperature-programmed method.
-
Optimize the Ramp Rate: A good starting point for the ramp rate is 10-20 °C per minute. Faster ramps lead to sharper peaks and shorter analysis times, but may compromise resolution between closely eluting compounds.[25]
-
Ensure a High Final Temperature: The final temperature of your program should be sufficient to elute this compound efficiently. A final hold at a high temperature can also help clean the column of any residual high-boiling components.
-
-
-
Contamination in the Flow Path: Buildup of non-volatile residue in the inlet or on the column can lead to peak broadening.
Caption: Optimization workflow for broad peaks.
References
- Troubleshooting GC peak shapes - Element Lab Solutions. Element Lab Solutions.
- Gas Chromatography GC Troubleshooting Guide - SCION Instruments. SCION Instruments.
- This compound - CAS Common Chemistry. CAS.
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- Cas 6006-33-3,N-TRIDECYLCYCLOHEXANE - LookChem. LookChem.
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- Peak Perfection: A Guide to GC Troubleshooting - Agilent. Agilent. (2025-02-04).
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- GC Troubleshooting—Fronting Peaks - Restek Resource Hub. Restek. (2018-01-02).
- Gas Chromatography Problem Solving and Troubleshooting. Sigma-Aldrich.
- Ultra Inert Liners for GC - Agilent. Agilent.
- Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific. Mandel Scientific. (2016-11-16).
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- GC Temperature Programming—10 Things You Absolutely Need to Know.
- Pushing Peak Shapes to Perfection by High-Temper
- What is Temperature Programming in Gas Chromatography?.
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- Common Causes Of Peak Tailing in Chromatography - alwsci. alwsci. (2025-07-17).
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- Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection. Agilent. (2024-12-16).
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- Influence of high inlet pressure gas chromatography (HIPGC) on analytes retention time. Springer. (2025-08-10).
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- Abnormal Peak Shapes - Shimadzu. Shimadzu.
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Tridecylcyclohexane Analysis: A Technical Support Center for Resolving Baseline Noise
Welcome to the technical support center for troubleshooting baseline noise issues associated with the analysis of Tridecylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving a stable and clean baseline during their gas chromatography (GC) and mass spectrometry (MS) experiments involving this high molecular weight cycloalkane. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven strategies to empower you to diagnose and resolve these common analytical hurdles.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound (C19H38) is a non-polar, high molecular weight hydrocarbon with a high boiling point of 346°C. [1][2]These properties are central to the baseline issues frequently observed during its analysis. Its low volatility means it requires high temperatures to elute from the GC column, which can exacerbate problems like column bleed. Furthermore, its "sticky" nature increases the likelihood of carryover and contamination within the GC system, particularly in the inlet.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues in a practical, question-and-answer format.
Q1: I'm observing a rising baseline, especially at higher temperatures, during my this compound analysis. What is the likely cause and how can I fix it?
A rising baseline that correlates with increasing oven temperature is a classic symptom of column bleed . [3]At the high temperatures required to elute this compound, the stationary phase of the GC column can begin to degrade and elute, creating a background signal that elevates the baseline. [3] Troubleshooting Steps:
-
Verify Column Conditioning: An improperly conditioned new column, or a column that has been exposed to oxygen at high temperatures, will exhibit excessive bleed. [4][5] * Protocol: Condition the column by heating it to a temperature 20°C above your method's maximum temperature (but not exceeding the column's maximum isothermal temperature limit) with the detector end disconnected. [6][7]This allows volatile contaminants and unstable portions of the stationary phase to be purged without contaminating the detector.
-
Check for Oxygen Leaks: Oxygen is a major catalyst for stationary phase degradation at high temperatures. [3][4] * Action: Perform a thorough leak check of your system, paying close attention to the inlet septum, ferrules, and gas line connections.
-
Use a Low-Bleed Column: For high-temperature applications, it is crucial to use a column specifically designed for low bleed, often designated with an "ms" suffix.
Q2: My blank injections are showing broad, rolling peaks or a "hump" in the baseline after running a this compound sample. What's happening?
This phenomenon is a strong indicator of carryover , where residual this compound or high-boiling contaminants from a previous injection remain in the system and elute in subsequent runs. [8]Due to its high boiling point, this compound can condense in cooler spots within the inlet or at the head of the column.
Troubleshooting Workflow for Carryover:
Caption: A logical workflow for diagnosing and resolving carryover issues.
Detailed Protocols:
-
Optimize Oven Program: Ensure your temperature program's final hold is at a sufficiently high temperature and for a long enough duration to elute all components. A good starting point is a 10-minute hold at or near the column's maximum temperature. [9][10]* Inlet Maintenance: The inlet is a primary source of carryover for high-boiling compounds. [11] * Liner Selection: Use a liner with glass wool. The wool provides a large surface area that aids in the complete vaporization of high molecular weight analytes like this compound and traps non-volatile residues. [12][13][14] * Liner Replacement: Regularly replace the inlet liner. Residues can accumulate and act as a source of contamination.
-
Septum Replacement: Change the septum frequently to prevent leaks and septum bleed, which can contribute to baseline noise. * Syringe Cleaning: The autosampler syringe can be a source of carryover. [1]Ensure your syringe wash protocol is effective. Use a strong, non-polar solvent that can dissolve this compound effectively.
-
Q3: I'm seeing sharp, random spikes in my baseline. Is this related to this compound?
Sharp, random spikes are typically not directly caused by the analyte itself but can be related to the analytical conditions. The most common causes are:
-
Particulate Matter: Small fragments of a cored septum or non-volatile residue from a dirty sample can flake off and enter the detector, causing sharp spikes. [15]* Gas Quality: Impurities in the carrier or detector gases can manifest as baseline spikes.
-
Electrical Noise: External electronic devices can sometimes interfere with the detector signal. [15] Preventative Measures:
| Issue | Preventative Action | Rationale |
| Septum Coring | Use a high-quality, appropriate temperature-rated septum. Ensure the syringe needle has a non-coring tip. Change the septum regularly (e.g., every 100 injections). | Prevents small particles of the septum from entering the inlet liner and eventually the detector. |
| Gas Impurities | Install and regularly replace high-purity carrier gas filters (oxygen, moisture, and hydrocarbon traps). [16] | Ensures a clean and inert gas supply, which is critical for preventing column degradation and reducing detector noise. |
| Electrical Noise | Ensure the GC/MS has a dedicated, stable power source. Move any potential sources of electronic interference away from the instrument. [15] | Provides a stable electrical environment for the sensitive detector electronics. |
Q4: What are the best practices for cleaning my GC system after analyzing this compound to prevent future baseline issues?
Due to its high boiling point and non-polar nature, residual this compound can be persistent. A robust cleaning protocol is essential.
System Cleaning Protocol:
Caption: Step-by-step system cleaning workflow after this compound analysis.
Detailed Solvent Rinsing Protocol for GC Columns:
For persistent contamination, a solvent rinse can be highly effective for bonded and cross-linked columns. [8]
-
Disconnect the Column: Remove the column from both the injector and detector.
-
Select Solvents: Use a sequence of solvents with varying polarities to remove a wide range of contaminants. A good sequence for removing non-polar residues like this compound is:
-
Methanol (to remove any polar contaminants)
-
Methylene Chloride (intermediate polarity)
-
Hexane (non-polar, to target hydrocarbon residues) [17]3. Rinse Direction: Always rinse the column from the detector end towards the injector end. This prevents flushing contaminants deeper into the column. [17]4. Procedure: Push 5-10 mL of each solvent through the column using an appropriate rinse kit or by applying pressure from a clean gas source. [17]5. Dry the Column: After rinsing, purge the column with a clean, inert gas (like nitrogen or helium) for at least 30 minutes to remove all solvent traces. [17]6. Re-install and Condition: Re-install the column in the GC and perform a short conditioning cycle to ensure a stable baseline before analysis. [5]
-
Recommended GC-MS Starting Parameters for this compound
While the optimal parameters will depend on your specific instrument and column, the following provides a robust starting point for method development, based on the analysis of similar high molecular weight hydrocarbons. [18][19][20]
| Parameter | Recommended Setting | Rationale & Expert Insight |
|---|---|---|
| Inlet Type | Split/Splitless | A versatile injector suitable for a range of concentrations. |
| Inlet Temperature | 300 - 320°C | Must be high enough to ensure complete and rapid vaporization of this compound, but not so high as to cause thermal degradation. |
| Injection Mode | Splitless | For trace analysis, to ensure the entire sample is transferred to the column. A split injection can be used for more concentrated samples to avoid overloading the column. [21] |
| Liner | Single taper with deactivated glass wool | The taper helps to focus the sample onto the column, while the glass wool aids in vaporization and traps non-volatile residues. [12][13] |
| Column | Low-bleed (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, VF-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This stationary phase offers good thermal stability and selectivity for non-polar compounds. The specified dimensions provide a good balance of resolution and analysis time. [22] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 - 1.5 mL/min | Provides optimal efficiency and is inert towards the stationary phase. |
| Oven Program | Initial Temp: 100°C, hold for 2 min. Ramp: 15°C/min to 320°C. Final Hold: 10 min. | A lower initial temperature allows for solvent focusing. The ramp rate provides good separation, and the high final temperature and long hold time are crucial to ensure this compound elutes completely, preventing carryover. [9][23] |
| MS Transfer Line | 320°C | Should be maintained at or slightly above the final oven temperature to prevent condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230°C | A standard temperature suitable for electron ionization of a wide range of compounds. |
| Mass Range | 40 - 400 amu | This range will capture the molecular ion (m/z 266.5) and characteristic fragment ions of this compound. [2]|
By systematically addressing potential sources of contamination and carryover, and by optimizing your analytical method for the specific properties of this compound, you can achieve a stable, noise-free baseline, leading to more accurate and reliable experimental results.
References
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Shimadzu Asia Pacific. (n.d.). GC column conditioning. Retrieved from [Link]
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Restek. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]
-
CHROMSERVIS. (n.d.). GC column conditioning. Retrieved from [Link]
-
Pharma Specialists. (2023, October 18). How to Condition the GC Column? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22327, this compound. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
ResearchGate. (2015, December 13). How can I avoid sample carry over from columns in a GC - MS instrument? Retrieved from [Link]
-
LCGC International. (2015, January 19). GC Column Conditioning Stop Wasting Time and Money! Retrieved from [Link]
-
Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 2). Characterization of Mineral and Synthetic Base Oils by Gas Chromatography–Mass Spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Tridecylcyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants. Retrieved from [Link]
-
Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort? Retrieved from [Link]
- Krasodomski, W., & Krasodomski, M. (2010). GC/MS application in the structural group analysis of basic lubricant oils. Part I – State of knowledge. Nafta-Gaz, 66(10), 923-931.
-
GL Sciences. (n.d.). Liner Selection Guide. Retrieved from [Link]
-
ACS Publications. (2022, November 2). Characterization of Mineral and Synthetic Base Oils by Gas Chromatography–Mass Spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022, November 2). (PDF) Characterization of Mineral and Synthetic Base Oils by Gas Chromatography–Mass Spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]
-
Restek. (2020, October 29). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
Semantic Scholar. (2010). GC/MS application in the structural group analysis of basic lubricant oils. Part I – State of knowledge. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 16). How Do You Clean A Gas Chromatography Column? [Video]. YouTube. Retrieved from [Link]
-
Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1997, October 27). DETERMINATION OF GASEOUS ORGANIC COMPOUNDS BY DIRECT INTERFACE GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
- ASTM International. (2007).
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
-
CR4 Discussion Thread. (2008, October 14). Cleaning to Remove Hydrocarbons. Retrieved from [Link]
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ResearchGate. (n.d.). The Analysis of Alkanes and Cycloalkanes. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Temperature Programming in Gas Chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Retrieved from [Link]
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SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2022, December 2). Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis .... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Gas Chromatography Analysis of a C1-C5 Hydrocarbon Column. Retrieved from [Link]
-
LCGC International. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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Technical Support Center: Fine-tuning Injection Parameters for Tridecylcyclohexane in Gas Chromatography
Welcome to the technical support center for the gas chromatographic analysis of Tridecylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing injection parameters. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the GC analysis of this compound, a high molecular weight hydrocarbon.
Q1: What is the primary challenge in analyzing this compound by GC?
This compound is a high-boiling-point compound, which presents a significant challenge in GC analysis. The main issue is ensuring its complete and reproducible vaporization in the injector port without thermal degradation or discrimination. Incomplete vaporization leads to non-representative sample introduction onto the column, resulting in poor peak shape, inaccurate quantification, and poor reproducibility.
Q2: What is a good starting injector temperature for this compound analysis?
A general rule of thumb is to set the injector temperature hot enough to ensure efficient sample vaporization.[1] For high molecular weight compounds like this compound, a starting injector temperature of 250 °C is often recommended.[2][3][4] However, the optimal temperature may need to be determined empirically, as excessively high temperatures can lead to sample degradation.[5]
Q3: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[6][7]
-
Split Injection: This is suitable for high-concentration samples.[6][8][9] It works by venting a portion of the sample, preventing column overload.[6][10]
-
Splitless Injection: This technique is ideal for trace analysis where maximizing sensitivity is crucial, as it transfers nearly the entire sample to the column.[6][8][10] However, it can be more challenging to optimize due to the potential for band broadening.[9][11]
Q4: What type of GC column is recommended for this compound analysis?
A non-polar column, such as one with a poly(dimethyl siloxane) stationary phase (e.g., DB-1, HP-1, or equivalent), is generally recommended for the analysis of hydrocarbons like this compound.[12][13] These columns separate analytes primarily based on their boiling points. The column dimensions (length, internal diameter, and film thickness) should be chosen based on the specific resolution requirements of the analysis.
Q5: How can I prevent peak tailing when analyzing this compound?
Peak tailing for a non-polar compound like this compound can be caused by several factors related to the injection port:
-
Insufficient Injector Temperature: If the injector is not hot enough, the high-boiling this compound may not vaporize completely and instantaneously, leading to a slow bleed onto the column.
-
Active Sites in the Liner: The glass liner in the injector can have active sites (silanol groups) that can interact with analytes, causing adsorption and peak tailing.[11] Using a deactivated liner is crucial.
-
Sample Overload: Injecting too much sample can overload the column, resulting in broad, tailing peaks.[1]
II. Troubleshooting Guide: Injection-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the GC analysis of this compound, with a focus on injection parameters.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent Injection Volume: Manual injection technique variability. 2. Injector Temperature Too Low: Incomplete and inconsistent vaporization between injections. 3. Sample Discrimination: Preferential loss of higher boiling point compounds in split injection mode.[8] | 1. Use an Autosampler: This is the most effective way to ensure consistent injection volumes. 2. Increase Injector Temperature: Incrementally increase the injector temperature (e.g., in 10-20 °C steps) and observe the effect on peak area and reproducibility. A stable and maximized peak area indicates optimal vaporization. 3. Optimize Split Ratio/Consider Splitless: If using split injection, a lower split ratio may reduce discrimination. For trace analysis, switching to a properly optimized splitless injection is recommended. |
| Peak Tailing | 1. Insufficient Injector Temperature: Slow sample transfer to the column. 2. Active Sites in the Liner or Column: Adsorption of the analyte.[11] 3. Column Overload: Exceeding the sample capacity of the column. | 1. Increase Injector Temperature: Ensure the temperature is well above the boiling point of this compound. 2. Use a Deactivated Liner: Install a new, high-quality deactivated liner. If the problem persists, the contamination may be at the head of the column; trim a small portion (10-15 cm) of the column inlet. 3. Dilute the Sample: Reduce the concentration of the sample being injected. |
| Broad or Split Peaks | 1. Slow Sample Transfer (Splitless Injection): The low flow rates in splitless mode can lead to band broadening.[9][11] 2. Incompatible Solvent: The solvent may not be appropriate for the initial oven temperature, leading to poor focusing of the analyte band at the head of the column.[14] 3. Injector Backflash: The sample solvent expands upon vaporization to a volume greater than the liner capacity, causing it to spill out of the liner and into the carrier gas lines.[11] | 1. Optimize Splitless Hold Time: Ensure the split vent remains closed long enough for the majority of the sample to be transferred to the column, but not so long that it allows for excessive diffusion.[10][11] 2. Solvent Focusing: Set the initial oven temperature at least 20 °C below the boiling point of the solvent. This condenses the solvent at the head of the column, trapping the analyte in a narrow band.[11] 3. Reduce Injection Volume or Use a Larger Volume Liner: Calculate the solvent expansion volume to ensure it does not exceed the liner volume. If backflash is suspected, reduce the injection volume or switch to a liner with a larger internal diameter. |
III. Experimental Protocol: Optimizing Injector Temperature
This protocol provides a systematic approach to determining the optimal injector temperature for the analysis of this compound.
Objective: To find the lowest injector temperature that provides complete vaporization of this compound, resulting in maximum peak area and minimal peak tailing, without causing thermal degradation.
Materials:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
A suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase).
-
A standard solution of this compound in a volatile solvent (e.g., hexane or isooctane) at a concentration appropriate for your detector.
-
Autosampler vials and caps.
-
Deactivated injector liner.
Procedure:
-
Initial GC Setup:
-
Install the GC column and a new, deactivated liner.
-
Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.
-
Set the oven temperature program. A starting point could be an initial temperature of 100 °C, held for 1 minute, then ramped at 15 °C/min to 300 °C, and held for 5 minutes.
-
Set the FID temperature to 320 °C.
-
-
Injector Temperature Study:
-
Set the initial injector temperature to 220 °C.
-
Make three replicate injections of the this compound standard using an autosampler.
-
Record the peak area and asymmetry for each injection.
-
Increase the injector temperature by 20 °C (to 240 °C) and repeat the three replicate injections.
-
Continue to increase the injector temperature in 20 °C increments (260 °C, 280 °C, 300 °C, 320 °C), making three replicate injections at each temperature.
-
-
Data Analysis:
-
For each temperature, calculate the average peak area and the relative standard deviation (RSD) of the peak areas.
-
Plot the average peak area versus the injector temperature.
-
Observe the temperature at which the peak area plateaus. This indicates the temperature at which complete vaporization is achieved.
-
Examine the chromatograms for peak shape. The optimal temperature should provide a symmetrical peak.
-
A decrease in peak area at very high temperatures may suggest thermal degradation of the analyte.
-
Expected Outcome: The plot of peak area versus injector temperature will likely show an increase in peak area as the temperature rises, eventually reaching a plateau. The optimal injector temperature is the lowest temperature on this plateau that provides good peak shape and reproducibility.
IV. Visualization of Injection Mode Selection
The choice between split and splitless injection is a critical decision in method development. The following diagram illustrates the logical workflow for selecting the appropriate injection mode for this compound analysis.
Caption: Decision tree for selecting between split and splitless injection.
V. References
-
Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. Retrieved from [Link]
-
Restek Corporation. (2020, April 20). Split vs Splitless Injection. Restek Resource Hub. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science.
-
Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 13). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches.
-
Nan, J. X., et al. (n.d.). Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively. ResearchGate.
-
ASTM International. (2007). D7266-07(2018) Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard).
-
Agilent Technologies. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method? Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry.
-
NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
-
Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters.
-
Brunswick, P., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Analytical Methods.
-
Michel, F., et al. (2015). The Analysis of Two Classes of Persistent Organic Pollutants in Challenging Edible Oil Samples. ResearchGate.
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography of Organochlorine Compounds.
-
University of Minnesota. (n.d.). 8.f Gasoline Analysis by GC-FID and GC-MS.
-
ResearchGate. (2022, September 12). Challenges in quantifying and characterizing dissolved organic carbon: Sampling, isolation, storage, and analysis.
-
Hopke, P. K., et al. (2023). Issues with the Organic and Elemental Carbon Fractions in Recent U.S. Chemical Speciation Network Data. Aerosol and Air Quality Research.
-
McKone, T. E., et al. (2011). Grand challenges for life-cycle assessment of biofuels. Environmental Science & Technology.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Tridecylcyclohexane as an Internal Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reliable results.[1] An internal standard is a compound of known concentration added to a sample to correct for variations during analysis.[1] This guide provides an in-depth technical validation of Tridecylcyclohexane as a robust internal standard, comparing its performance with common alternatives and offering detailed experimental protocols.
The Foundational Role of an Internal Standard
The primary function of an internal standard is to compensate for potential variations in sample preparation, injection volume, and instrument response.[1] By adding a fixed amount of an IS to every sample, calibrant, and blank, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach mitigates errors that can arise from sample loss during extraction, inconsistencies in injection volume, and fluctuations in detector response.
A suitable internal standard should possess several key characteristics:
-
Chemical and Physical Similarity to the Analyte: The IS should behave similarly to the analyte during sample preparation and analysis.[2]
-
Chromatographic Resolution: It must be well-separated from the analyte and any other matrix components to ensure accurate peak integration.
-
Non-interference: The IS should not react with the analyte or matrix components and should not be naturally present in the sample.
-
Stability and Inertness: It must remain stable throughout the entire analytical process.
This compound: A Candidate for Non-Polar, High Molecular Weight Analytes
This compound, a saturated hydrocarbon with a molecular weight of 266.5 g/mol , presents itself as a strong candidate for an internal standard in the analysis of non-polar, high molecular weight compounds. Its high boiling point and non-polar nature make it particularly suitable for methods involving the analysis of compounds such as Persistent Organic Pollutants (POPs), petroleum hydrocarbons, and Fatty Acid Methyl Esters (FAMEs).[2][3][4]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₃₈ |
| Molecular Weight | 266.5 g/mol |
| Boiling Point | 344 °C (Predicted) |
| Polarity | Non-polar |
The selection of this compound is predicated on the principle of "like-for-like" analysis. When quantifying other long-chain hydrocarbons or non-polar compounds, its similar chromatographic behavior and extraction efficiency can lead to more accurate and precise results.
Comparative Analysis: this compound vs. Alternatives
The gold standard for internal standards in mass spectrometry is often considered to be stable isotope-labeled (e.g., deuterated) analogues of the analyte.[4][5] These compounds have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave almost identically during extraction and chromatography. However, deuterated standards can be expensive and are not always commercially available for all analytes.[5]
In the absence of a suitable deuterated standard, other compounds with similar properties are employed. For the analysis of non-polar, high molecular weight compounds, long-chain hydrocarbons are a common choice.
Performance Comparison:
| Internal Standard Type | Advantages | Disadvantages |
| This compound | - Cost-effective- Commercially available- High boiling point suitable for high-temperature GC methods- Chemically inert | - May not perfectly mimic the analyte's behavior if their structures differ significantly- Potential for co-elution with matrix components in complex samples |
| Deuterated Standards | - Co-elute with the analyte, providing the best correction for matrix effects and instrument variability[6]- Highly specific | - Expensive- Not available for all analytes- Potential for isotopic interference if not completely resolved from the native analyte |
| Other Long-Chain Hydrocarbons (e.g., n-Alkanes) | - Readily available- Can be chosen to have a specific retention time | - May not have the same extraction efficiency as the analyte- Differences in response factors need to be carefully calibrated |
Experimental Validation of this compound
To validate this compound as an internal standard, a series of experiments must be conducted to assess its performance in terms of linearity, precision, accuracy, and recovery. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Experimental Workflow
Caption: Figure 1: General workflow for quantitative analysis using an internal standard.
Protocol 1: Linearity Assessment
Objective: To demonstrate a linear relationship between the analyte/IS response ratio and the analyte concentration.
Procedure:
-
Prepare a series of calibration standards by spiking a known amount of the analyte at different concentrations into a blank matrix.
-
Add a constant, known concentration of this compound to each calibration standard.
-
Process the standards according to the established sample preparation method.
-
Analyze the standards by GC-MS.
-
Calculate the response ratio (Peak Area of Analyte / Peak Area of this compound) for each standard.
-
Plot the response ratio against the analyte concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.
Protocol 2: Precision and Accuracy Evaluation
Objective: To determine the closeness of agreement between replicate measurements and the true value.
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Spike each QC sample with a constant concentration of this compound.
-
Analyze at least five replicates of each QC level in a single analytical run (repeatability) and on different days with different analysts (intermediate precision).
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Determine the precision as the relative standard deviation (%RSD) and the accuracy as the percentage of the nominal concentration.
Acceptance Criteria:
-
Precision (%RSD): ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy: Within 85-115% of the nominal concentration (80-120% at the LLOQ).[7]
Protocol 3: Recovery and Matrix Effect Assessment
Objective: To evaluate the extraction efficiency of the method and the influence of the sample matrix on the analytical signal.[8][9]
Caption: Figure 2: Experimental design for assessing recovery and matrix effects.
Procedure:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and this compound in the final reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract a blank matrix sample and spike the analyte and this compound into the final extract.
-
Set 3 (Pre-extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.
-
Analyze all three sets and calculate the peak areas.
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) x 100
-
-
Calculate Matrix Effect:
-
Matrix Effect (%) = [(Mean Peak Area of Set 2 / Mean Peak Area of Set 1) - 1] x 100
-
Acceptance Criteria:
-
Recovery: Should be consistent and reproducible across different concentration levels.
-
Matrix Effect: The internal standard should effectively compensate for any significant matrix-induced signal suppression or enhancement. The coefficient of variation of the response ratios between different lots of matrix should be within acceptable limits (typically ≤ 15%).
Case Study: Hypothetical Performance Data
To illustrate the validation process, the following table presents hypothetical data from a validation study of an analyte using this compound as the internal standard.
Table 1: Hypothetical Validation Data for Analyte X using this compound as IS
| Validation Parameter | Low QC (10 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%RSD, n=5) | 6.8 | 4.5 | 3.2 | ≤ 15% |
| Intra-day Accuracy (%) | 105.2 | 98.7 | 101.5 | 85-115% |
| Inter-day Precision (%RSD, n=15) | 8.2 | 6.1 | 5.0 | ≤ 15% |
| Inter-day Accuracy (%) | 103.8 | 99.5 | 102.1 | 85-115% |
| Recovery (%) | 85.3 | 88.1 | 86.5 | Consistent |
| Matrix Effect (%) | -8.5 | -10.2 | -9.1 | IS Compensates |
The hypothetical data in Table 1 demonstrates that the method meets the acceptance criteria for precision and accuracy. The recovery is consistent across the concentration range, and the matrix effect, although present, is effectively compensated for by the use of this compound as an internal standard, as evidenced by the acceptable precision and accuracy of the QC samples.
Conclusion and Recommendations
This compound proves to be a viable and cost-effective internal standard for the quantitative analysis of non-polar, high molecular weight compounds by GC-MS. Its chemical inertness, high boiling point, and non-polar character make it a suitable choice for a range of applications, including environmental and pharmaceutical analysis.
While deuterated internal standards remain the ideal choice for minimizing analytical variability, the rigorous validation of an alternative like this compound can provide the necessary confidence in the accuracy and precision of quantitative results. It is crucial to perform a thorough validation for each specific analyte and matrix to ensure the chosen internal standard is fit for its intended purpose. The experimental protocols outlined in this guide provide a robust framework for such a validation, ensuring the integrity and reliability of the generated analytical data.
References
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Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. [Link]
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
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Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health. [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]
-
Method 8015C: Nonhalogenated Organics by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical. United States Environmental Protection Agency. [Link]
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Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. National Institutes of Health. [Link]
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Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]
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ASTM Petroleum Test Methods. Intertek. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
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Determination of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions of coal tar standard reference material 1597a via solid-phase nanoextraction and laser-excited time-resolved Shpol'skii spectroscopy. National Institutes of Health. [Link]
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How reliable is internal standard method in monitoring mechanochemical synthesis? A case study of triphenylmethane in HPLC-UV-MS analysis of hemicucurbit[n]urils. Royal Society of Chemistry. [Link]
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Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. LCGC. [Link]
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GC-MS/MS Analysis of Persistent Organic Pollutants in Small Volumes of Human Plasma. Agilent. [Link]
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Precision of Internal Standard Method in HPLC Analysis. ResearchGate. [Link]
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Analysis of Petroleum Hydrocarbons in Environmental Media. Hawaii State Department of Health. [Link]
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Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ResearchGate. [Link]
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Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples. ResearchGate. [Link]
-
Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
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Deuterated Internal Standard: Significance and symbolism. Wisdomlib. [Link]
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Navigating the Nuances of Quantitative Mass Spectrometry: A Comparative Guide to Tridecylcyclohexane and Deuterated Internal Standards
In the pursuit of precise and accurate quantification in mass spectrometry (MS), the role of the internal standard (IS) is not just supportive but foundational. An ideal internal standard is the analyst's constant—a reliable chemical entity added to every sample, calibrator, and quality control at a known concentration. Its purpose is to navigate the entire analytical journey alongside the target analyte, compensating for variations in sample preparation, injection volume, and instrument response.[1][2] The choice of this chemical companion, however, is a critical decision that profoundly impacts data integrity.
For decades, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, have been hailed as the "gold standard."[3][4] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience matrix effects and ionization suppression similarly.[5][6] Yet, the landscape of analytical chemistry is diverse, and scenarios arise where the gold standard is either unavailable or impractical.[7][8] This guide provides an in-depth comparison between the revered deuterated internal standards and a pragmatic alternative, Tridecylcyclohexane, offering field-proven insights for researchers, scientists, and drug development professionals.
The Gold Standard: Understanding Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable, heavier isotope.[9][10] This substitution results in a molecule that is chemically identical to the analyte but has a distinct, higher mass-to-charge ratio (m/z), allowing it to be differentiated by the mass spectrometer.[8]
The core principle behind their efficacy is the concept of "like-for-like" correction.[5] Because the deuterated IS and the analyte have virtually identical structures, they exhibit:
-
Similar Extraction Recovery: They behave almost identically during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Co-elution in Chromatography: They typically have the same retention time in both gas chromatography (GC) and liquid chromatography (LC).[6]
-
Identical Ionization Efficiency: They respond to ionization sources (e.g., electrospray ionization - ESI) in the same manner, making them excellent correctors for matrix-induced ion suppression or enhancement.[11]
However, the gold standard is not without its limitations. Potential drawbacks include:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.[7][8]
-
Isotopic Instability: In some cases, deuterium atoms can undergo back-exchange with hydrogen atoms from the solvent or matrix, compromising quantification.[9][12]
-
Chromatographic Shift: The slight difference in physicochemical properties between hydrogen and deuterium can sometimes lead to a small separation in retention time, which can be problematic if the matrix effect changes rapidly across the peak elution window.[12][13]
-
Impurity Concerns: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to inaccurate measurements, especially at low concentrations.[14]
The Pragmatic Alternative: this compound
This compound is a saturated hydrocarbon, a non-polar compound that is structurally distinct from most analytes of interest in pharmaceutical and clinical research. Its utility as an internal standard stems not from its similarity to a specific analyte, but from its consistent behavior and its applicability in specific analytical contexts, particularly in GC-MS.[15][16]
When is a non-isotopic, structural analogue like this compound a viable choice?
The primary use case for this compound and similar compounds is in methods where:
-
A Deuterated Standard is Unavailable: For novel compounds, metabolites, or in multi-analyte panels for contaminants or lipid profiles, specific SIL standards for every analyte may not be commercially available or feasible to synthesize.[15]
-
The Analytes are Non-polar: In applications like the analysis of fatty acids, hydrocarbons, or other non-polar molecules, this compound can share similar chromatographic behavior.[15][17]
-
The Primary Goal is to Correct for Injection Volume Variability: In simpler matrices or with robust sample cleanup, the main source of error might be the reproducibility of the autosampler. A consistent IS like this compound can effectively correct for this.[18]
-
Cost-Effectiveness is Paramount: For high-throughput screening or routine analyses where the cost of deuterated standards would be prohibitive, a reliable structural analogue offers a pragmatic solution.[8]
The critical caveat is that a structural analogue cannot perfectly mimic the analyte's behavior in the same way a SIL standard can.[7] It will not co-elute perfectly and may have a different ionization efficiency. Therefore, its ability to correct for matrix effects and extraction variability is inherently limited and must be rigorously validated.[19]
Head-to-Head Performance Comparison
The choice between a deuterated standard and a compound like this compound hinges on the specific demands of the analytical method. The following table summarizes their performance across key metrics.
| Performance Metric | Deuterated Internal Standard (SIL-IS) | This compound (Analog IS) | Causality and Expert Insight |
| Correction for Matrix Effects | Excellent | Poor to Moderate | SIL-IS co-elutes and has identical ionization efficiency, experiencing the same ion suppression/enhancement as the analyte.[5][11] An analog IS elutes at a different time and has a different chemical structure, meaning it will likely experience a different degree of matrix effect.[13] |
| Correction for Extraction Recovery | Excellent | Good | The SIL-IS's identical chemical properties ensure it partitions and recovers almost identically to the analyte during sample prep.[20] A non-polar analog like this compound can track well for other non-polar analytes but will diverge significantly for polar compounds. |
| Co-elution with Analyte | Yes (Typically) | No | This is the fundamental advantage of SIL-IS.[6] While slight shifts can occur, they are minimal compared to the distinct retention time of a structural analog. |
| Ionization Efficiency Similarity | Identical | Different | Because the molecular structures are different, the efficiency of protonation or adduct formation in the MS source will not be the same. This is a key reason analog IS are less effective at correcting matrix effects. |
| Risk of Crosstalk/Interference | Low (but possible) | Low | Risk exists if the SIL-IS has isotopic impurities or if there's in-source fragmentation.[14] For an analog IS, the risk is primarily from endogenous compounds in the matrix that might share the same mass transition.[18] |
| Cost & Availability | High & Often Custom | Low & Readily Available | Synthesis of SIL-IS is a specialized process.[7] this compound is a common chemical. |
| Universality | Analyte-Specific | Potentially Broader (for similar compounds) | A deuterated standard is specific to one analyte. This compound could theoretically be used for a panel of non-polar analytes in a single run, though validation is key.[15] |
Experimental Protocol: Validating Your Internal Standard Choice
Trust in an analytical method is built on rigorous validation.[21][22] The following protocol outlines a self-validating system to assess the suitability of any internal standard, be it deuterated or an analog like this compound. This workflow is designed to quantify matrix effects and recovery, providing empirical data to justify your choice.
Objective: To determine the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) for an analyte using a chosen internal standard.
Materials:
-
Analyte and Internal Standard reference materials
-
Blank matrix (e.g., plasma, urine, tissue homogenate) from at least 6 different sources
-
Appropriate organic solvents (e.g., Methanol, Acetonitrile)
Procedure:
-
Prepare Stock Solutions:
-
Prepare separate stock solutions of the analyte and the internal standard in a suitable solvent (e.g., Methanol) at a high concentration (e.g., 1 mg/mL).
-
-
Prepare Three Sets of Samples (at low and high QC concentrations):
-
Set 1 (Neat Solution): Spike analyte and IS into the final analysis solvent (e.g., 50:50 Acetonitrile:Water). This represents 100% recovery and no matrix effect.
-
Set 2 (Post-Extraction Spike): Process blank matrix through the entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). In the final step, spike the extracted blank matrix with the analyte and IS. This sample measures the matrix effect.
-
Set 3 (Pre-Extraction Spike): Spike blank matrix with the analyte and IS before the sample preparation procedure begins. This sample measures the combined effect of recovery and matrix.
-
-
LC-MS/MS Analysis:
-
Inject all three sets of samples and acquire the peak areas for both the analyte and the internal standard.
-
-
Data Analysis and Calculations:
-
Calculate the average peak area response for the analyte (Area_A) and internal standard (Area_IS) for each set.
-
Recovery (RE %): RE % = (Average Area_A in Set 3 / Average Area_A in Set 2) * 100
-
Matrix Effect (ME %): ME % = (Average Area_A in Set 2 / Average Area_A in Set 1) * 100 (An ME of 100% means no matrix effect. <100% indicates suppression, >100% indicates enhancement.)
-
Process Efficiency (PE %): PE % = (Average Area_A in Set 3 / Average Area_A in Set 1) * 100 (Alternatively, PE % = (RE % * ME %) / 100)
-
Internal Standard Normalized Matrix Effect: Calculate the response ratio (Analyte Area / IS Area) for each set. IS-Normalized ME % = (Response Ratio in Set 2 / Response Ratio in Set 1) * 100
-
Interpretation:
-
For a deuterated standard , the IS-Normalized ME should be very close to 100%, even if the absolute ME for the analyte is significant (e.g., 50%). This demonstrates that the IS is effectively tracking and correcting for the matrix effect. The RE should also be very similar for the analyte and the IS.
-
For This compound , the IS-Normalized ME may deviate significantly from 100%. If the analyte ME is 50% and the IS ME is 80%, the correction will be imperfect. The goal of validation is to prove that this imperfection is within acceptable limits (typically ±15%) across multiple matrix sources.
Diagram: Internal Standard Validation Workflow
Caption: Workflow for validating an internal standard's performance.
Decision Framework: Choosing Your Internal Standard
The selection of an internal standard is not a one-size-fits-all decision. It is a risk-based choice that balances analytical performance requirements with practical constraints like cost and availability.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion and Recommendations
For the highest level of accuracy and regulatory scrutiny, a stable isotope-labeled internal standard is unequivocally the superior choice. Its ability to mimic the analyte from extraction to detection provides the most robust correction for the myriad variables inherent in mass spectrometry.[4][5] The data generated using a validated SIL-IS is the most defensible, which is critical in drug development and clinical settings.
However, analytical science is also a science of pragmatism. This compound represents a class of non-isotopic, analog internal standards that have a valid place in the analytical laboratory. When SIL standards are not an option, a carefully chosen analog can provide effective correction for injection variability and, to a lesser extent, for extraction loss, especially when the analyte and standard share key physical properties like polarity.[8][15]
The ultimate directive for any scientist is to prove that their chosen internal standard is fit for purpose.[21][23] Regardless of whether you choose the gold standard or a pragmatic alternative, the burden of proof lies in a rigorous, data-driven validation that demonstrates the accuracy, precision, and reliability of your results across the expected range of sample types.
References
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- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Performance evaluation of isotopically labeled vs. analog internal standards. Benchchem.
- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central.
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Accounting for the matrix effect. (2024). Reddit.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org.
- Q2(R2) Validation of Analytical Procedures. FDA.
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- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc..
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- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc..
- Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed.
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The Analyst's Dilemma: Tridecylcyclohexane Versus n-Alkane Internal Standards for SVOC Analysis
A Senior Application Scientist's In-Depth Technical Guide
In the precise world of semi-volatile organic compound (SVOC) analysis, the accuracy of quantification hinges on the scrupulous correction of analytical variability. From sample extraction to chromatographic injection, each step introduces potential error. The internal standard (IS) is the analyst's most trusted tool to navigate this uncertainty, a known quantity added to every sample to normalize fluctuations and ensure data integrity. While isotopically labeled standards are often hailed as the gold standard, practical and economic considerations frequently necessitate the use of non-labeled alternatives.[1][2] Among these, n-alkanes have a long history of use, but the unique properties of cyclic alkanes, such as tridecylcyclohexane, present a compelling, if less conventional, option.
This guide provides a critical comparison of this compound and n-alkane mixtures as internal standards for the gas chromatography-mass spectrometry (GC-MS) analysis of SVOCs. We will delve into the fundamental principles governing the selection of an internal standard, evaluate the physicochemical properties of each candidate, and present a framework for their practical application.
The Pillars of an Ideal Internal Standard
Before comparing this compound and n-alkanes, it is crucial to establish the characteristics of an ideal internal standard for SVOC analysis.[3] An effective IS should:
-
Be chemically similar to the analytes of interest: This ensures that the IS and analytes behave similarly during sample preparation (extraction, cleanup) and analysis (injection, chromatography).[3]
-
Not be present in the original sample: The IS must be a compound that is not naturally found in the samples being analyzed to avoid interference and inaccurate quantification.[3]
-
Be chromatographically resolved from target analytes: The IS peak must not co-elute with any of the compounds being quantified.[3]
-
Be chemically inert: The IS should not react with the analytes, sample matrix, or derivatizing agents.
-
Have a similar response factor to the analytes, or a consistent and well-defined response: This simplifies quantification and improves accuracy.
-
Be of high purity: Impurities in the internal standard can introduce interferences and lead to erroneous results.
The overarching goal is to select a compound that experiences the same analytical journey as the target SVOCs, from extraction to detection, thereby providing a reliable basis for correction.
This compound: The Case for a Cyclic Contender
This compound (C₁₉H₃₈) is a saturated cycloalkane that, while not a conventional choice, possesses several theoretical advantages as an internal standard for SVOC analysis.
Physicochemical Properties and Chromatographic Behavior:
With a molecular weight of 266.51 g/mol and a boiling point of approximately 327°C (600 K), this compound falls within the typical range of many SVOCs.[4] Its structure, a long alkyl chain attached to a cyclohexane ring, imparts a unique combination of properties. The cyclohexane moiety provides a degree of rigidity and a distinct mass spectral fragmentation pattern compared to its linear n-alkane counterpart, n-nonadecane.
The mass spectrum of this compound is characterized by a molecular ion peak (m/z 266) and a series of fragment ions resulting from the loss of alkyl chains and fragmentation of the cyclohexane ring. Key fragments can be predicted to include the loss of the tridecyl chain (resulting in a cyclohexyl cation or related fragments) and cleavage at various points along the alkyl chain. This distinct fragmentation pattern can be advantageous in complex matrices where co-elution with other hydrocarbons might occur.
Potential Advantages:
-
Structural Uniqueness: The cyclic structure of this compound makes it less likely to be a naturally occurring component in many environmental and biological samples compared to n-alkanes, which can be of biogenic origin.
-
Reduced Co-elution Potential with n-Alkanes: In analyses where n-alkanes themselves are target analytes (e.g., petroleum hydrocarbon analysis), this compound offers a clear advantage by avoiding direct co-elution.
-
Favorable Volatility: Its boiling point places it in a suitable elution range for many SVOC methods, allowing it to serve as an IS for a broad range of analytes.
Potential Disadvantages:
-
Limited Commercial Availability and Purity Data: this compound is not as commonly available as a certified reference standard compared to n-alkane mixtures, and its purity must be rigorously verified.
-
Different Chemical Behavior: While its hydrocarbon nature is a plus, the cyclic structure may lead to differences in extraction efficiency and chromatographic behavior compared to the wide variety of SVOC chemical classes (e.g., PAHs, phthalates, phenols). This could potentially lead to less accurate correction for some analytes.
-
Lack of Established Performance Data: There is a scarcity of published data evaluating the performance of this compound as an internal standard for routine SVOC analysis, making its adoption a more pioneering effort for a laboratory.
n-Alkanes: The Familiar Workhorse
A mixture of n-alkanes, typically ranging from C10 to C40, is a common choice for internal standards in various organic analyses. Their use is well-established, particularly for the calculation of retention indices.
Physicochemical Properties and Chromatographic Behavior:
n-Alkanes are linear, saturated hydrocarbons with predictable boiling points and mass spectral fragmentation patterns. Their primary fragments are clusters of ions separated by 14 amu (CH₂), which is characteristic of straight-chain alkanes.[5] This predictable behavior across a homologous series is one of their key attributes.
Advantages:
-
Wide Availability and High Purity: Certified n-alkane standard mixtures are readily available from numerous suppliers, ensuring consistency and quality.
-
Predictable Chromatographic Elution: The elution of n-alkanes is directly related to their carbon number and boiling point, providing a stable and predictable chromatographic ruler.
-
Broad Analyte Coverage: By using a mixture of n-alkanes, it is possible to have an internal standard eluting near different groups of target SVOCs across the entire chromatogram. According to EPA method 8270D, internal standards should be chosen to permit most components of interest to have retention times between 0.80 and 1.20 relative to one of the internal standards.[6]
Disadvantages:
-
Potential for Natural Occurrence: n-Alkanes are ubiquitous in the environment, originating from both biogenic (e.g., plant waxes) and anthropogenic (e.g., petroleum products) sources.[7] This can lead to interference if the chosen n-alkane IS is also present in the sample matrix.
-
Co-elution with Target Analytes: In the analysis of petroleum hydrocarbons or other samples containing a complex mixture of alkanes, there is a high risk of co-elution between the n-alkane IS and target analytes.
-
Susceptibility to Degradation and Loss: The recovery of n-alkanes during sample preparation can be variable, particularly for the more volatile members of the series.[8] Studies have shown that during solvent evaporation steps, the recovery of n-alkanes from C12 to C25 can be around 60% if the final solvent is polar, like methanol.[8] This highlights the importance of careful solvent management during sample preparation.
Head-to-Head Comparison: this compound vs. n-Alkanes
To facilitate a direct comparison, the key attributes of this compound and n-alkanes as internal standards for SVOC analysis are summarized in the table below.
| Feature | This compound | n-Alkane Mixture |
| Chemical Structure | Saturated cycloalkane | Linear saturated hydrocarbons |
| Natural Occurrence | Less likely to be present in samples | Can be of biogenic or anthropogenic origin |
| Co-elution Risk | Low risk of co-elution with n-alkane targets | High risk of co-elution with n-alkane targets |
| Analyte Similarity | Good for non-polar SVOCs; may differ for polar SVOCs | Good for non-polar SVOCs; may differ for polar SVOCs |
| Commercial Availability | Limited as a certified standard | Widely available as certified mixtures |
| Purity | Must be carefully verified | High purity standards are common |
| Chromatographic Behavior | Single peak, predictable elution | Multiple peaks across the chromatogram |
| Mass Spectrum | Distinct fragmentation pattern | Characteristic fragmentation with CnH2n+1 ions |
| Established Use | Limited | Widely used, especially for retention indices |
Logical Relationship Diagram
Caption: Comparison of this compound and n-Alkanes as Internal Standards.
Experimental Protocol: SVOC Analysis by GC-MS with Internal Standard Calibration
The following protocol outlines a general procedure for the analysis of SVOCs in a solid matrix (e.g., soil, sediment) using either this compound or an n-alkane mixture as the internal standard. This protocol is based on principles outlined in EPA Method 8270.[9]
1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the solid sample to ensure representativeness.
-
Internal Standard Spiking: To a known weight of the sample (e.g., 10-30 g), add a precise volume of the internal standard solution (either this compound or the n-alkane mixture in a suitable solvent like dichloromethane) at a concentration appropriate for the expected analyte levels.
-
Extraction: Perform solvent extraction using an appropriate technique such as Soxhlet, pressurized fluid extraction (PFE), or ultrasonic extraction. A common solvent mixture is dichloromethane/acetone (1:1, v/v).
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a nitrogen evaporation system. Careful control of the final evaporation steps is critical to prevent the loss of more volatile SVOCs and internal standards.[8]
-
Cleanup (if necessary): For complex matrices, a cleanup step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be required to remove interferences.
2. GC-MS Analysis
-
Instrument Setup:
-
GC Column: A low-bleed, mid-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane is suitable for broad SVOC analysis.
-
Injection: Use a splitless injection mode to maximize sensitivity.
-
Oven Temperature Program: A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp to 320°C at 10-15°C/min, and hold for 5-10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target SVOCs at various concentrations.
-
Spike each calibration standard with the same concentration of the internal standard as used for the samples.
-
Analyze the calibration standards and generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the GC-MS system.
-
Identify and integrate the peaks for the target analytes and the internal standard(s).
-
3. Data Analysis and Quantification
-
Calculate the peak area ratio of each target analyte to the corresponding internal standard (if using an n-alkane mixture, select the IS with the closest retention time).
-
Determine the concentration of each analyte in the extract using the calibration curve.
-
Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and the final extract volume.
Workflow Diagram
Caption: General workflow for SVOC analysis using an internal standard.
Conclusion and Recommendations
The choice between this compound and an n-alkane mixture as an internal standard for SVOC analysis is not a one-size-fits-all decision. It requires a careful consideration of the specific analytical objectives, the nature of the sample matrix, and the target analyte list.
-
This compound emerges as a promising candidate for specialized applications, particularly when analyzing samples for n-alkanes or when there is a high likelihood of biogenic n-alkane interference. Its unique structure offers a level of specificity that can be highly advantageous. However, its adoption requires a greater initial investment in method development, including verification of purity and a thorough evaluation of its recovery and response characteristics for the target SVOCs.
-
n-Alkane mixtures remain a practical and reliable choice for general SVOC screening. Their wide availability, predictable chromatographic behavior, and the ability to cover a broad elution range are significant benefits. The primary caveat is the potential for interference from endogenous n-alkanes, which must be carefully assessed during method development, for instance, by analyzing unspiked matrix blanks.
For laboratories seeking to establish a robust and versatile SVOC method, an initial evaluation of both types of internal standards against a representative set of samples would be the most scientifically rigorous approach. In the absence of direct comparative data, the principles and considerations outlined in this guide provide a solid foundation for making an informed decision that balances analytical performance with practical constraints. Ultimately, the trustworthiness of any SVOC analysis rests on the thoughtful selection and consistent application of a well-characterized internal standard.
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ResearchGate. (2015, September 10). Which aqueous internal standards can I use in GC-MS analyses?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Gas Chromatography of Tridecylcyclohexane: A Comparative Performance Evaluation Across Stationary Phases
For distribution to: Researchers, scientists, and drug development professionals engaged in complex mixture analysis.
Executive Summary
Tridecylcyclohexane (C19H38), a high molecular weight cycloalkane, presents unique challenges in gas chromatographic (GC) analysis due to its high boiling point (345.85 °C) and non-polar nature.[1] The selection of an appropriate GC column stationary phase is paramount for achieving accurate, reproducible, and efficient separations. This guide provides an in-depth comparison of the theoretical and expected practical performance of this compound across non-polar, intermediate-polarity, and polar GC column phases. We will explore the fundamental principles of analyte-stationary phase interactions, present anticipated chromatographic data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific analytical needs. The core principle guiding this analysis is "like dissolves like," which dictates that non-polar compounds are most effectively separated using non-polar stationary phases.[2]
Introduction to this compound and its Analytical Significance
This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a C13 alkyl chain. Its chemical structure and high molecular weight (266.51 g/mol ) classify it as a heavy hydrocarbon, often found in complex mixtures such as petroleum products, lubricants, and potentially as a metabolite or impurity in various chemical processes.[1][3] Accurate quantification and identification of this compound are crucial for quality control, environmental monitoring, and in the development of pharmaceuticals where it might be a process impurity.
The primary challenge in its GC analysis is its low volatility, which necessitates high oven temperatures. This, in turn, can lead to issues like column bleed and potential thermal degradation if the analytical method is not optimized.[4][5] The choice of stationary phase is the most critical factor influencing selectivity and retention in the GC separation of such compounds.[6][7]
The Underlying Principle: Analyte-Stationary Phase Interactions
The separation in gas-liquid chromatography (GLC) is governed by the partitioning of an analyte between the gaseous mobile phase and the liquid stationary phase coated on the column's inner wall.[8][9][10] The strength of interaction between the analyte and the stationary phase determines its retention time.[11] For a non-polar analyte like this compound, the primary intermolecular forces at play are van der Waals or London dispersion forces.[7][12]
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) interact with this compound primarily through these dispersive forces. The elution order is almost exclusively determined by the boiling points of the analytes, with lower boiling point compounds eluting first.[13]
-
Intermediate and polar phases (e.g., those containing phenyl or cyanopropyl functional groups) introduce the potential for dipole-dipole or pi-pi interactions.[14] However, for a saturated, non-polar molecule like this compound, these interactions are minimal. Instead, the presence of polar functional groups on the stationary phase can lead to decreased retention and poor peak shape due to repulsive forces between the non-polar analyte and the polar phase.
Comparative Performance Evaluation
| Performance Metric | Non-Polar Phase (e.g., DB-1, HP-1ms) | Intermediate-Polarity Phase (e.g., DB-5ms, HP-5ms) | Polar Phase (e.g., WAX, FFAP) |
| Primary Interaction | Van der Waals (Dispersion) | Primarily Dispersion, minor polarizability interactions | Primarily Dipole-Dipole & Hydrogen Bonding |
| Predicted Retention | Strong & Optimal. Retention will be governed by boiling point. Kovats retention index is reported to be around 1918-1968 on standard non-polar phases.[3] | Reduced. The slight polarity of the phase will decrease interaction with the non-polar analyte. | Very Low to None. Significant mismatch in polarity will lead to rapid elution with the solvent front. |
| Expected Peak Shape | Symmetrical (Good Gaussian Shape). | Potentially Symmetrical to Slightly Tailing. | Poor. Significant tailing or fronting is expected. |
| Resolution | Excellent. Ideal for separating from other hydrocarbons based on boiling point differences. | Moderate. May offer alternative selectivity for mixtures containing slightly polar compounds. | Poor. Unlikely to resolve from other non-polar analytes. |
| Column Bleed | Low bleed formulations are stable at the required high temperatures.[15] | Generally stable, but phenyl groups can sometimes be more susceptible to bleed at very high temperatures. | High bleed at the temperatures required to elute this compound, as WAX columns have lower maximum operating temperatures.[16] |
| Suitability | Highly Recommended. The gold standard for hydrocarbon analysis.[17] | Acceptable, but not ideal. Can be used if analyzing a mixture with a wider range of polarities. | Not Recommended. Unsuitable for this type of non-polar, high-boiling point analyte. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the analysis of this compound on a recommended non-polar column and a possible intermediate-polarity column.
Protocol 1: Analysis on a Non-Polar Stationary Phase (Recommended)
This protocol is optimized for achieving the best peak shape and resolution for this compound.
Objective: To obtain a sharp, symmetrical peak for this compound with reliable retention time.
Methodology:
-
Column Selection: Agilent J&W DB-1ms or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A thinner film is chosen for this high-boiling point analyte to ensure it does not retain too strongly and elutes at a reasonable temperature.[4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile, non-polar solvent like hexane or cyclohexane.
-
GC Parameters:
-
Inlet Temperature: 280 °C (to ensure complete vaporization).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (to prevent column overloading).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C (to ensure elution and clean the column).
-
-
Detector Temperature (FID): 320 °C.
-
-
Data Analysis: Integrate the peak corresponding to this compound. The retention time should be stable across multiple runs.
Protocol 2: Analysis on an Intermediate-Polarity Stationary Phase
This protocol might be used if this compound is part of a more complex mixture containing compounds with varying polarities.
Objective: To analyze this compound while achieving separation from other potentially slightly polar components in a mixture.
Methodology:
-
Column Selection: Agilent J&W DB-5ms or equivalent (5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Instrumentation: Gas chromatograph with FID or MS.
-
Sample Preparation: Prepare a 100 ppm solution of this compound in hexane or dichloromethane.
-
GC Parameters:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Detector Temperature (FID): 320 °C.
-
-
Data Analysis: Compare the retention time and peak shape to the results from the non-polar column. Expect a slightly earlier elution time.
Visualizing the Workflow and Logic
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC analysis of this compound as described in the protocols.
Caption: General workflow for the GC analysis of this compound.
Logic Diagram for Column Selection
This diagram outlines the decision-making process for selecting the appropriate GC column phase for this compound analysis.
Caption: Decision logic for GC column phase selection based on analyte properties.
Conclusion and Recommendations
For the routine analysis of this compound, a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1 type), is unequivocally the superior choice. This recommendation is grounded in the fundamental principle of "like dissolves like," ensuring optimal interaction, retention, and peak shape for this non-polar, high molecular weight analyte.[2] Separations on such columns are reliable and primarily based on boiling point, which is ideal for hydrocarbon analysis.[13]
While intermediate-polarity phases like a 5% phenyl-methylpolysiloxane (DB-5 type) can be used, they offer no significant advantage for pure this compound analysis and may result in slightly reduced retention times. Polar stationary phases are entirely unsuitable due to the significant polarity mismatch, which would lead to poor chromatography and potential column damage at the required high temperatures.
Researchers should prioritize method development on a high-quality, low-bleed, non-polar capillary column, paying close attention to optimizing the oven temperature program to ensure efficient elution without compromising column longevity.
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A Guide to Inter-Laboratory Comparison of Analytical Results Using Tridecylcyclohexane as an Internal Standard
For researchers, scientists, and drug development professionals, the reproducibility and reliability of analytical data are paramount. In chromatographic analysis, particularly gas chromatography (GC), the use of an internal standard (IS) is a cornerstone of robust quantitative methodology. An IS helps to correct for variations in sample injection, instrument response, and sample preparation.[1][2][3] This guide provides an in-depth technical overview of designing and executing an inter-laboratory comparison study using Tridecylcyclohexane as an internal standard, a compound well-suited for the analysis of complex hydrocarbon matrices.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte.[1] The fundamental principle is that the ratio of the analyte's response to the IS's response will remain constant across different runs and sample preparations, even if the absolute responses vary.[1] This ratiometric approach significantly enhances the precision and accuracy of the results.[2]
Why this compound?
The selection of an appropriate internal standard is a critical decision in method development.[1][4] this compound (C19H38) possesses several key characteristics that make it an excellent candidate for an IS in the analysis of nonpolar to moderately polar compounds in complex matrices, such as fuel oils or environmental extracts:
-
Chemical Inertness: As a saturated cycloalkane, this compound is chemically stable and unlikely to react with analytes or components of the sample matrix.[5]
-
Elution Profile: With a boiling point of approximately 346°C, it typically elutes in a region of the chromatogram that is often free from interfering peaks from many common analytes and matrix components.[5][6][7]
-
Structural Similarity (and Difference): While its hydrocarbon nature is similar to many analytes in petroleum-based samples, its unique cyclohexyl moiety and long alkyl chain provide a distinct mass spectrum and retention time, minimizing the risk of co-elution.[8]
-
Commercial Availability and Purity: High-purity this compound is readily available, which is a prerequisite for its use as a reliable standard.[4]
-
Good Solubility: It is soluble in common organic solvents used for GC analysis.[8]
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a round-robin study, is a powerful tool for assessing the performance of a specific analytical method across multiple laboratories.[9][10][11] The primary goals are to determine the method's reproducibility (between-laboratory precision) and repeatability (within-laboratory precision).[9]
Here, we outline a hypothetical inter-laboratory study to evaluate a GC-MS method for the quantification of a target analyte (e.g., a specific polycyclic aromatic hydrocarbon, PAH) in a diesel fuel matrix, using this compound as the internal standard.
Logical Framework for the Inter-Laboratory Study
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocols
A detailed and unambiguous protocol is essential to the success of an inter-laboratory study.[9]
Preparation of the Test Material and Internal Standard
-
Test Material: A single, homogenous batch of commercial diesel fuel is procured. To ensure homogeneity, the bulk material should be thoroughly mixed before aliquoting into individual, sealed amber glass vials for distribution to participating laboratories.
-
Internal Standard Stock Solution: A stock solution of this compound is prepared in a high-purity solvent (e.g., dichloromethane or hexane) at a precisely known concentration (e.g., 1000 µg/mL). This single stock solution is also aliquoted and distributed to all participating laboratories to eliminate variability in the IS concentration.
Sample Preparation Protocol
-
Accurately weigh approximately 1 g of the diesel fuel test material into a 10 mL volumetric flask.
-
Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of, for example, 50 µg/g in the sample.
-
Dilute to the mark with the chosen solvent (e.g., dichloromethane).
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis Protocol
The following is a representative GC-MS method. Participating laboratories should adhere strictly to these parameters.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 60°C (hold 2 min), ramp to 320°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | To be determined based on the target analyte |
| SIM Ions (IS) | To be determined from the mass spectrum of this compound |
Workflow for a Single Laboratory Analysis
Caption: Step-by-step workflow for a single laboratory.
Data Analysis and Interpretation
The collected data from all laboratories should be subjected to rigorous statistical analysis to assess the performance of the method.
Outlier Identification
Before calculating precision estimates, it is crucial to identify any outlying data points that may skew the results. Statistical tests such as Cochran's test for homogeneity of variances and Grubbs' test for outlying means are commonly employed.[9][12]
Calculation of Performance Characteristics
Once outliers have been addressed, the following key performance metrics are calculated using one-way analysis of variance (ANOVA):
-
Repeatability (r): The value below which the absolute difference between two single test results obtained under repeatability conditions (same laboratory, same operator, same apparatus, short interval of time) may be expected to lie with a 95% probability.
-
Reproducibility (R): The value below which the absolute difference between two single test results obtained under reproducibility conditions (different laboratories, different operators, different apparatus) may be expected to lie with a 95% probability.
These are calculated from the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).
Hypothetical Inter-Laboratory Comparison Results
The following table presents a hypothetical summary of results from our study:
| Laboratory | Mean Analyte Concentration (µg/g) | Within-Lab Std. Dev. (sr) |
| 1 | 25.4 | 0.8 |
| 2 | 26.1 | 1.1 |
| 3 | 24.9 | 0.7 |
| 4 | 27.5 | 1.3 |
| 5 | 25.8 | 0.9 |
| 6 | 26.5 | 1.0 |
| Overall Mean | 26.0 | |
| Repeatability Std. Dev. (sr) | 0.98 | |
| Between-Lab Std. Dev. (sL) | 0.85 | |
| Reproducibility Std. Dev. (sR) | 1.30 | |
| Repeatability (r) | 2.74 | |
| Reproducibility (R) | 3.64 |
Conclusion
This guide has outlined the framework for conducting a robust inter-laboratory comparison study using this compound as an internal standard. The chemical and physical properties of this compound make it a highly suitable IS for the GC-MS analysis of complex hydrocarbon matrices, contributing to the generation of precise and reliable data. By following a well-defined protocol and employing rigorous statistical analysis, such a study can effectively validate an analytical method and provide confidence in its performance across different laboratories. The principles and methodologies described herein are grounded in established international standards and best practices, providing a solid foundation for any organization aiming to ensure the quality and comparability of their analytical results.
References
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From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1). LCGC. Retrieved from [Link]
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Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal, 51(2), 139-143. Retrieved from [Link]
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ISO Guide 35:2017 - Reference materials — Guidance for characterization and assessment of homogeneity and stability. (2017). iTeh Standards. Retrieved from [Link]
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]
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PROTOCOL FOR THE DESIGN, CONDUCT AND INTERPRETATION OF METHOD-PERFORMANCE STUDIES. (1995). Pure and Applied Chemistry, 67(2), 331-343. Retrieved from [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2001). Diva-Portal.org. Retrieved from [Link]
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Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Metware Biotechnology. Retrieved from [Link]
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Assessing interlaboratory comparison data adjustment procedures. (2012). Metrologia, 49(3), 325. Retrieved from [Link]
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PD ISO GUIDE 35:2017 Reference materials. Guidance for characterization and assessment of homogeneity and stability. (2017, October 31). Intertek Inform. Retrieved from [Link]
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Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017. (2018). Accreditation and Quality Assurance, 23(6), 419-425. Retrieved from [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed. (2010). Archimer. Retrieved from [Link]
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N-TRIDECYLCYCLOHEXANE. (n.d.). LookChem. Retrieved from [Link]
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Interlaboratory comparison. (n.d.). PE100+ Association. Retrieved from [Link]
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Chemical Properties of n-Tridecylcyclohexane (CAS 6006-33-3). (n.d.). Cheméo. Retrieved from [Link]
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Outline for the revision of ISO Guide 35. (2014, August 10). ResearchGate. Retrieved from [Link]
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Interlaboratory Studies. (2007). In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Retrieved from [Link]
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Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. (2002). TrAC Trends in Analytical Chemistry, 21(8), 517-535. Retrieved from [Link]
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GUIDELINE FOR INTER-LABORATORY TESTS. (2015). BISFA. Retrieved from [Link]
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What Is An Internal Standard In Gas Chromatography? (2025, February 10). Chemistry For Everyone. Retrieved from [Link]
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Internal standard material choice. (2023, August 18). Chromatography Forum. Retrieved from [Link]
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Trends in inter-laboratory method validation. (n.d.). Eurachem. Retrieved from [Link]
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Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. (2012). Journal of Chromatographic Science, 50(5), 416-423. Retrieved from [Link]
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How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate. Retrieved from [Link]
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The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. (2014). Metabolites, 4(2), 331-350. Retrieved from [Link]
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A Technical Guide to the Accuracy and Precision of Tridecylcyclohexane as a Putative Certified Reference Material in Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of certified reference materials (CRMs). These materials are the cornerstones of method validation, instrument calibration, and quality control, ensuring that measurements are both accurate and reproducible. This guide provides a deep technical dive into the potential use of Tridecylcyclohexane as a novel CRM for applications in hydrocarbon analysis, particularly within the petroleum, environmental, and pharmaceutical sectors. While not yet a widely established CRM, its properties as a high molecular weight saturated hydrocarbon present a compelling case for its consideration. We will explore its intrinsic characteristics, compare its theoretical performance against established alkane-based CRMs, and provide detailed experimental protocols for its evaluation.
The Critical Role of High-Purity Single-Component CRMs in Complex Hydrocarbon Analysis
Complex hydrocarbon mixtures, such as petroleum fractions or environmental extracts, present significant analytical challenges due to the vast number of structurally similar components. Certified reference materials in this field are broadly categorized into multi-component mixtures and high-purity single-component standards. While multi-component CRMs are invaluable for simulating real-world samples and for simultaneous quantification of several analytes, high-purity single-component CRMs offer distinct advantages:
-
Unambiguous Peak Identification: A single, well-characterized compound provides a precise retention time and mass spectral signature, aiding in the confident identification of the analyte in a complex matrix.
-
Accurate Calibration: A high-purity standard with a precisely known concentration is fundamental for creating accurate calibration curves, which are essential for the precise quantification of the target analyte.[1]
-
Method Development and Validation: Single-component CRMs are crucial for assessing method performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
This compound, a C19 saturated hydrocarbon, possesses the chemical inertness and thermal stability that are desirable for a reference material in gas chromatography (GC)-based methods.
Physicochemical Profile of this compound
Understanding the fundamental properties of a candidate CRM is paramount to predicting its analytical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈ | PubChem |
| Molecular Weight | 266.5 g/mol | PubChem[2] |
| Boiling Point | 346 °C | LabSolu[3] |
| Structure | Cyclohexane ring with a C₁₃ alkyl chain | - |
| Physical State | Liquid at room temperature | Inferred |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, dichloromethane) | General chemical principles |
Its high molecular weight and boiling point suggest that this compound is well-suited for analyses of medium- to high-range hydrocarbon fractions, such as diesel fuel and lubricating oils.[4] Its non-polar nature dictates its solubility and chromatographic behavior.
Comparative Analysis: this compound vs. a C20-C40 Saturated Alkane Mix CRM
To evaluate the potential of this compound as a CRM, we compare its theoretical performance against a widely used type of CRM for hydrocarbon analysis: a certified mixture of C20-C40 saturated alkanes.
| Feature | This compound (Putative CRM) | C20-C40 Saturated Alkane Mix (Established CRM) |
| Composition | Single, high-purity compound | Multiple n-alkanes of varying chain lengths |
| Primary Use Case | Precise identification and quantification of a specific high molecular weight cycloalkane; System suitability testing. | Determination of retention indices; Boiling point calibration for simulated distillation (SimDis). |
| Peak Shape | Expected to be a single, sharp, symmetrical peak under optimal GC conditions. | A series of well-resolved peaks. |
| Mass Spectral Signature | A characteristic fragmentation pattern for alkylcyclohexanes. | A series of fragmentation patterns characteristic of n-alkanes. |
| Traceability | Traceable to a primary standard of high purity. | Each component is individually characterized and traceable. |
Accuracy and Precision Considerations
The accuracy of a measurement refers to its closeness to the true value, while precision describes the reproducibility of the measurement.[1][5] For a CRM, both are critically dependent on its purity and the homogeneity of its formulation.
-
This compound: As a single-component CRM, its accuracy in calibration would be directly tied to its certified purity. High purity (>98%) is achievable through synthesis and purification techniques like fractional distillation and preparative chromatography.[3] Its precision in repeated analyses would be a function of the analytical method's robustness.
-
Alkane Mix: The accuracy of quantification using an alkane mix depends on the certified concentration of each component. The precision can be influenced by the resolution of adjacent peaks, especially in complex matrices where co-elution might occur.
Experimental Protocols for Evaluation
To rigorously assess this compound as a CRM, a series of validation experiments are necessary.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the this compound standard and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL. Prepare a series of dilutions for linearity assessment.
-
GC-MS Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating non-polar hydrocarbons based on boiling point.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 320 °C at 15 °C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 280 °C.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Examine the mass spectrum of the main peak to confirm its identity and characterize the fragmentation pattern.
-
Expected Elution and Fragmentation:
-
Elution Order: In a non-polar column, elution is primarily determined by boiling point.[8][9] this compound (boiling point 346 °C) will elute after lower boiling point hydrocarbons and before higher boiling point compounds.
-
Mass Spectrum: The fragmentation of cycloalkanes in EI-MS is characterized by the loss of alkyl chains and ring fragmentation.[10][11] A prominent fragment would be expected from the loss of the tridecyl chain, as well as a series of ions separated by 14 amu (CH₂ units).[12]
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound via GC-MS.
Establishing Accuracy and Precision: A Comparative Approach
Objective: To hypothetically evaluate the accuracy and precision of this compound as a CRM for quantifying a target analyte in a complex matrix, in comparison to an external standard calibration using a multi-alkane CRM.
Methodology:
-
Matrix: Prepare a synthetic matrix representative of a diesel fuel sample, spiked with a known concentration of a target analyte with similar properties to this compound (e.g., another C18-C20 hydrocarbon).
-
Calibration:
-
Method A (this compound): Prepare a series of calibration standards of the target analyte with a constant, known concentration of this compound added as an internal standard.
-
Method B (Alkane Mix): Prepare a series of external calibration standards of the target analyte.
-
-
Analysis: Analyze the spiked matrix samples and calibration standards using the GC-MS method described in section 4.1.
-
Quantification:
-
Method A: Quantify the target analyte using the internal standard calibration curve (ratio of analyte peak area to internal standard peak area vs. concentration).
-
Method B: Quantify the target analyte using the external standard calibration curve.
-
-
Statistical Analysis:
-
Accuracy: Calculate the recovery of the spiked analyte for both methods. The percentage recovery is a measure of accuracy.
-
Precision: Analyze multiple preparations of the spiked sample (n=6) and calculate the relative standard deviation (RSD) of the measured concentrations for both methods. A lower RSD indicates higher precision.
-
Logical Framework for Performance Comparison
Caption: Comparative workflow for evaluating quantification performance.
Conclusion and Future Outlook
This compound exhibits the fundamental physicochemical characteristics of a promising high molecular weight hydrocarbon CRM. Its non-polar, thermally stable nature makes it highly suitable for GC-based analytical methods. As a single-component standard, it offers the potential for high accuracy and precision in the identification and quantification of other long-chain alkylcyclohexanes.
While this guide presents a theoretical framework for its evaluation, further empirical studies are required to fully validate its performance against established CRMs. The development and certification of this compound as a CRM would provide a valuable tool for analytical laboratories working in the petroleum, environmental, and pharmaceutical industries, enhancing the reliability and comparability of analytical data.
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The Silent Adjudicator: Justifying the Selection of Tridecylcyclohexane as an Internal Standard in Complex Hydrocarbon Analysis
A Senior Application Scientist's Guide to Enhancing Chromatographic Accuracy
In the intricate world of analytical chemistry, particularly within drug development and environmental monitoring, the pursuit of quantitative accuracy is paramount. The internal standard method stands as a cornerstone of reliable chromatographic quantitation, correcting for variations in sample injection, instrument response, and sample preparation.[1] The choice of the internal standard itself is a critical decision that can significantly impact the quality of analytical data. This guide provides an in-depth justification for the selection of tridecylcyclohexane as a superior internal standard for the gas chromatography (GC) analysis of complex, high-boiling point hydrocarbon mixtures, such as lubricating oils and mineral oil saturated hydrocarbons (MOSH).
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[2] The fundamental principle is that the internal standard experiences the same analytical variations as the analyte, thus the ratio of their responses remains constant. An ideal internal standard should possess a suite of specific characteristics to ensure its reliability:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.
-
Absence in Samples: It must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: It should be well-resolved from the analyte peaks in the chromatogram.
-
Stability and Inertness: It must be chemically stable and not react with the sample components, solvent, or stationary phase.
-
Appropriate Retention Time: It should elute in a region of the chromatogram that is free from interfering matrix components and close to the analytes of interest.
This compound: A Profile of an Exemplary Internal Standard
This compound (C19H38) is a saturated hydrocarbon featuring a cyclohexane ring with a C13 alkyl chain. Its physicochemical properties make it an excellent candidate for an internal standard in specific, challenging applications.
| Property | Value | Source |
| Molecular Formula | C19H38 | |
| Molecular Weight | 266.51 g/mol | |
| Boiling Point | ~346 °C | |
| Structure | Cycloalkane | |
| Polarity | Non-polar | Inferred from structure |
Justification for this compound in High-Temperature GC Analysis
The analysis of high-boiling point petroleum fractions, such as lubricating oils and diesel, presents a significant analytical challenge due to the complexity of the hydrocarbon matrix.[3][4] These samples contain a wide range of saturated and aromatic hydrocarbons, often resulting in an unresolved complex mixture (UCM) in the chromatogram.[5] It is in this demanding context that this compound demonstrates its distinct advantages.
Superiority over n-Alkanes
Normal alkanes (n-alkanes) are frequently used as internal standards in hydrocarbon analysis.[6] While suitable for some applications, they have notable limitations when analyzing complex branched and cyclic hydrocarbon mixtures found in lubricating oils.
-
Structural Dissimilarity: Lubricating oils are rich in branched and cyclic hydrocarbons.[7] N-alkanes, being linear, can exhibit different chromatographic behavior and response factors compared to these branched structures, potentially leading to quantification errors. This compound, with its cyclic structure, more closely mimics a significant portion of the analytes in these complex matrices.
-
Potential for Co-elution: In complex chromatograms, there is a higher risk of an n-alkane co-eluting with an analyte, especially in the dense region of the UCM. The unique structure of this compound often places its peak in a less crowded region of the chromatogram, improving resolution.
-
High Boiling Point and Thermal Stability: With a boiling point of approximately 346°C, this compound is well-suited for high-temperature GC methods required to elute heavy hydrocarbons.[8] This ensures it remains in the analytical window alongside the high-boiling analytes of interest, unlike lower-boiling n-alkanes which would elute too early.
Figure 1: Decision matrix for selecting an internal standard for complex hydrocarbon analysis.
A Cost-Effective Alternative to Deuterated Standards
Deuterated analogs of the target analytes are often considered the "gold standard" for internal standards, particularly in mass spectrometry (MS) based methods, as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[1][9] However, their use is not always feasible.
-
Prohibitive Cost: The synthesis of deuterated high-molecular-weight hydrocarbons is expensive, making their routine use in high-throughput laboratories economically challenging.
-
Limited Availability: A full suite of deuterated standards matching the complexity of a petroleum fraction is often not commercially available.
This compound provides a pragmatic and cost-effective alternative that, for many applications, delivers comparable performance in terms of accuracy and precision without the significant financial investment required for deuterated standards.
Experimental Protocol: Quantitative Analysis of High-Boiling Hydrocarbons using this compound as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of a complex hydrocarbon mixture, such as a lubricating oil, using this compound as an internal standard with GC-Flame Ionization Detection (FID).
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., dichloromethane or hexane). This yields a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of a certified reference material (e.g., a standard lubricating oil) to volumetric flasks. Add a constant, known volume of the IS Stock solution to each flask before diluting to the final volume with the solvent. A typical concentration range for the analyte might be 50 to 1000 µg/mL, with the internal standard concentration held constant at, for example, 200 µg/mL.
Figure 2: General workflow for quantitative analysis using an internal standard.
Sample Preparation
-
Accurately weigh an appropriate amount of the oil sample into a volumetric flask.
-
Add the same constant, known volume of the IS Stock solution as used for the calibration standards.
-
Dilute to the final volume with the solvent. The final concentration of the oil should fall within the range of the calibration standards.
GC-FID Analysis
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature, non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended.[3]
-
Injection: Inject 1 µL of each standard and sample solution in splitless mode to ensure the transfer of high-boiling compounds.
-
Oven Program: A typical temperature program for high-boiling hydrocarbons would be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 340°C.
-
Hold at 340°C for 15 minutes.
-
-
Detector: FID temperature at 350°C.
Data Analysis
-
For each calibration standard, calculate the response factor (RF) for the total hydrocarbon content relative to the internal standard using the following equation:
-
RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
-
Calculate the average RF from the calibration standards.
-
For each sample, calculate the concentration of the total hydrocarbons using the average RF and the peak areas of the total hydrocarbons and the internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. While deuterated standards may offer the highest theoretical accuracy, their cost and availability can be limiting. For the analysis of complex, high-boiling hydrocarbon mixtures, this compound presents a compelling alternative. Its structural similarity to the branched and cyclic compounds prevalent in these samples, combined with its high boiling point and chemical inertness, provides a significant advantage over more commonly used n-alkanes. By carefully considering the nature of the analyte and the analytical conditions, the choice of this compound can lead to improved accuracy and precision in a cost-effective manner, ensuring the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Tridecylcyclohexane
In the landscape of pharmaceutical development and quality control, the ability to ensure consistency and reliability of analytical data across different methods, instruments, and laboratories is paramount. Cross-validation of analytical methods is the cornerstone of this assurance, providing documented evidence that different procedures yield comparable results. This guide offers an in-depth technical comparison of analytical methodologies for the analysis of Tridecylcyclohexane, a representative saturated hydrocarbon, to illustrate the principles and practices of effective cross-validation.
The Critical Role of Cross-Validation in Analytical Sciences
Analytical method cross-validation is performed to demonstrate the equivalence of two or more analytical procedures.[1][2] This becomes necessary when, for instance, a method is transferred to a different laboratory, or when data from different analytical techniques need to be compared within a single study.[1][3] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and M10, provide a framework for analytical method validation, and while they don't always prescribe rigid acceptance criteria for cross-validation, they emphasize the need to ensure data comparability.[1][2]
This compound (C19H38, MW: 266.51 g/mol ) serves as an excellent model compound for this discussion.[4] As a non-polar, high-boiling point (346 °C) saturated hydrocarbon, it is representative of certain process impurities or formulation excipients that may be encountered in drug manufacturing.[4][5] Its analysis presents challenges and considerations typical for non-chromophoric, volatile to semi-volatile compounds.
This guide will compare two common, yet fundamentally different, analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). We will explore the causality behind experimental choices and present a self-validating protocol for cross-validation.
Understanding the Analytical Alternatives: GC-FID and HPLC-CAD
The choice of an analytical method is dictated by the physicochemical properties of the analyte.[6] this compound's volatility and hydrocarbon nature make Gas Chromatography (GC) a natural choice.[7][8][9] Conversely, High-Performance Liquid Chromatography (HPLC) is also a powerful separation technique, and with the advent of universal detectors like Charged Aerosol Detection (CAD), it can be applied to non-UV-absorbing compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a premier technique for separating and analyzing volatile and semi-volatile compounds without decomposition.[7] The flame ionization detector (FID) is highly sensitive to hydrocarbons, making it an ideal choice for the analysis of this compound.[7][9]
Principle of Operation: In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. In FID, the column effluent is mixed with hydrogen and air and burned. The combustion of organic compounds produces ions that generate a current proportional to the mass of carbon atoms, which is then measured.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC is a technique used to separate, identify, and quantify components in a mixture.[10][11] For non-volatile or thermally labile compounds, HPLC is often preferred over GC. While this compound is volatile, this comparison serves to illustrate a cross-validation scenario between different chromatographic principles. Since this compound lacks a UV chromophore, a universal detector is required. Charged Aerosol Detection (CAD) is a sensitive, universal detection method that is independent of the analyte's spectral properties.
Principle of Operation: In HPLC-CAD, the column eluent is first nebulized with a nitrogen stream to form droplets. These droplets are then dried to remove the mobile phase, leaving behind analyte particles. The particles are charged by a corona discharge and the charged particles are transferred to a collector where the aggregate charge is measured. The resulting signal is proportional to the mass of the non-volatile analyte.
A Comparative Look at Performance
The following table summarizes the expected performance characteristics of GC-FID and HPLC-CAD for the analysis of this compound. This data is illustrative and based on established principles of the techniques for similar analytes.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~15 ng/mL |
| Sample Throughput | High (fast run times) | Moderate |
| Mobile Phase Consumption | Low (gases) | High (solvents) |
| Robustness | High | Moderate (sensitive to mobile phase composition) |
Experimental Design for Cross-Validation
The goal of this cross-validation is to demonstrate that the HPLC-CAD method provides comparable results to the established GC-FID method for the quantification of this compound in a representative sample matrix.
The Cross-Validation Workflow
Caption: Cross-validation workflow for analytical methods.
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in n-hexane.
-
Spiking Solutions: Prepare spiking solutions at low, medium, and high concentrations (e.g., 10 µg/mL, 50 µg/mL, and 100 µg/mL) by diluting the stock solution with a suitable placebo matrix.
-
Internal Standard: For the GC-FID method, add an appropriate internal standard (e.g., Hexadecane) to all samples and standards at a constant concentration.[12] An internal standard helps to correct for variations in injection volume and detector response.[12][13]
GC-FID Method
-
Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: 100 °C hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (splitless)
HPLC-CAD Method
-
Column: C18 or equivalent (150 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: Isocratic, 100% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 60 psi
Acceptance Criteria
For the cross-validation to be successful, the results from the HPLC-CAD method should be in close agreement with the GC-FID method. A common approach is to assess the percentage difference between the mean results of the two methods.
Acceptance Criterion: The mean concentration obtained by the HPLC-CAD method should be within ±15% of the mean concentration obtained by the GC-FID method for each concentration level.
Interpreting the Results and Making Informed Decisions
If the results fall outside the acceptance criteria, a thorough investigation into the source of the discrepancy is required. This could involve re-evaluating the validation parameters of each method, assessing for potential matrix effects, or refining the sample preparation procedure.
Conclusion
Cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of data in regulated environments. By using a representative compound like this compound, we have demonstrated a practical approach to comparing two distinct analytical techniques: GC-FID and HPLC-CAD. The key to successful cross-validation lies in a well-designed experimental protocol, clear acceptance criteria, and a deep understanding of the principles and limitations of each analytical method. This guide provides a framework for researchers, scientists, and drug development professionals to confidently approach the cross-validation of their analytical methods, ensuring data integrity across the product lifecycle.
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A Comparative Analysis of Tridecylcyclohexane and 1-cyclohexylnonadecane as Internal Standards for Chromatographic Assays
In the landscape of quantitative analytical chemistry, particularly within chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the use of an internal standard (IS) is a cornerstone of robust and reliable method development.[1][2][3] An internal standard is a compound of known concentration added to samples, calibrators, and controls to correct for variations in sample preparation, injection volume, and instrument response.[1][4] The selection of an appropriate internal standard is therefore a critical decision, directly impacting the accuracy and precision of the analytical results.[5][6] This guide provides a comparative study of two long-chain alkyl-substituted cycloalkanes, Tridecylcyclohexane and 1-cyclohexylnonadecane, as potential internal standards for non-polar to moderately polar analytes.
The Role and Ideal Characteristics of an Internal Standard
The fundamental principle behind using an internal standard is to provide a reference point against which the analyte's response is measured. Instead of relying on the absolute signal of the analyte, a ratio of the analyte's response to the internal standard's response is used for quantification.[1][3] This ratiometric approach effectively mitigates errors arising from sample loss during extraction, inconsistencies in injection volume, and fluctuations in detector sensitivity.[3][6]
The ideal internal standard should possess several key characteristics:
-
Chemical Similarity: It should be structurally similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[1][2][6]
-
Resolvability: It must be chromatographically resolved from all other components in the sample matrix.[1][3]
-
Non-Interference: The internal standard should not be naturally present in the samples being analyzed.[2][3]
-
Stability: It must be chemically inert and stable throughout the entire analytical procedure.[3]
-
Appropriate Retention Time: The internal standard should elute in a region of the chromatogram that is free from interfering peaks and preferably close to the analytes of interest.[3]
Physicochemical Properties: this compound vs. 1-cyclohexylnonadecane
The suitability of this compound and 1-cyclohexylnonadecane as internal standards is largely dictated by their physicochemical properties. Both are non-polar hydrocarbons, making them theoretically suitable for methods analyzing similar non-polar compounds.
| Property | This compound | 1-cyclohexylnonadecane |
| Molecular Formula | C19H38 | C25H50 |
| Molecular Weight | 266.51 g/mol [7] | 350.66 g/mol [8][9] |
| Boiling Point | 346 °C[7] | Not explicitly available, but expected to be significantly higher than this compound due to the longer alkyl chain. |
| Structure | Cyclohexane ring with a C13 alkyl chain | Cyclohexane ring with a C19 alkyl chain |
| CAS Number | 6006-33-3[7] | 22349-03-7[8][9] |
The significant difference in their molecular weights and, consequently, their boiling points and retention times, is the primary factor influencing their selection for specific applications. This compound, with its lower molecular weight, will elute earlier from a non-polar GC column compared to 1-cyclohexylnonadecane. This makes this compound a more suitable internal standard for analytes with moderate volatility and retention times. Conversely, 1-cyclohexylnonadecane's higher molecular weight and longer retention time position it as an excellent internal standard for high-boiling, less volatile analytes, ensuring it does not interfere with earlier eluting compounds.
Experimental Workflow for Internal Standard Evaluation
To empirically determine the suitability of either this compound or 1-cyclohexylnonadecane as an internal standard for a specific GC method, a systematic evaluation is necessary. The following protocol outlines a typical workflow for this assessment.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial Tridecylcyclohexane for Research Applications
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a trivial detail; it is the bedrock upon which reliable and reproducible results are built. Tridecylcyclohexane (C₁₉H₃₈), a high-molecular-weight saturated hydrocarbon, is increasingly utilized in specialized research applications, including as a high-temperature lubricant, a stable solvent in organic synthesis, and a component in advanced materials science.[1] In these demanding contexts, even trace impurities can have significant and often unforeseen consequences on experimental outcomes.
This guide provides an in-depth, technically grounded framework for assessing the purity of commercial this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating analytical systems, and compare the performance of this compound with relevant alternatives, supported by illustrative experimental data.
The Critical Impact of Impurities in Research Applications
The assumption that a label of "pure" is sufficient for high-stakes research is a perilous one. In the context of this compound, potential impurities can arise from its synthesis, which typically involves the hydrogenation of tridecylbenzene or related aromatic precursors. The most common impurities are therefore:
-
Isomers: Branched isomers of this compound that may have different physical properties such as viscosity and boiling point.
-
Residual Aromatic Compounds: Incomplete hydrogenation can leave behind tridecylbenzene and related aromatic species. These are particularly problematic in applications requiring high oxidative stability or in spectroscopic studies where they can interfere with measurements.
-
Lower Molecular Weight Hydrocarbons: Remnants from starting materials or side reactions during synthesis.
The presence of these impurities can lead to:
-
Altered Physicochemical Properties: Affecting viscosity, thermal stability, and solvent characteristics.
-
Unwanted Side Reactions: Aromatic impurities can be more reactive and may interfere with sensitive catalytic processes.
-
Inaccurate Experimental Data: Impurities can introduce artifacts in analytical techniques such as spectroscopy.
Therefore, a robust and multi-faceted approach to purity assessment is not just recommended; it is essential for scientific integrity.
A Comparative Overview: this compound and Its Alternatives
In many applications, this compound is chosen for its unique combination of properties. However, it is crucial to understand its performance in the context of other available options.
| Property | This compound | Polyalphaolefins (PAOs) | Synthetic Esters |
| Chemical Structure | Saturated Cycloalkane | Saturated Branched Alkane | Ester Functional Groups |
| Thermal/Oxidative Stability | Excellent | Excellent | Good to Excellent[2] |
| Volatility | Low | Low | Very Low[2] |
| Additive Solubility | Moderate | Low (often requires co-solvents) | High |
| Biodegradability | Low | Low | Moderate to High |
| Cost | Moderate to High | Moderate | High |
This compound offers a compelling balance of high thermal stability and a non-polar nature, making it an excellent choice for applications requiring a stable, inert liquid at elevated temperatures.
Polyalphaolefins (PAOs) are synthetic hydrocarbons that also boast excellent thermal stability and low-temperature performance.[3][4][5][6] However, their highly non-polar nature can make it difficult to dissolve common lubricant additives.
Synthetic Esters are valued for their high-temperature stability, low volatility, and excellent solvency for additives.[2][7][8][9][10] Their polarity, a result of the ester functional group, distinguishes them from the purely hydrocarbon structure of this compound and PAOs.
The choice between these alternatives will ultimately depend on the specific requirements of the research application, including temperature range, required additive packages, and environmental considerations.
Experimental Purity Assessment: A Dual-Approach Protocol
To ensure a comprehensive and trustworthy assessment of this compound purity, we recommend a two-pronged analytical approach: Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process and experimental workflow for a thorough purity analysis of commercial this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Protocol 1: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[11] Given the high boiling point of this compound (346 °C), a high-temperature GC method is necessary to ensure the elution of the main component and any higher-boiling impurities.[12] The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1% (w/v) solution of the commercial this compound in a high-purity solvent such as cyclohexane or hexane.
-
Vortex the sample until fully dissolved.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column is essential for separating hydrocarbons based on boiling point. A suitable choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 320 °C.
-
Hold at 320 °C for 10 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 325 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 amu.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main this compound peak based on its retention time and mass spectrum (molecular ion m/z 266.5).
-
Identify impurity peaks by searching their mass spectra against the NIST library. Pay close attention to peaks corresponding to tridecylbenzene (m/z 260.5) and other alkylated aromatics.
-
Calculate the relative percentage purity by area normalization (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a powerful primary ratio method for determining the absolute purity of a compound without the need for a specific standard of the analyte itself.[3][11][14][15] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integral of a known amount of a high-purity internal standard to the integral of the analyte, the absolute purity of the analyte can be calculated.
Step-by-Step Methodology:
-
Selection of Internal Standard:
-
Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as this compound and has resonances that do not overlap with the analyte signals.
-
A suitable standard for this non-polar analyte is 1,3,5-trimethoxybenzene. It is a stable solid and has sharp singlets in non-overlapping regions of the spectrum.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard (1,3,5-trimethoxybenzene) into the same NMR tube.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) to the tube, cap, and vortex until both components are fully dissolved.
-
-
NMR Spectrometer and Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Acquisition Parameters (Crucial for Quantification):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton to be quantified. For accurate quantification, a d1 of 30-60 seconds is recommended.
-
Pulse Angle: A 90° pulse should be carefully calibrated and used.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) and carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the broad multiplet corresponding to the bulk of the CH₂ groups) and a signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative Comparison of Commercial this compound Grades
The following table presents simulated data from the analysis of three different commercial grades of this compound using the protocols described above.
| Parameter | Grade A (Standard) | Grade B (High Purity) | Grade C (Research Grade) |
| GC-MS Purity (Area %) | 98.5% | 99.6% | >99.9% |
| Identified Impurities (GC-MS) | Tridecylbenzene (0.8%)Isomers (0.5%)Other hydrocarbons (0.2%) | Tridecylbenzene (0.2%)Isomers (0.2%) | Below detection limits |
| qNMR Purity (Absolute %) | 98.3% ± 0.5% | 99.5% ± 0.3% | 99.9% ± 0.2% |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Recommended Application | General synthetic use | Sensitive organic synthesis, lubrication studies | High-stakes pharmaceutical development, advanced materials research |
This data illustrates the importance of selecting the appropriate grade of this compound for the intended research application. For general use, a standard grade may be sufficient. However, for sensitive applications, a higher purity grade is essential to ensure data integrity.
Decision-Making Framework for Grade Selection
The choice of which grade of this compound to use should be guided by the sensitivity of the application to potential impurities.
Caption: A decision-making framework for selecting the appropriate grade of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development activities. A superficial reliance on supplier labels is insufficient for ensuring the quality of experimental data. By employing a robust, dual-methodological approach combining GC-MS for impurity profiling and qNMR for absolute purity determination, researchers can gain a comprehensive understanding of the material they are working with. This guide provides the necessary framework and detailed protocols to empower scientists and drug development professionals to make informed decisions about the suitability of commercial this compound for their specific applications, thereby upholding the principles of scientific integrity and reproducibility.
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Tridecylcyclohexane
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of tridecylcyclohexane. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical laboratory experience to ensure that this compound waste is managed responsibly, protecting both personnel and the environment.
Core Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe management. Its primary risks are not overt reactivity but are significant and require careful handling. The chemical is classified with several key hazard statements that dictate disposal protocols.[1]
The most critical of these is the aspiration hazard (H304) . This means that if the liquid is swallowed and then enters the lungs (for instance, during vomiting), it can cause severe, potentially fatal, lung damage.[1] This is why under no circumstances should vomiting be induced after accidental ingestion.[1]
| Hazard Classification | GHS Code | Implication for Disposal & Handling | Source |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. Dictates first aid and handling procedures. | |
| Skin Irritation | H315 | Causes skin irritation. Requires use of appropriate personal protective equipment (PPE). | |
| Flammable Liquid | H225 / H227 | Flammable liquid and vapor. Waste must be kept away from ignition sources. | [1] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. Prohibits drain disposal. |
Due to these hazards, all this compound waste, including contaminated materials, must be treated as hazardous waste.[2] It must never be disposed of down the sink, in regular trash, or by evaporation in a fume hood.[2]
Waste Segregation & Containerization Protocol
The first principle of chemical waste management is rigorous segregation to prevent dangerous reactions.[3][4] this compound is incompatible with strong oxidizing agents. Co-mingling this waste with oxidizers could lead to a rapid, exothermic reaction.
Step-by-Step Containerization Procedure:
-
Select a Compatible Container: The container must be made of a material that will not react with or degrade from contact with this compound. The original product container is often an excellent choice.[1] Otherwise, use a designated chemical waste container, preferably plastic or glass, with a secure, screw-top cap.[3][5] Ensure the cap is in new condition with no signs of deterioration.[3]
-
Ensure the Container is Clean and Dry: Before adding any waste, verify the container is free from any other chemical residues to prevent unintended reactions.
-
Leave Adequate Headroom: Do not fill the waste container to the brim. A general rule is to fill to no more than 75-80% capacity.[6] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.[3]
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][3][5] This minimizes the release of vapors and prevents spills.
Step-by-Step Disposal Workflow
Disposing of this compound waste is a systematic process that begins at the point of generation and ends with its collection by authorized personnel.
-
Point of Generation: All items that have come into direct contact with this compound are considered hazardous waste. This includes the chemical itself, contaminated gloves, pipette tips, and absorbent materials used for cleaning up spills.[2] Solid and liquid wastes must be kept separate.[4][7]
-
Labeling the Waste Container: Proper labeling is a regulatory requirement and a critical safety measure.[5] Before any waste is added, affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear list of all contents if it is a mixture.
-
The relevant hazard pictograms (e.g., flammable, health hazard, environmental hazard).
-
The date the first drop of waste was added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA): The labeled, closed waste container must be stored in a designated SAA.[3][5]
-
The SAA must be located at or near the point of waste generation.[5]
-
It should be a secondary containment unit (like a spill tray) to contain any potential leaks.[4]
-
The SAA must be inspected weekly for leaks and proper labeling.[3]
-
Federal regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste).[5]
-
-
Arranging for Disposal: Once the waste container is full (or has been in the SAA for the maximum allowed time, often up to one year), arrange for its collection.[3][5] This is typically handled by your institution's Environmental Health & Safety (EHS) office or a contracted, authorized waste management company.[2] Never attempt to transport or dispose of the waste off-site yourself.
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills & Exposures
In the event of an accidental release or exposure, a swift and correct response is crucial.
Spill Response:
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Situation: For a major spill, evacuate the area and contact your institution's emergency response team.[8]
-
Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain and Absorb: For minor spills, use an appropriate spill kit with inert absorbent material (e.g., dry sand, earth, vermiculite). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items using non-sparking tools.[9] Place it in a designated, labeled hazardous waste container for disposal.[2]
Personnel Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water. If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. [1] Immediately call a poison center or physician. This is a medical emergency due to the aspiration hazard.
Waste Minimization Strategies
A core principle of modern laboratory management is the reduction of hazardous waste at its source.
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to use smaller quantities of this compound.
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and prevent chemicals from expiring.
-
Substitution: Where scientifically viable, consider substituting this compound with a less hazardous alternative.
By adhering to these detailed procedures, you ensure that your work with this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- TCI Chemicals. SAFETY DATA SHEET - this compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
- Santa Cruz Biotechnology. SAFETY DATA SHEET - Tris(tridecyl) Trimellitate.
- Fisher Scientific. (2021). Cyclohexane - SAFETY DATA SHEET.
- National University of Singapore Department of Chemistry. Disposal of Waste Solvents.
- Eurofins. federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- eCFR. 40 CFR 302.4 -- Hazardous substances and reportable quantities.
- California Department of Toxic Substances Control. Defining Hazardous Waste.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
